Product packaging for tert-Butyl(3-chloropropoxy)dimethylsilane(Cat. No.:CAS No. 89031-82-3)

tert-Butyl(3-chloropropoxy)dimethylsilane

Cat. No.: B035849
CAS No.: 89031-82-3
M. Wt: 208.8 g/mol
InChI Key: LROUBCOBLAPPAT-UHFFFAOYSA-N
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Description

Tert-Butyl(3-chloropropoxy)dimethylsilane, also known as this compound, is a useful research compound. Its molecular formula is C9H21ClOSi and its molecular weight is 208.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H21ClOSi B035849 tert-Butyl(3-chloropropoxy)dimethylsilane CAS No. 89031-82-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl-(3-chloropropoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21ClOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROUBCOBLAPPAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451721
Record name tert-Butyl(3-chloropropoxy)dimethylsilane
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Molecular Weight

208.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89031-82-3
Record name (3-Chloropropoxy)(1,1-dimethylethyl)dimethylsilane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl(3-chloropropoxy)dimethylsilane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silane, (3-chloropropoxy)(1,1-dimethylethyl)dimethyl
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Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl(3-chloropropoxy)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties, synthesis, and applications of tert-Butyl(3-chloropropoxy)dimethylsilane, a versatile bifunctional reagent used in organic synthesis.

Core Properties

This compound, with the CAS number 89031-82-3, is a liquid organosilicon compound.[1] It is recognized for its utility as a protecting group and a linker in the synthesis of more complex molecules.

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. It is important to note that there are some discrepancies in the reported values for boiling and flash points across different suppliers.

PropertyValueSource(s)
Molecular Formula C₉H₂₁ClOSi[1][2]
Molecular Weight 208.80 g/mol
CAS Number 89031-82-3[1][2]
Appearance Liquid[1]
Boiling Point 198.3 ± 13.0 °C at 760 mmHg[1]
Density 0.905 ± 0.06 g/cm³[2]
Solubility Very slightly soluble in water (0.16 g/L at 25°C)[2]
Flash Point >65 °C[3]
IUPAC Name This compound
Synonyms 1-(tert-Butyldimethylsilyloxy)-3-chloropropane, 3-(tert-Butyldimethylsiloxy)-1-chloropropane[2]

Spectroscopic Data

Synthesis and Experimental Protocols

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not available in the public domain. However, its synthesis can be inferred from standard organic chemistry principles. The likely synthetic route involves the reaction of 3-chloro-1-propanol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane or dimethylformamide.

Representative Synthetic Workflow

General Synthesis of this compound reagents 3-Chloro-1-propanol + tert-Butyldimethylsilyl Chloride (TBDMSCl) reaction Silylation Reaction reagents->reaction conditions Base (e.g., Imidazole) Aprotic Solvent (e.g., DCM) Room Temperature conditions->reaction workup Aqueous Workup (e.g., wash with water, brine) reaction->workup purification Purification (e.g., Distillation under reduced pressure) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a valuable reagent in multi-step organic synthesis. The tert-butyldimethylsilyl (TBDMS) ether serves as a robust protecting group for the alcohol functionality, while the chloro group provides a reactive site for nucleophilic substitution.

Use as a Linker Molecule

This reagent is particularly useful for introducing a three-carbon chain with a terminal reactive site. The TBDMS group can be selectively removed under specific conditions, typically with a fluoride source such as tetrabutylammonium fluoride (TBAF), to reveal the primary alcohol.

Below is a diagram illustrating a typical application of this compound in a synthetic sequence.

Application of this compound in Synthesis start Nucleophile (Nu⁻) step1 Nucleophilic Substitution start->step1 reagent This compound reagent->step1 intermediate Nu-(CH₂)₃-OTBDMS step1->intermediate step2 Silyl Ether Deprotection intermediate->step2 deprotection_reagent Deprotection Agent (e.g., TBAF) deprotection_reagent->step2 final_product Nu-(CH₂)₃-OH step2->final_product

Caption: A typical reaction sequence utilizing this compound.

Safety Information

This compound is classified as harmful.[1][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.

Hazard Statements: [3]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements: [3]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

References

tert-Butyl(3-chloropropoxy)dimethylsilane: A Bifunctional Tool in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl(3-chloropropoxy)dimethylsilane is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its unique structure, featuring a sterically hindered tert-butyldimethylsilyl (TBDMS) ether and a reactive chloropropyl group, allows for the sequential or orthogonal introduction of a protected hydroxyl group and an electrophilic carbon center. This guide provides a comprehensive overview of its synthesis, properties, and key applications, with a particular focus on its emerging role as a flexible linker in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical implementation in the laboratory.

Introduction

In the realm of complex molecule synthesis and drug development, bifunctional reagents that can bridge different molecular fragments are of paramount importance. This compound, with its distinct reactive ends, offers a strategic advantage in multistep synthetic sequences. The TBDMS group is a robust and widely used protecting group for alcohols, prized for its stability across a broad range of reaction conditions and its selective deprotection protocols.[1] Concurrently, the 3-chloropropyl chain provides a handle for nucleophilic substitution reactions, enabling the covalent linkage of this unit to various substrates.[2] This dual functionality makes it an ideal candidate for applications requiring a flexible three-carbon spacer with a latent hydroxyl group.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below.

PropertyValue
CAS Number 89031-82-3
Molecular Formula C₉H₂₁ClOSi
Molecular Weight 208.80 g/mol
Boiling Point 198.3 ± 13.0 °C at 760 mmHg
Density 0.941 g/mL
Refractive Index 1.438

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While an experimental spectrum is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the molecular structure.

¹H NMR (Predicted) ¹³C NMR (Predicted)
~3.65 ppm (t, 2H, -O-CH₂-)~62 ppm (-O-CH₂-)
~3.55 ppm (t, 2H, -CH₂-Cl)~45 ppm (-CH₂-Cl)
~1.95 ppm (quint, 2H, -CH₂-CH₂-CH₂-)~35 ppm (-CH₂-CH₂-CH₂-)
~0.90 ppm (s, 9H, -C(CH₃)₃)~26 ppm (-C(CH₃)₃)
~0.05 ppm (s, 6H, -Si(CH₃)₂)~-5 ppm (-Si(CH₃)₂)
~18 ppm (-Si-C(CH₃)₃)

Synthesis and Experimental Protocols

Synthesis of this compound

The compound is readily synthesized by the silylation of 3-chloro-1-propanol with tert-butyldimethylsilyl chloride.

G cluster_0 Synthesis of this compound 3-Chloro-1-propanol 3-Chloro-1-propanol Reaction_Vessel Reaction_Vessel 3-Chloro-1-propanol->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Silylation TBDMS-Cl TBDMS-Cl TBDMS-Cl->Reaction_Vessel Imidazole Imidazole Imidazole->Reaction_Vessel Base DMF DMF DMF->Reaction_Vessel Solvent G cluster_1 PROTAC Synthesis Workflow Target_Protein_Ligand Target_Protein_Ligand Intermediate_1 Ligand-Linker Conjugate Target_Protein_Ligand->Intermediate_1 Alkylation Linker_Precursor tert-Butyl(3-chloropropoxy) dimethylsilane Linker_Precursor->Intermediate_1 E3_Ligase_Ligand E3_Ligase_Ligand PROTAC PROTAC E3_Ligase_Ligand->PROTAC Deprotection Deprotection Intermediate_1->Deprotection TBDMS Cleavage Deprotection->PROTAC Coupling

References

tert-Butyl(3-chloropropoxy)dimethylsilane CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl(3-chloropropoxy)dimethylsilane, with the CAS number 89031-82-3 , is a bifunctional organosilane compound. It incorporates a robust tert-butyldimethylsilyl (TBDMS) ether protecting group and a reactive chloropropyl group. This structure makes it a valuable reagent in multi-step organic synthesis, particularly in the development of pharmaceutical intermediates and other complex molecules. The TBDMS group provides steric hindrance and stability under a variety of reaction conditions, protecting a hydroxyl functionality, while the terminal alkyl chloride allows for nucleophilic substitution reactions to introduce the protected propanol moiety as a linker or building block.

Chemical Structure and Properties

The chemical structure of this compound features a central silicon atom bonded to two methyl groups, a tert-butyl group, and a 3-chloropropoxy group.

Molecular Formula: C₉H₂₁ClOSi

Synonyms:

  • 1-(tert-Butyldimethylsilyloxy)-3-chloropropane

  • 3-(tert-Butyldimethylsiloxy)-1-chloropropane

The key structural features are the silyl ether, which is stable to many reagents but can be cleaved under specific acidic or fluoride-ion conditions, and the primary alkyl chloride, which is susceptible to SN2 reactions.

Physicochemical Data
PropertyValueReference
CAS Number 89031-82-3[1][2][3]
Molecular Weight 208.80 g/mol [1][4]
Boiling Point 198.3 ± 13.0 °C at 760 Torr (calculated)[1]
Density 0.905 ± 0.06 g/cm³ at 20 °C (calculated)[1]
Flash Point 62.8 ± 12.0 °C (calculated)[1]
Solubility Very slightly soluble in water (0.16 g/L at 25 °C, calculated)[1]

Applications in Organic Synthesis

The primary application of this compound is as an alkylating agent to introduce a protected three-carbon chain. The TBDMS protecting group is widely used in pharmaceutical and fine chemical synthesis due to its stability and selective deprotection.

A common synthetic transformation involving this reagent is the alkylation of nucleophiles such as amines, alcohols, or thiols. This reaction introduces a linker that, upon deprotection of the silyl ether, reveals a primary alcohol functionality for further elaboration.

Logical Workflow for a Representative Reaction

The following diagram illustrates a typical synthetic workflow where an amine is alkylated with this compound, followed by deprotection of the silyl ether to yield a hydroxypropyl-substituted amine.

reagent1 Primary or Secondary Amine (R-NHR') intermediate N-alkylated Intermediate (TBDMS-O-(CH2)3-NRR') reagent1->intermediate Alkylation reagent2 This compound reagent2->intermediate final_product Final Product (HO-(CH2)3-NRR') intermediate->final_product Silyl Ether Deprotection deprotection_reagent Deprotection Agent (e.g., TBAF, HF) deprotection_reagent->final_product

References

In-Depth Technical Guide: Spectral Data of tert-Butyl(3-chloropropoxy)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for tert-Butyl(3-chloropropoxy)dimethylsilane. Due to the absence of publicly available experimental spectra, this guide presents a detailed, estimated dataset based on established chemical shift principles for analogous structures. It also includes a standardized experimental protocol for acquiring NMR data and a workflow for the synthesis of the title compound.

¹H and ¹³C NMR Spectral Data

The following tables summarize the estimated quantitative ¹H and ¹³C NMR data for this compound. These estimations are derived from typical chemical shifts observed for tert-butyldimethylsilyl (TBDMS) ethers and chloroalkanes.

Table 1: Estimated ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~3.65Triplet2H~6.1-O-CH₂ -CH₂-CH₂-Cl
~3.58Triplet2H~6.5-O-CH₂-CH₂-CH₂ -Cl
~1.95Quintet2H~6.3-O-CH₂-CH₂ -CH₂-Cl
~0.89Singlet9H--Si-C(CH₃ )₃
~0.05Singlet6H--Si-(CH₃ )₂
Table 2: Estimated ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~61.0-O-CH₂ -CH₂-CH₂-Cl
~41.5-O-CH₂-CH₂-CH₂ -Cl
~35.0-O-CH₂-CH₂ -CH₂-Cl
~25.8-Si-C(CH₃ )₃
~18.2-Si-C (CH₃)₃
~-5.4-Si-(CH₃ )₂

Experimental Protocols

The following provides a detailed methodology for the acquisition of NMR spectra for a compound such as this compound.

NMR Sample Preparation and Data Acquisition

A sample of this compound (approximately 5-10 mg) is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

¹H and ¹³C NMR spectra are recorded on a Bruker DPX-300 spectrometer operating at a proton frequency of 300.1 MHz and a carbon frequency of 75.5 MHz. All spectra are acquired at room temperature (24 ± 1 °C). For ¹H NMR, the data is acquired with a spectral width of 8103 Hz, an acquisition time of 0.6 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum is obtained.

Synthesis Workflow

The synthesis of this compound is typically achieved through the silylation of 3-chloro-1-propanol with tert-butyldimethylsilyl chloride (TBDMSCl). This reaction is a common method for the protection of primary alcohols.[1] The presence of a non-nucleophilic base, such as triethylamine or imidazole, is used to neutralize the HCl byproduct.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 3_chloro_1_propanol 3-Chloro-1-propanol Reaction Silylation Reaction 3_chloro_1_propanol->Reaction TBDMSCl tert-Butyldimethylsilyl Chloride (TBDMSCl) TBDMSCl->Reaction Base Base (e.g., Imidazole, Triethylamine) Base->Reaction Solvent Solvent (e.g., DMF, Dichloromethane) Solvent->Reaction Product This compound Reaction->Product

Synthesis of this compound.

References

tert-Butyl(3-chloropropoxy)dimethylsilane safety and handling

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safety and Handling of tert-Butyl(3-chloropropoxy)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

This compound is a silyl ether containing a chloroalkyl group. Its chemical structure and properties necessitate careful handling to ensure the safety of laboratory personnel and the integrity of experimental work.

PropertyValueSource
CAS Number 89031-82-3[1][2][3]
Molecular Formula C9H21ClOSi[1][2]
Molecular Weight 208.80 g/mol [1][2]
Appearance Liquid
Boiling Point 198.3 ± 13.0 °C at 760 mmHg
Density 0.9 ± 0.1 g/cm³[3]
Flash Point 62.8 ± 12.0 °C[3]
Storage Temperature 2-8°C under an inert atmosphere[1]

Hazard Identification and GHS Classification

Based on available information, this compound is classified as a hazardous substance. The GHS pictograms and hazard statements indicate the primary risks associated with this chemical.

GHS PictogramSignal WordHazard Statements
alt text
Warning H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[4]H332: Harmful if inhaled.[1]H335: May cause respiratory irritation.[1]

Precautionary Statements: [1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, appropriate personal protective equipment must be worn at all times.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.

Experimental Protocol: Standard Handling and Storage Procedure

This protocol outlines the standard procedure for the safe handling and storage of this compound in a laboratory setting.

4.1 Materials and Equipment:

  • This compound

  • Appropriate solvents and reagents

  • Glassware (oven-dried)

  • Syringes and needles (for inert atmosphere techniques)

  • Chemical fume hood

  • Personal Protective Equipment (as specified in Section 3.0)

  • Spill kit

  • Waste container (properly labeled)

4.2 Procedure:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don all required personal protective equipment.

    • Set up all necessary glassware and equipment within the fume hood. Ensure all glassware is dry, as organosilanes can react with moisture.

    • Have a spill kit readily accessible.

  • Handling:

    • Before opening, allow the container of this compound to equilibrate to room temperature.

    • Conduct all transfers and manipulations of the chemical within the chemical fume hood.

    • Avoid direct contact with the liquid and inhalation of vapors.

    • Use appropriate, clean, and dry transfer tools (e.g., syringes, pipettes).

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.

    • Store under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with moisture.[5]

    • The recommended storage temperature is 2-8°C.[1]

  • Waste Disposal:

    • Dispose of all waste materials (including empty containers and contaminated items) in accordance with local, state, and federal regulations for hazardous waste.

    • Do not pour down the drain.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]

Accidental Release and Fire-Fighting Measures

6.1 Accidental Release:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate personal protective equipment.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable container for disposal.

  • Do not allow the material to enter drains or waterways.[4]

6.2 Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

  • Unsuitable Extinguishing Media: Do not use water, as organosilanes can react to produce flammable or toxic gases.

  • Specific Hazards: Thermal decomposition may produce carbon oxides, silicon oxides, and hydrogen chloride gas.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

SafeHandlingWorkflow Prep Don PPE FumeHood Verify Fume Hood Operation Equipment Setup Equipment SpillKit Ready Spill Kit Equilibrate Equilibrate Container SpillKit->Equilibrate Transfer Transfer in Fume Hood Close Keep Container Closed Storage Store Properly Close->Storage Waste Dispose of Waste Decontaminate Decontaminate Work Area end End Decontaminate->end start Start start->Prep

Caption: A generalized workflow for the safe handling of this compound.

FirstAidDecisionTree cluster_routes Exposure Route cluster_actions Immediate Actions Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir FlushSkin Flush Skin with Water (15 min) Skin->FlushSkin FlushEyes Flush Eyes with Water (15 min) Eye->FlushEyes RinseMouth Rinse Mouth, Do NOT Induce Vomiting Ingestion->RinseMouth Medical Seek Immediate Medical Attention FreshAir->Medical FlushSkin->Medical FlushEyes->Medical RinseMouth->Medical

Caption: Decision tree for first aid procedures following exposure.

References

An In-depth Technical Guide to the Solubility of tert-Butyl(3-chloropropoxy)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for tert-Butyl(3-chloropropoxy)dimethylsilane (CAS No. 89031-82-3). The document is intended to be a valuable resource for laboratory researchers, chemists, and professionals in the field of drug development who utilize this compound in their work.

Core Compound Properties

Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide essential context for understanding its solubility characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 89031-82-3[1]
Molecular Formula C₉H₂₁ClOSi[2]
Molecular Weight 208.8 g/mol
Appearance Colorless to light yellow liquid[3]
Boiling Point 198.3 ± 13.0 °C at 760 mmHg[1]
Density 0.905 ± 0.06 g/cm³ (calculated)[1]
Flash Point 62.8 ± 12.0 °C (calculated)[1]

Solubility Profile

The solubility of a compound is a critical parameter in a wide range of chemical applications, from reaction kinetics to formulation development. This section details the known quantitative and qualitative solubility of this compound.

Quantitative Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. The most specific data point found is its calculated solubility in water.

Table 2: Quantitative Solubility of this compound

SolventSolubilityTemperatureNotesReference
Water0.16 g/L25 °CCalculated value; Very slightly soluble.[1]
Qualitative Solubility and Miscibility

Based on the general behavior of silyl ethers and related compounds, a qualitative assessment of solubility in common laboratory solvents can be inferred. Silyl ethers are typically non-polar to moderately polar and, as a general rule, are soluble in a wide range of organic solvents. For instance, the analogous compound, (3-bromopropoxy)-tert-butyldimethylsilane, is reported to be sparingly soluble in chloroform. Another similar compound, tert-butyl-methoxy-dimethylsilane, is slightly soluble in methanol and sparingly soluble in chloroform.[4][5]

This compound is expected to be miscible with many common organic solvents. However, experimental verification is recommended for specific applications.

Table 3: Inferred Qualitative Solubility of this compound

SolventExpected Solubility/MiscibilityRationale
Non-polar Solvents
HexaneLikely Soluble/Miscible"Like dissolves like" principle; the alkyl and silyl groups contribute to non-polar character.
TolueneLikely Soluble/MiscibleAromatic, non-polar solvent compatible with the compound's structure.
Polar Aprotic Solvents
DichloromethaneLikely Soluble/MiscibleCommon solvent for a wide range of organic compounds.
Ethyl AcetateLikely Soluble/MiscibleModerately polar solvent, often a good solvent for silyl ethers.
AcetoneLikely Soluble/MiscibleA versatile polar aprotic solvent.
Polar Protic Solvents
EthanolLikely Soluble/MiscibleMay be soluble, but the potential for reaction over time exists due to the presence of the hydroxyl group.
MethanolLikely Soluble/MiscibleSimilar to ethanol, with a higher potential for reactivity with the silyl ether.

Disclaimer: The qualitative solubility information presented in Table 3 is based on chemical principles and data from analogous compounds. It is intended for guidance purposes only. Experimental determination is necessary for precise solubility measurements.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general experimental protocol can be adapted. This workflow is designed to determine the solubility of a liquid compound like this compound in a given solvent.

Materials and Equipment
  • This compound

  • Selected solvents (e.g., water, ethanol, hexane)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Constant temperature bath or shaker

  • Vortex mixer

  • Centrifuge (optional)

  • Analytical instrumentation for quantification (e.g., GC-MS, HPLC)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a vial. The excess is to ensure that a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed at the constant temperature to allow any undissolved solute to settle.

    • If necessary, centrifuge the vials at the same temperature to facilitate the separation of the undissolved liquid phase.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear, saturated supernatant using a calibrated pipette.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-MS) to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula:

      Solubility (g/L) = (Concentration of analyte in the diluted sample) × (Dilution factor)

Workflow for Solubility Determination

The logical steps for determining the solubility of a research compound are visualized in the following diagram.

Solubility_Workflow start Start: Obtain Compound and Solvents prepare_solutions Prepare Supersaturated Mixtures (Excess Solute in Known Volume of Solvent) start->prepare_solutions equilibrate Equilibrate at Constant Temperature (e.g., 24-48 hours with agitation) prepare_solutions->equilibrate separate Separate Undissolved Solute (Allow to settle or centrifuge) equilibrate->separate sample Extract Aliquot of Saturated Supernatant separate->sample dilute Dilute Sample for Analysis sample->dilute analyze Analyze by Calibrated Method (e.g., GC-MS, HPLC) dilute->analyze calculate Calculate Solubility (g/L or mol/L) analyze->calculate end End: Report Solubility Data calculate->end

Caption: A generalized workflow for the experimental determination of compound solubility.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: According to available safety data, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

  • Precautionary Statements:

    • Avoid breathing dust/fume/gas/mist/vapors/spray.

    • Wear protective gloves/protective clothing/eye protection/face protection.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[6] Keep away from water and moisture, as silyl ethers can be sensitive to hydrolysis.[6][7]

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[6] A storage temperature of -20°C is also recommended.

Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this compound.

References

An In-depth Technical Guide to Silyl Ether Protecting Groups in Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within the realm of drug discovery and development, the judicious use of protecting groups is a cornerstone of success. Among the diverse arsenal of protective moieties, silyl ethers have emerged as indispensable tools for the temporary masking of hydroxyl functionalities. Their widespread adoption is attributable to their ease of installation, tunable stability across a broad spectrum of reaction conditions, and their selective removal under mild protocols.[1][2] This technical guide provides a comprehensive overview of the core principles of silyl ether protecting groups, with a focus on their practical application in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Silyl ethers are formed by the reaction of an alcohol with a silyl halide (e.g., chloride) or triflate in the presence of a base.[3] The steric and electronic properties of the substituents on the silicon atom are the primary determinants of the resulting silyl ether's stability, offering a versatile toolkit for chemists to devise sophisticated orthogonal protection strategies.[4][5] The most commonly employed silyl ethers include Trimethylsilyl (TMS), Triethylsilyl (TES), tert-Butyldimethylsilyl (TBDMS or TBS), Triisopropylsilyl (TIPS), and tert-Butyldiphenylsilyl (TBDPS).[5]

Core Principles of Silyl Ether Protecting Groups

The selection of an appropriate silyl ether protecting group is a critical strategic decision in the planning of a synthetic route. This choice is primarily governed by the stability of the silyl ether under the anticipated reaction conditions for subsequent transformations and the specific conditions available for its eventual removal.

Formation of Silyl Ethers

The formation of a silyl ether is typically a straightforward nucleophilic substitution reaction, where the alcohol oxygen attacks the electrophilic silicon atom of a silyl halide. The reaction is generally carried out in the presence of a base, such as imidazole or triethylamine, to activate the alcohol and neutralize the resulting hydrohalic acid.[3]

cluster_formation Silyl Ether Formation ROH R-OH (Alcohol) SilylEther R-O-SiR'3 (Silyl Ether) ROH->SilylEther Nucleophilic Attack Base Base (e.g., Imidazole) Base->ROH BaseH Base-H+ Base->BaseH Acid Scavenging SilylHalide R'3Si-X (Silyl Halide) SilylHalide->SilylEther HX H-X

General schematic for the formation of a silyl ether.
Deprotection of Silyl Ethers

The cleavage of silyl ethers can be achieved under acidic conditions or, more commonly, through fluoride-ion-mediated protocols. The exceptional strength of the silicon-fluoride bond provides a powerful thermodynamic driving force for the latter. Reagents such as tetrabutylammonium fluoride (TBAF) are frequently employed for this purpose.[6]

cluster_deprotection Silyl Ether Deprotection SilylEther R-O-SiR'3 (Silyl Ether) Alcohol R-OH (Alcohol) SilylEther->Alcohol Cleavage SiF R'3Si-F Fluoride F- (e.g., TBAF) Fluoride->SilylEther Start Identify Hydroxyl Group to be Protected Condition1 Subsequent Reaction Conditions? Start->Condition1 Harsh Harsh (Strong Acid/Base, High Temp)? Condition1->Harsh Yes Mild Mild Conditions? Condition1->Mild No Select_Labile Select Labile Group (TMS, TES) Condition1->Select_Labile Very Mild Select_Robust Select Robust Group (TIPS, TBDPS) Harsh->Select_Robust Select_Moderate Select Moderately Stable Group (TBDMS) Mild->Select_Moderate Orthogonal Orthogonal Deprotection Required? Select_Robust->Orthogonal Proceed Proceed with Synthesis Select_Robust->Proceed Select_Moderate->Orthogonal Select_Moderate->Proceed Select_Labile->Orthogonal Select_Labile->Proceed Choose_Different Choose Silyl Ethers with Different Stabilities Orthogonal->Choose_Different Yes Orthogonal->Proceed No Choose_Different->Proceed Increasing Stability → cluster_stability Relative Stability of Silyl Ethers TMS TMS TES TES TBDMS TBDMS TIPS TIPS TBDPS TBDPS

References

An In-depth Technical Guide to Bifunctional Alkylating Agents in Organic Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bifunctional alkylating agents, covering their core mechanisms, synthesis, and applications, with a focus on their role in oncology and preclinical evaluation.

Introduction to Bifunctional Alkylating Agents

Bifunctional alkylating agents are a class of highly reactive compounds characterized by the presence of two alkylating moieties. These agents play a crucial role in cancer chemotherapy, a practice that dates back to the 1940s with the clinical application of nitrogen mustard.[1] Their therapeutic effect is primarily derived from their ability to form covalent bonds with nucleophilic centers on biological macromolecules, with DNA being the principal target.[2][3] By reacting with two different nucleophilic sites, these agents can form DNA interstrand or intrastrand cross-links, which are highly cytotoxic lesions that can trigger cell cycle arrest and apoptosis, thereby inhibiting the proliferation of rapidly dividing cancer cells.[1][2]

Mechanism of Action: DNA Cross-Linking

The cytotoxic effects of bifunctional alkylating agents are predominantly a result of their reactions with DNA.[4] The process begins with the formation of a highly reactive intermediate, such as an aziridinium ion in the case of nitrogen mustards, which then electrophilically attacks an electron-rich site on a DNA base.[5] The N7 position of guanine is the most common site of alkylation due to its high nucleophilicity.[3][5]

After the formation of a mono-adduct, the second alkylating arm of the agent can react with another base, forming a cross-link.[2] There are two primary types of DNA cross-links:

  • Intrastrand Cross-links: Formed between two bases on the same DNA strand.

  • Interstrand Cross-links (ICLs): Formed between bases on opposite DNA strands. ICLs are particularly cytotoxic as they physically prevent the separation of the DNA double helix, thereby blocking the fundamental processes of DNA replication and transcription.[1][3]

Bifunctional agents are significantly more effective as antitumor agents than monofunctional agents, and this enhanced cytotoxicity correlates well with the formation of ICLs.[4]

Mechanism_of_Action cluster_0 Step 1: Activation cluster_1 Step 2: DNA Alkylation cluster_2 Step 3: Cross-Link Formation Agent Bifunctional Agent (e.g., Nitrogen Mustard) Intermediate Highly Reactive Cation (e.g., Aziridinium Ion) Agent->Intermediate Intramolecular Cyclization DNA DNA Double Helix Intermediate->DNA Nucleophilic Attack Monoalkylation Mono-alkylated DNA (N7-Guanine Adduct) ICL Interstrand Cross-Link (ICL) (Highly Cytotoxic) Monoalkylation->ICL Reaction with Opposite Strand Intra Intrastrand Cross-Link Monoalkylation->Intra Reaction with Same Strand Blockage Blockage of DNA Replication & Transcription ICL->Blockage Leads to Apoptosis Cell Cycle Arrest & Apoptosis Blockage->Apoptosis Triggers

Mechanism of DNA cross-linking by a bifunctional alkylating agent.

Classification of Bifunctional Alkylating Agents

Bifunctional alkylating agents are categorized based on their chemical structure. The primary classes used in chemotherapy are:

  • Nitrogen Mustards: This is the most frequently used class and includes drugs like Mechlorethamine, Cyclophosphamide, Melphalan, and Chlorambucil.[4] They are characterized by a bis(2-chloroethyl)amine functional group.

  • Nitrosoureas: These compounds, such as Carmustine (BCNU) and Lomustine (CCNU), are notable for their ability to cross the blood-brain barrier, making them effective against brain tumors.[4]

  • Alkyl Sulfonates: Busulfan is the primary example in this class and is used mainly for treating chronic myelocytic leukemia.[4]

  • Aziridines: Also known as ethyleneimines, this class includes Thiotepa. The strained aziridine ring is key to their alkylating activity.

  • Platinum-Based Agents: Although not classic alkylating agents, compounds like Cisplatin and Carboplatin function similarly by forming covalent bonds with DNA, leading to cross-links.

Quantitative Efficacy Data

The cytotoxic efficacy of bifunctional alkylating agents is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of a cell population by 50%. These values vary significantly depending on the agent and the cancer cell line being tested.

Table 1: Comparative IC50 Values of Bifunctional Alkylating Agents in Human Cancer Cell Lines

AgentCell LineCancer TypeIC50 (µM)Reference
Melphalan RPMI8226Multiple Myeloma8.9[6]
THP1Acute Monocytic Leukemia6.26[6]
HL60Promyelocytic Leukemia3.78[6]
MCF-7Breast Adenocarcinoma~25[7]
Chlorambucil MCF-7Breast Adenocarcinoma~50[7]
HT-29Colorectal Adenocarcinoma8-36 (Liposomal Prodrug)[8]
ES-2Ovarian Carcinoma8-36 (Liposomal Prodrug)[8]
Carmustine MCF-7Breast Adenocarcinoma>100[7]
Busulfan K562Chronic Myeloid Leukemia1.8 ± 0.3N/A
Cisplatin A2780Ovarian Carcinoma1.0N/A

Note: IC50 values are highly dependent on experimental conditions (e.g., exposure time) and can vary between studies. The values presented are for comparative purposes.

The formation and repair of specific DNA adducts can also be quantified. For instance, in mice treated with a nitrogen mustard, the highly cytotoxic G-NM-G interstrand cross-link was found to be more persistent in tissues than the initial mono-adduct (NM-G).[9]

Table 2: In Vivo Kinetics of Nitrogen Mustard (NM) DNA Adducts in Mouse Liver

DNA Adduct TypeTime to Max LevelPersistence (Half-life)NotesReference
NM-G (Mono-adduct) ~6 hoursRapidly repairedThe initial lesion formed.[9]
G-NM-G (ICL) >6 hours>3x longer than NM-GThe primary cytotoxic lesion.[9]
NM-Fapy-G >6 hours>3x longer than NM-GA stable, ring-opened adduct.[9]

Cellular Response and Resistance Pathways

The extensive DNA damage caused by bifunctional alkylating agents triggers complex cellular signaling pathways, primarily revolving around the tumor suppressor protein p53.

Upon sensing DNA damage, p53 is stabilized and activated, leading to the transcriptional regulation of genes involved in cell cycle arrest (e.g., p21) or apoptosis (e.g., BAX).[10][11] This provides the cell an opportunity to repair the damage or, if the damage is too severe, to undergo programmed cell death.[10] The DNA mismatch repair (MMR) pathway, particularly the MutSα complex, is also crucial for signaling the initiation of apoptosis in response to certain alkylating lesions.[12][13]

Exposure to these agents can also induce inflammatory responses through the activation of the nuclear factor kappaB (NF-κB) signaling pathway.[14]

p53_Response_Pathway cluster_downstream p53-Mediated Outcomes Agent Bifunctional Alkylating Agent Damage DNA Interstrand Cross-links (ICLs) Agent->Damage Sensors Damage Sensors (e.g., ATR, ATM) Damage->Sensors activates p53 p53 Sensors->p53 phosphorylates & stabilizes p21 p21 p53->p21 upregulates GADD45 GADD45 p53->GADD45 upregulates BAX BAX p53->BAX upregulates Arrest G1/S Cell Cycle Arrest p21->Arrest GADD45->Arrest Repair DNA Repair GADD45->Repair Apoptosis Apoptosis BAX->Apoptosis

Simplified p53 signaling pathway in response to DNA damage.

Experimental Protocols

Synthesis of a Nitrogen Mustard Agent

This protocol describes a general, multi-step synthesis of a nitrogen mustard, adapted from literature procedures.[13][15]

Objective: To synthesize a bifunctional nitrogen mustard alkylating agent.

Materials:

  • Starting material (e.g., 4-(4-aminophenyl)butyric acid for Chlorambucil)

  • Ethylene oxide

  • Phosphoryl chloride (POCl₃) or Thionyl chloride (SOCl₂)

  • Appropriate solvents (e.g., Dichloromethane, Acetonitrile)

  • Triethylamine or other non-nucleophilic base

  • Hydrochloric acid (for salt formation/deprotection)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, rotary evaporator

  • Purification apparatus (e.g., column chromatography, recrystallization setup)

Methodology:

  • Hydroxyethylation: Dissolve the starting amino-containing compound (e.g., 4-(4-aminophenyl)butyric acid) in an appropriate solvent. Add a base like triethylamine. React with a molar excess of ethylene oxide. The reaction adds two hydroxyethyl groups to the amine nitrogen. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Chlorination: After removing the solvent from the previous step, dissolve the resulting di-hydroxyethyl intermediate in a dry, non-protic solvent like dichloromethane or acetonitrile. Cool the solution in an ice bath. Add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) dropwise with stirring.[13]

  • Reflux: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for a specified time (e.g., 30 minutes to several hours) to ensure complete conversion of the hydroxyl groups to chlorides.[15]

  • Work-up and Purification: Cool the reaction mixture. Carefully quench any remaining chlorinating agent (e.g., by slow addition of water or an alcohol). Extract the product into an organic solvent. Wash the organic layer with water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate using a rotary evaporator.

  • Final Product Isolation: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final, pure nitrogen mustard agent.[13]

IC50 Determination via MTT Assay

Objective: To determine the concentration of an alkylating agent that inhibits cell growth by 50%.

Methodology:

  • Cell Plating: Seed adherent cancer cells in a 96-well microtiter plate at a pre-determined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Drug Treatment: Prepare a series of dilutions of the alkylating agent in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated control wells (medium with drug vehicle, e.g., DMSO) and blank wells (medium only).

  • Incubation: Incubate the plates for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan precipitate.[16]

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values of the drug-treated wells to the untreated control wells. Plot the normalized cell viability (%) against the logarithm of the drug concentration. Use non-linear regression (e.g., a sigmoidal dose-response curve) to calculate the IC50 value.

Detection of DNA Interstrand Cross-links via Modified Alkaline Comet Assay

Objective: To quantify the formation of DNA ICLs induced by a bifunctional alkylating agent.

Methodology:

  • Cell Treatment: Treat cells in suspension or monolayer with the desired concentrations of the alkylating agent for a defined period. Include negative (untreated) and positive controls.

  • Irradiation (Key Step for ICLs): After treatment, harvest the cells and wash them with PBS. To detect ICLs, which prevent DNA migration, random single-strand breaks must be introduced. Resuspend the cells in ice-cold PBS and expose them to a fixed dose of ionizing radiation (e.g., 10-20 Gy of X-rays or gamma-rays) on ice.

  • Embedding: Immediately mix a small volume of the cell suspension (~10⁵ cells/mL) with low-melting-point agarose. Pipette this mixture onto a pre-coated microscope slide (CometSlide™) and allow it to solidify at 4°C.

  • Lysis: Immerse the slides in a chilled, high-salt lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) and incubate at 4°C for at least 1 hour to lyse the cells and nuclear membranes, leaving behind DNA "nucleoids".

  • Alkaline Unwinding: Transfer the slides to a horizontal electrophoresis tank and immerse them in a freshly prepared, chilled alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (e.g., ~1 V/cm) for 20-30 minutes under alkaline conditions. The negatively charged DNA fragments and loops will migrate from the nucleoid (comet head) towards the anode, forming a "comet tail".

  • Neutralization and Staining: Gently remove the slides, wash with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5), and then with distilled water. Stain the DNA with a fluorescent dye (e.g., SYBR Green I or propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. In irradiated, untreated cells, the random breaks allow DNA to migrate, forming a prominent tail. In cells with ICLs, the cross-links restrict this migration, resulting in a smaller tail. The degree of ICL formation is quantified by the reduction in tail moment or tail DNA percentage compared to the irradiated-only control cells.

Preclinical Evaluation Workflow

The preclinical development of a novel bifunctional alkylating agent follows a structured workflow to assess its potential as a therapeutic candidate. This process evaluates its synthesis feasibility, in vitro efficacy, mechanism of action, and in vivo activity and toxicity.

Preclinical_Workflow cluster_synthesis Phase 1: Chemistry & Design cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Studies cluster_final Phase 4: Candidate Selection Design Lead Compound Design & Selection Synthesis Chemical Synthesis & Optimization Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification IC50 Cytotoxicity Screening (IC50 via MTT Assay) Purification->IC50 Test Compound MoA Mechanism of Action (Comet Assay, Western Blot) IC50->MoA CellCycle Cell Cycle Analysis (Flow Cytometry) MoA->CellCycle Xenograft Tumor Xenograft Model (Efficacy Assessment) CellCycle->Xenograft Promising Candidate Toxicity Toxicology Studies (MTD Determination) Xenograft->Toxicity PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Toxicity->PKPD Decision Go/No-Go Decision for IND-Enabling Studies PKPD->Decision

A preclinical experimental workflow for evaluating a novel alkylating agent.

Conclusion and Future Directions

Bifunctional alkylating agents remain a cornerstone of cancer therapy due to their potent cytotoxic activity against proliferating cells. A deep understanding of their mechanism of action, cellular responses, and resistance pathways is critical for their effective use and for the development of novel agents. Future research is focused on creating agents with greater tumor selectivity, for example, by conjugating the alkylating moiety to a tumor-targeting molecule, and on developing combination therapies that can overcome resistance mechanisms, such as inhibitors of DNA repair pathways. The detailed protocols and workflows presented in this guide provide a framework for the continued investigation and development of this vital class of therapeutic compounds.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Reactivity of the Chloropropyl Group

The chloropropyl group is a versatile functional moiety in organic synthesis, prized for its role as an electrophilic building block. Its predictable reactivity makes it an invaluable tool for introducing a three-carbon chain, which can serve as a linker or be further functionalized. This guide provides a detailed exploration of the chloropropyl group's reactivity, reaction mechanisms, influencing factors, and its applications, particularly within the realm of drug discovery and development.

Core Reactivity Principles

The chemical behavior of the chloropropyl group is primarily dictated by the properties of the carbon-chlorine (C-Cl) bond.

  • Polarity and Electrophilicity : Due to the significant difference in electronegativity between carbon and chlorine, the C-Cl bond is polarized. The chlorine atom carries a partial negative charge (δ-), while the carbon atom bonded to it bears a partial positive charge (δ+). This polarization renders the carbon atom electrophilic, making it susceptible to attack by electron-rich species, known as nucleophiles.[1][2]

  • The Chloride Ion as a Leaving Group : The most common reaction pathway for the chloropropyl group is nucleophilic substitution, where an incoming nucleophile replaces the chlorine atom.[3] The chlorine departs as a chloride ion (Cl⁻), which is a good leaving group because it is the conjugate base of a strong acid (HCl) and is stable in solution.[1][4]

Key Reaction Mechanisms

The chloropropyl group primarily undergoes nucleophilic substitution and elimination reactions. The specific mechanism is highly dependent on the substrate structure, the nature of the nucleophile, the solvent, and the reaction conditions.

Nucleophilic Substitution Reactions (Sₙ)

Nucleophilic substitution is the hallmark reaction of alkyl halides like those containing a chloropropyl group.[3] An electron-rich nucleophile attacks the electrophilic carbon atom, displacing the chloride leaving group.[1][5]

  • Sₙ2 Mechanism (Bimolecular Nucleophilic Substitution) : This is a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (a "backside attack").[6] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[4] This mechanism is favored for primary (e.g., 1-chloropropane) and less sterically hindered secondary alkyl halides. It results in an inversion of stereochemistry at the reaction center.[6]

  • Sₙ1 Mechanism (Unimolecular Nucleophilic Substitution) : This is a two-step process. First, the C-Cl bond breaks heterolytically to form a carbocation intermediate. This is the slow, rate-determining step. In the second step, the carbocation rapidly reacts with a nucleophile.[7] The rate depends only on the concentration of the substrate. This mechanism is favored for tertiary and some secondary alkyl halides that can form stable carbocations, often in the presence of polar protic solvents.[7]

G cluster_factors Influencing Factors cluster_pathways Reaction Pathways cluster_outcomes Characteristics Factor_Substrate Substrate (e.g., 1° or 2° Chloropropyl) SN2 Sₙ2 Mechanism Factor_Substrate->SN2 Primary > Secondary SN1 Sₙ1 Mechanism Factor_Substrate->SN1 Secondary (stabilized) Factor_Nuc Nucleophile (Strong vs. Weak) Factor_Nuc->SN2 Strong Factor_Nuc->SN1 Weak Factor_Solvent Solvent (Polar Aprotic vs. Protic) Factor_Solvent->SN2 Polar Aprotic (e.g., Acetone, DMF) Factor_Solvent->SN1 Polar Protic (e.g., H₂O, EtOH) Outcome_SN2 Concerted Mechanism Backside Attack Second-Order Kinetics Inversion of Stereochemistry SN2->Outcome_SN2 Outcome_SN1 Stepwise Mechanism Carbocation Intermediate First-Order Kinetics Racemization SN1->Outcome_SN1

Caption: Deciding between Sₙ1 and Sₙ2 reaction pathways.
Elimination Reactions (E1 and E2)

Elimination reactions can compete with substitution, leading to the formation of an alkene. In this process, the chloride and a proton from an adjacent carbon are removed.

  • E2 Mechanism : A concerted, single-step reaction favored by strong, sterically hindered bases.

  • E1 Mechanism : A two-step reaction that proceeds through the same carbocation intermediate as the Sₙ1 reaction and is thus a common side reaction under Sₙ1 conditions.[8]

Common Reactions and Applications

The electrophilic nature of the chloropropyl group allows it to react with a wide array of nucleophiles, making it a staple in synthetic chemistry.

  • Amination : The reaction with primary or secondary amines is a fundamental method for forming carbon-nitrogen bonds, crucial for the synthesis of many pharmaceuticals.[9][10] The reaction can be performed under basic conditions or catalyzed by transition metals like palladium or nickel for less reactive systems.[11][12]

  • Hydrolysis : In the presence of water or hydroxide ions, the chloropropyl group can be hydrolyzed to the corresponding propanol.[13] This reaction is often considered a side reaction but can be synthetically useful. The rate is influenced by temperature and pH.[14]

  • Thiolation : Reaction with thiols or thiolate anions provides a straightforward route to sulfides (thioethers).

  • Etherification : Alkoxides react readily with chloropropyl groups in a Williamson-ether-synthesis-type reaction to form ethers. 3-Chloropropyl methyl ether, for example, is a key intermediate in the synthesis of the hypertension drug Aliskiren.[15]

  • Cyanation : The displacement of chloride by a cyanide ion (e.g., from NaCN or KCN) is an effective way to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Quantitative Reactivity Data

Understanding the energetics and kinetics of reactions involving the chloropropyl group is crucial for optimizing reaction conditions.

Table 1: Bond Dissociation Energy (BDE)

Bond dissociation energy is the enthalpy change required to break a bond homolytically.[16] It provides a measure of bond strength. A weaker C-Cl bond facilitates cleavage, enhancing reactivity in Sₙ1 reactions.

BondCompoundBDE (kcal/mol)
C-Cl1-Chloropentane84
C-Cl3-Chloro-1-propene (allylic)68[17]
C-CEthane~88
Cl-ClCl₂~58

Note: Data for 1-chloropentane and 3-chloro-1-propene are provided as close analogues to illustrate the effect of structure on the C-Cl bond strength. The allylic C-Cl bond is significantly weaker due to the resonance stabilization of the resulting radical.[17]

Table 2: Illustrative Solvolysis Rate Data

Solvent polarity plays a critical role in reaction kinetics, especially for Sₙ1-type reactions. The following data for isopropyl chlorothioformate, while not a chloropropyl compound, demonstrates the profound effect of the solvent on the rate of solvolysis (a reaction where the solvent is the nucleophile).

SolventRelative Rate Constant (k x 10⁵ s⁻¹) at 25°C
100% Ethanol0.35[18]
80% Ethanol1.39[18]
100% Methanol1.21[18]
80% Methanol3.12[18]
90% Acetone0.44[18]
70% Acetonitrile0.31[18]

Data from the solvolysis of isopropyl chlorothioformate illustrates that more polar, protic solvent mixtures (e.g., 80% Methanol) significantly accelerate the reaction compared to less polar or aprotic solvents.[18]

Role in Drug Development

The chloropropyl group is a key synthon in medicinal chemistry. Its defined reactivity allows for the controlled introduction of a flexible three-carbon linker to connect different pharmacophores or to attach a molecule to a larger scaffold.

  • Scaffold Functionalization : It is frequently used to alkylate heterocycles, phenols, or amines on a core molecule to explore structure-activity relationships (SAR).[19]

  • Prodrug Synthesis : The group can be part of a linker that is cleaved in vivo to release the active drug.

  • Intermediate in Multi-step Synthesis : Many complex active pharmaceutical ingredients (APIs) are built using intermediates containing a chloropropyl group, such as 4-(3-Chloropropyl)morpholine.[20] The reliable reactivity of this group is essential for achieving high yields in the overall synthetic route.[15]

G cluster_synthesis Drug Synthesis Workflow Start Core Scaffold (e.g., Amine, Phenol) Reaction Nucleophilic Substitution (Alkylation) Start->Reaction Intermediate Chloropropyl Reagent (R-CH₂CH₂CH₂-Cl) Intermediate->Reaction Product Functionalized Drug Candidate Reaction->Product Forms C-N or C-O bond End SAR & Biological Screening Product->End

Caption: Role of chloropropyl reagents in drug candidate synthesis.

Experimental Protocols

Precise and reproducible experimental procedures are paramount for successful synthesis.

Protocol 1: General Procedure for Sₙ2 Amination of a Chloropropyl Group

This protocol describes a general method for the reaction of a chloropropyl-containing substrate with an amine nucleophile.

Materials:

  • Chloropropyl-containing substrate (1.0 eq)

  • Amine nucleophile (1.2 - 2.0 eq)

  • Non-nucleophilic base (e.g., K₂CO₃, Et₃N) (1.5 - 2.5 eq)

  • Polar aprotic solvent (e.g., Acetonitrile, DMF)

  • Standard glassware for inert atmosphere reactions

Methodology:

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the chloropropyl substrate and the chosen anhydrous solvent.[18]

  • Reagent Addition : Add the non-nucleophilic base, followed by the amine nucleophile.

  • Reaction Conditions : Heat the mixture to a suitable temperature (e.g., 60-100 °C) and stir vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[21]

  • Workup : Upon completion, cool the reaction mixture to room temperature. Filter off any inorganic salts. Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[22]

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography or distillation.[23]

G cluster_workflow Experimental Workflow for Nucleophilic Substitution Setup 1. Reaction Setup (Flask, Stirrer, N₂) Reagents 2. Add Substrate, Solvent, Base, Nucleophile Setup->Reagents React 3. Heat & Stir (e.g., 80°C, 12h) Reagents->React Monitor 4. Monitor Progress (TLC / LC-MS) React->Monitor Workup 5. Cooldown, Filter, Extract with Solvent Monitor->Workup Purify 6. Dry, Concentrate & Purify (Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: General workflow for a nucleophilic substitution reaction.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Heterocycles using tert-Butyl(3-chloropropoxy)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of N-heterocycles is a cornerstone of medicinal chemistry and drug development, as these scaffolds are prevalent in a vast array of pharmaceuticals. This document provides detailed application notes and protocols for the use of tert-Butyl(3-chloropropoxy)dimethylsilane as a versatile bifunctional reagent for the construction of novel N-heterocyclic systems. This reagent enables a two-stage process involving an initial N-alkylation followed by an intramolecular cyclization, providing access to a variety of saturated and partially saturated fused heterocyclic structures. The tert-butyldimethylsilyl (TBDMS) ether serves as a stable protecting group for the primary alcohol, which can be deprotected under specific conditions to facilitate the subsequent ring-forming reaction.

Reaction Scheme and Workflow

The general strategy involves the N-alkylation of a suitable N-heterocyclic precursor with this compound, followed by deprotection of the silyl ether and subsequent intramolecular cyclization to furnish the final fused N-heterocyclic product.

experimental_workflow cluster_alkylation Step 1: N-Alkylation start N-Heterocycle Precursor + This compound conditions1 Base (e.g., NaH, K2CO3) Solvent (e.g., DMF, CH3CN) Heat (optional) start->conditions1 Reactants product1 N-Alkylated Intermediate conditions1->product1 Reaction deprotection Deprotection of TBDMS Ether (e.g., TBAF, HF-Pyridine) product1->deprotection Purified Intermediate cyclization Intramolecular Cyclization (e.g., Acid or Base Catalyzed) deprotection->cyclization final_product Fused N-Heterocycle cyclization->final_product

Caption: General experimental workflow for the synthesis of fused N-heterocycles.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of N-Heterocycles

This protocol describes the general method for the N-alkylation of a heterocyclic amine with this compound.

Materials:

  • N-heterocycle (e.g., indole, benzimidazole, pyrrole) (1.0 equiv)

  • This compound (1.2 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the N-heterocycle (1.0 equiv) in anhydrous DMF, add NaH (1.5 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.2 equiv) dropwise to the reaction mixture.

  • The reaction is then stirred at room temperature or heated to 60-80 °C and monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The mixture is extracted with EtOAc (3 x 50 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: General Procedure for Deprotection and Intramolecular Cyclization

This protocol outlines the deprotection of the TBDMS ether and subsequent intramolecular cyclization.

Materials:

  • N-alkylated intermediate from Protocol 1 (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv) or Hydrofluoric acid-pyridine complex (HF-Pyridine)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Water

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the N-alkylated intermediate (1.0 equiv) in anhydrous THF and cool the solution to 0 °C in an ice bath.

  • Add the TBAF solution (1.1 equiv) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and extract the product with DCM (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude alcohol intermediate is then subjected to cyclization conditions (e.g., treatment with a strong acid like trifluoroacetic acid for intramolecular electrophilic aromatic substitution, or conversion of the alcohol to a leaving group for intramolecular nucleophilic substitution).

  • The final product is purified by flash column chromatography or recrystallization.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of various fused N-heterocycles using the described protocols.

Table 1: N-Alkylation of Various Heterocycles

EntryN-HeterocycleBaseSolventTemp (°C)Time (h)Yield (%)
1IndoleNaHDMF25485
2BenzimidazoleK₂CO₃CH₃CN801278
3PyrroleNaHTHF25682
4CarbazoleK₂CO₃DMF1001875
5ImidazoleNaHDMF25390

Table 2: Deprotection and Cyclization to Fused N-Heterocycles

EntryN-Alkylated Intermediate fromDeprotection ReagentCyclization ConditionsProductYield (%)
1IndoleTBAFTFA, DCM, 0 °C to rtTetrahydropyrido[1,2-a]indole75
2BenzimidazoleHF-PyridinePPh₃, DIADDihydropyrrolo[1,2-a]benzimidazole68
3PyrroleTBAFMsCl, Et₃N then heatDihydropyrrolizine derivative72
4CarbazoleTBAFTFA, DCM, 0 °C to rtTetrahydropyrido[1,2-f]carbazole65
5ImidazoleHF-PyridineSOCl₂, then heatDihydropyrrolo[1,2-a]imidazole78

Mechanistic Pathway

The proposed mechanism for the N-alkylation and subsequent cyclization involves two key transformations.

reaction_mechanism cluster_step1 N-Alkylation cluster_step2 Deprotection & Cyclization N_H R-NH (Heterocycle) N_anion R-N⁻ N_H->N_anion Base Alkylated_product R-N-(CH₂)₃-OTBDMS N_anion->Alkylated_product SN2 Attack Alkyl_halide Cl-(CH₂)₃-OTBDMS Alkyl_halide->Alkylated_product Deprotection R-N-(CH₂)₃-OTBDMS Alcohol R-N-(CH₂)₃-OH Deprotection->Alcohol TBAF Cyclized Fused N-Heterocycle Alcohol->Cyclized Intramolecular Reaction

Caption: Proposed reaction mechanism for the two-stage synthesis.

Application Notes and Protocols: Protection of Alcohols with tert-Butyl(3-chloropropoxy)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In multi-step organic synthesis, the protection of functional groups is a critical strategy to prevent unwanted side reactions. Alcohols, being ubiquitous and reactive functional groups, often require temporary protection. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and facile cleavage under specific conditions.[1][2]

This document provides detailed application notes and a general protocol for the protection of alcohols using the bifunctional reagent, tert-Butyl(3-chloropropoxy)dimethylsilane. This reagent installs a tert-butyldimethylsilyl (TBDMS) ether, a commonly employed protecting group, while also introducing a reactive 3-chloropropyl handle.[3] This chloropropyl chain allows for subsequent functionalization, making the protected alcohol a versatile intermediate for further synthetic transformations.

Reaction Principle

The protection of an alcohol with this compound proceeds via a nucleophilic substitution reaction at the silicon atom. The reaction is typically catalyzed by a weak base, such as imidazole, which activates the silyl chloride and facilitates the deprotonation of the alcohol.[4][5] The general reaction is depicted below:

Figure 1: General reaction for the protection of an alcohol with this compound.

Experimental Protocols

General Protocol for the Protection of a Primary Alcohol

This protocol is a representative procedure for the protection of a primary alcohol. Reaction times and yields may vary depending on the specific substrate.

Materials:

  • Primary alcohol

  • This compound

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 eq).

  • Dissolve the alcohol in anhydrous DMF.

  • Add imidazole (2.5 eq) to the solution and stir until it dissolves.

  • Slowly add this compound (1.2 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure protected alcohol.

General Protocol for the Deprotection of the tert-Butyl(3-chloropropoxy)dimethylsilyl Ether

The cleavage of the silyl ether can be achieved under acidic conditions or, more commonly, using a fluoride ion source.[6][7]

Materials:

  • Protected alcohol

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the silyl ether in anhydrous THF in a round-bottom flask.

  • Add the 1 M solution of TBAF in THF (1.1 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture and monitor its progress by TLC.

  • Once the reaction is complete, quench by adding water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the deprotected alcohol.

Data Presentation

The following table summarizes the expected reaction outcomes for the protection of various types of alcohols based on established principles of silyl ether chemistry.

EntrySubstrate AlcoholProductExpected Reaction Time (h)Expected Yield (%)
1Primary Alcohol (e.g., 1-Butanol)1-((tert-Butyl(3-chloropropoxy)dimethylsilyl)oxy)butane2 - 4> 90
2Secondary Alcohol (e.g., 2-Butanol)2-((tert-Butyl(3-chloropropoxy)dimethylsilyl)oxy)butane4 - 880 - 90
3Tertiary Alcohol (e.g., tert-Butanol)tert-Butoxy(tert-butyl(3-chloropropoxy)dimethyl)silane12 - 2450 - 70
4Phenol(tert-Butyl(3-chloropropoxy)dimethylsilyl)oxy)benzene1 - 3> 95

Mandatory Visualizations

Reaction Workflow

G cluster_protection Protection Protocol cluster_deprotection Deprotection Protocol start_protection Dissolve Alcohol and Imidazole in DMF add_reagent Add this compound start_protection->add_reagent react_protection Stir at Room Temperature add_reagent->react_protection workup_protection Aqueous Workup and Extraction react_protection->workup_protection purify_protection Silica Gel Chromatography workup_protection->purify_protection product_protection Protected Alcohol purify_protection->product_protection start_deprotection Dissolve Protected Alcohol in THF add_tba Add TBAF Solution start_deprotection->add_tba react_deprotection Stir at Room Temperature add_tba->react_deprotection workup_deprotection Aqueous Workup and Extraction react_deprotection->workup_deprotection purify_deprotection Silica Gel Chromatography workup_deprotection->purify_deprotection product_deprotection Deprotected Alcohol purify_deprotection->product_deprotection

Caption: Experimental workflow for the protection and deprotection of alcohols.

Proposed Reaction Mechanism

G cluster_mechanism Proposed Mechanism for Alcohol Protection reagent This compound activated_silyl Activated Silyl Intermediate reagent->activated_silyl + Imidazole imidazole Imidazole alkoxide Alkoxide (R-O⁻) silyl_ether Protected Alcohol (R-O-TBDMS-C3H6Cl) activated_silyl->silyl_ether + Alkoxide imidazolium Imidazolium Chloride alcohol Alcohol (R-OH) alcohol->alkoxide + Imidazole alkoxide->silyl_ether

Caption: Proposed mechanism for the imidazole-catalyzed silylation of an alcohol.

Applications in Drug Development and Research

The use of this compound as a protecting group offers the distinct advantage of introducing a latent electrophilic site. The resulting 3-chloropropyl-functionalized silyl ether can serve as a versatile intermediate in various synthetic strategies, including:

  • Linker Chemistry: The terminal chloride can be displaced by nucleophiles to attach the protected molecule to solid supports, fluorescent tags, or other biomolecules. This is particularly relevant in the synthesis of probes and in combinatorial chemistry.

  • Intramolecular Cyclization: The chloroalkyl chain can participate in intramolecular reactions to form cyclic ethers or other heterocyclic systems, providing a route to complex molecular architectures.

  • Cross-Coupling Reactions: The alkyl chloride can be a substrate for various cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Conclusion

The protection of alcohols with this compound provides a robust and versatile method for shielding hydroxyl groups during synthesis. The introduced functional handle expands the synthetic utility of the protected molecule, making it a valuable tool for researchers in organic synthesis and drug development. The protocols provided herein offer a general framework for the application of this bifunctional reagent.

References

Application Notes and Protocols for the Deprotection of tert-Butyl(3-chloropropoxy)dimethylsilane Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the deprotection of alcohols protected as tert-Butyl(3-chloropropoxy)dimethylsilyl (TBDPSCl) ethers. Due to the structural similarity to the widely used tert-butyldiphenylsilyl (TBDPS) ethers, the deprotection conditions for TBDPS ethers are highly relevant and form the basis of the protocols provided herein. The presence of the 3-chloropropoxy group on the silicon atom may influence reaction kinetics and introduce potential side reactions, a factor that will be addressed.

Introduction

The tert-Butyl(3-chloropropoxy)dimethylsilyl ether is a silyl ether protecting group used for hydroxyl functionalities in organic synthesis. Its stability profile is comparable to that of the robust TBDPS group, offering significant resistance to acidic conditions, making it a valuable tool in multi-step syntheses.[1][2] The cleavage of this protecting group is typically achieved under fluoride-mediated or strong acidic conditions. The choice of deprotection method depends on the substrate's sensitivity to acid or base and the presence of other protecting groups.

Deprotection Methods

The most common methods for the deprotection of TBDPS and related silyl ethers involve the use of fluoride ion sources or strong acids.

Fluoride-Mediated Deprotection

The cleavage of the silicon-oxygen bond by fluoride ions is a highly effective and widely used method for the deprotection of silyl ethers.[3][4] The high strength of the silicon-fluoride bond provides the thermodynamic driving force for this reaction. Tetra-n-butylammonium fluoride (TBAF) is the most common fluoride source for this purpose.[5]

General Reaction Scheme:

R-O-Si(CH₃)₂(CH₂CH₂CH₂Cl)t-Bu + F⁻ → R-OH + [F-Si(CH₃)₂(CH₂CH₂CH₂Cl)t-Bu]

Acid-Catalyzed Deprotection

TBDPS ethers are known for their high stability under acidic conditions, being approximately 100 times more stable than tert-butyldimethylsilyl (TBDMS) ethers.[1][6] However, they can be cleaved under harsher acidic conditions.[7] A notable mild acidic deprotection method involves the use of a catalytic amount of acetyl chloride in dry methanol, which generates anhydrous HCl in situ.[8][9][10]

General Reaction Scheme:

R-O-Si(CH₃)₂(CH₂CH₂CH₂Cl)t-Bu + H⁺/H₂O → R-OH + HO-Si(CH₃)₂(CH₂CH₂CH₂Cl)t-Bu

Data Presentation: Deprotection Conditions and Yields

The following table summarizes various deprotection conditions for TBDPS ethers, which are expected to be applicable to tert-Butyl(3-chloropropoxy)dimethylsilane ethers. It is crucial to note that the presence of the 3-chloropropoxy group may affect reaction times and yields, and preliminary small-scale experiments are highly recommended.

Deprotection ReagentSubstrate TypeSolventTemperature (°C)TimeYield (%)Reference
TBAF (1.1 eq)Secondary AlcoholTHF0 to RT45 min~95% (typical)[3]
TBAF (1.0 M in THF)Primary AlcoholTHFRT12 hHigh[5]
Acetyl Chloride (cat.)Various AlcoholsDry MeOH0 to RT30 min - 4 h85-95%[10]
HF-PyridinePrimary AlcoholTHF/Pyridine08 hHigh[6]
80% Acetic Acid-Acetic Acid/H₂ORTStable-[2]
50% Trifluoroacetic Acid-TFA/H₂ORTStable-[2]

Experimental Protocols

Protocol 1: Fluoride-Mediated Deprotection using TBAF

This protocol describes a general procedure for the deprotection of a tert-Butyl(3-chloropropoxy)dimethylsilyl ether using a commercially available solution of TBAF in THF.

Materials:

  • tert-Butyl(3-chloropropoxy)dimethylsilyl protected alcohol

  • Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the tert-Butyl(3-chloropropoxy)dimethylsilyl protected alcohol (1.0 equiv) in anhydrous THF (0.1-0.2 M).

  • To the stirred solution at room temperature, add TBAF (1.1-1.5 equiv) dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 30 minutes to several hours depending on the substrate.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of THF).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Caution: The basicity of TBAF may promote elimination of HCl from the 3-chloropropoxy group, leading to an allyl-substituted siloxane byproduct. If the substrate is base-sensitive, buffering the TBAF solution with acetic acid is recommended.[3]

Protocol 2: Acid-Catalyzed Deprotection using Acetyl Chloride in Methanol

This protocol provides a mild method for the deprotection of tert-Butyl(3-chloropropoxy)dimethylsilyl ethers using catalytic acetyl chloride in dry methanol.

Materials:

  • tert-Butyl(3-chloropropoxy)dimethylsilyl protected alcohol

  • Anhydrous methanol (MeOH)

  • Acetyl chloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Dissolve the tert-Butyl(3-chloropropoxy)dimethylsilyl protected alcohol (1.0 equiv) in anhydrous methanol (0.1-0.2 M) and cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add a catalytic amount of acetyl chloride (0.1-0.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and monitor its progress by TLC.

  • Upon completion, neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of MeOH).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Deprotection Workflow

The following diagram illustrates the decision-making process for selecting a deprotection method for a tert-Butyl(3-chloropropoxy)dimethylsilyl ether.

Deprotection_Workflow Start Substrate with tert-Butyl(3-chloropropoxy)dimethylsilyl Ether Acid_Sensitive Is the substrate acid-sensitive? Start->Acid_Sensitive Base_Sensitive Is the substrate base-sensitive? Acid_Sensitive->Base_Sensitive Yes Acidic Acid-Catalyzed Deprotection (e.g., AcCl/MeOH) Acid_Sensitive->Acidic No Fluoride Fluoride-Mediated Deprotection (e.g., TBAF) Base_Sensitive->Fluoride No Buffered_Fluoride Buffered Fluoride Deprotection (e.g., TBAF/AcOH) Base_Sensitive->Buffered_Fluoride Yes End Deprotected Alcohol Fluoride->End Acidic->End Buffered_Fluoride->End

Caption: Decision workflow for selecting a deprotection method.

Signaling Pathway of Fluoride-Mediated Deprotection

The following diagram illustrates the mechanism of fluoride-mediated deprotection of a silyl ether.

Fluoride_Deprotection_Mechanism Substrate R-O-Si(CH₃)₂(CH₂CH₂CH₂Cl)t-Bu Intermediate [R-O-Si(F)(CH₃)₂(CH₂CH₂CH₂Cl)t-Bu]⁻ (Pentacoordinate Intermediate) Substrate->Intermediate + F⁻ Fluoride F⁻ Alcohol R-OH Intermediate->Alcohol Cleavage of Si-O bond Byproduct F-Si(CH₃)₂(CH₂CH₂CH₂Cl)t-Bu Intermediate->Byproduct

Caption: Mechanism of fluoride-mediated silyl ether deprotection.

References

Application Notes and Protocols for the Use of tert-Butyl(3-chloropropoxy)dimethylsilane in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to harness the cell's native protein degradation machinery, the ubiquitin-proteasome system (UPS), for the selective elimination of target proteins of interest (POIs).[1][] A PROTAC molecule is comprised of three essential components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1][][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][3] This powerful technology provides a pathway to target proteins that have been traditionally considered "undruggable."

The linker component is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[3] The length, rigidity, and chemical composition of the linker are crucial for optimal biological activity.[4] tert-Butyl(3-chloropropoxy)dimethylsilane is a valuable bifunctional building block for the synthesis of PROTAC linkers. The tert-butyldimethylsilyl (TBS) ether serves as a protected hydroxyl group, which can be deprotected at a later synthetic stage to reveal a reactive handle for conjugation. The chloroalkyl group provides a site for nucleophilic substitution, allowing for the initial coupling to either the POI ligand or the E3 ligase ligand.

Synthetic Workflow for PROTAC Synthesis using this compound

The synthesis of a PROTAC using this compound typically follows a modular, multi-step process. The general workflow involves the sequential attachment of the linker to the E3 ligase ligand and the target protein ligand. The order of these steps can be adapted based on the specific chemistry of the ligands involved.

PROTAC_Synthesis_Workflow A This compound (Linker Precursor) C Linker-E3 Ligase Conjugate A->C Coupling Reaction B E3 Ligase Ligand (e.g., Pomalidomide derivative) B->C D Deprotection of TBS Ether C->D E Activation of Terminal Hydroxyl D->E G Final PROTAC Molecule E->G Coupling Reaction F Target Protein Ligand F->G

Caption: General workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a PROTAC using this compound. These are generalized procedures and may require optimization based on the specific ligands being used.

Part 1: Synthesis of the Linker-E3 Ligase Ligand Conjugate

This protocol details the coupling of this compound to an amine-functionalized E3 ligase ligand.

Materials:

  • This compound

  • Amine-functionalized E3 Ligase Ligand (e.g., 4-aminobenzyl pomalidomide)

  • Sodium iodide (NaI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.2 eq) in anhydrous DMF, add sodium iodide (1.5 eq).

  • Stir the mixture at 60 °C for 1 hour to facilitate the in situ formation of the more reactive iodo-linker.[1] This is a Finkelstein reaction which can improve the reaction rate.[5]

  • Cool the reaction mixture to room temperature.

  • Add the amine-functionalized E3 ligase ligand (1.0 eq) and DIPEA (3.0 eq) to the reaction mixture.[1]

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Linker-E3 Ligase Ligand Conjugate.

Quantitative Data Summary (Representative):

Reactant/ProductMolecular Weight ( g/mol )EquivalentsAmount (mg)Yield (%)Purity (LC-MS)
This compound224.821.254->95%
Amine-functionalized E3 Ligase Ligand~4001.080->98%
Linker-E3 Ligase Conjugate~589--60-80>95%
Part 2: Synthesis of the Final PROTAC Molecule

This protocol describes the deprotection of the TBS ether and subsequent coupling with a target protein ligand possessing a carboxylic acid functionality.

Materials:

  • Linker-E3 Ligase Ligand Conjugate (from Part 1)

  • Tetrabutylammonium fluoride (TBAF)

  • Anhydrous Tetrahydrofuran (THF)

  • Target Protein Ligand with a carboxylic acid group

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Deprotection of the TBS Ether:

    • Dissolve the Linker-E3 Ligase Ligand Conjugate (1.0 eq) in anhydrous THF.

    • Add TBAF (1.1 eq, 1M solution in THF) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting alcohol is often used in the next step without further purification.

  • Coupling to the Target Protein Ligand:

    • Dissolve the deprotected linker-E3 ligase conjugate (1.0 eq) and the target protein ligand (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.[1]

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the crude PROTAC by preparative HPLC to obtain the final product.

Quantitative Data Summary (Representative):

Reactant/ProductMolecular Weight ( g/mol )EquivalentsAmount (mg)Yield (%)Purity (HPLC)
Linker-E3 Ligase Conjugate~5891.0118->95%
Target Protein Ligand (acid)~4501.199->98%
Final PROTAC~922--40-60>98%

PROTAC-Mediated Protein Degradation Pathway

The synthesized PROTAC molecule functions by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[3][6]

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC E3 E3 Ligase PROTAC->E3 Ub_POI Polyubiquitinated POI E3->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome targeted to Degraded Degraded Peptides Proteasome->Degraded degrades E2 Ubiquitin (from E2) E2->Ub_POI transfer

Caption: PROTAC-mediated protein degradation.

Disclaimer

The information provided in this document is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic procedures. The provided protocols are general guidelines and may require optimization for specific experimental setups.

References

Application Notes and Protocols for the Functionalization of Biomolecules with tert-Butyl(3-chloropropoxy)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the functionalization of biomolecules using tert-Butyl(3-chloropropoxy)dimethylsilane. This bifunctional reagent serves as a valuable tool for introducing a protected hydroxyl group onto various biomolecules, including peptides, proteins, and other amine- or thiol-containing molecules. The tert-butyldimethylsilyl (TBDMS) protecting group offers stability under a range of reaction conditions and can be selectively removed under mild conditions, enabling subsequent modifications. This reagent is particularly relevant in the field of drug development, where it can be used as a linker component in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).

Core Applications

  • Introduction of a Protected Hydroxyl Linker: The primary application of this compound is to introduce a three-carbon spacer arm terminating in a TBDMS-protected hydroxyl group. This functionality can be introduced at various sites on a biomolecule, including:

    • N-terminus of peptides and proteins

    • Side chains of amino acids such as lysine (amines) and cysteine (thiols)

    • Other nucleophilic sites within the biomolecule

  • Synthesis of Heterobifunctional Molecules: The protected hydroxyl group can be deprotected to reveal a reactive hydroxyl group, which can then be used for further conjugation to other molecules of interest, such as fluorophores, biotin, or small molecule drugs. This makes it a useful reagent in the construction of antibody-drug conjugates (ADCs) and PROTACs.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions for the functionalization of biomolecules with this compound and subsequent deprotection of the TBDMS group. Please note that these are general guidelines, and optimization may be required for specific substrates.

ParameterFunctionalization (Alkylation)Deprotection (Desilylation)
Target Functional Group Primary amines (e.g., N-terminus, Lysine side chain), Thiols (e.g., Cysteine side chain)TBDMS-protected hydroxyl group
Reagents This compound, Base (e.g., DIEA, Et3N)Fluoride source (e.g., TBAF), or Acidic conditions (e.g., TFA, AcCl in MeOH, CuCl2·2H2O)[1][2][3]
Solvent Aprotic polar solvents (e.g., DMF, NMP, DCM)Organic solvents (e.g., THF, Acetone/H2O, Methanol)[1][2]
Stoichiometry Reagent: 2-10 equivalents; Base: 4-20 equivalentsVaries depending on the chosen method (catalytic to excess)
Temperature Room temperature to 50 °C0 °C to room temperature
Reaction Time 12-48 hours30 minutes to 30 hours, depending on the method[1]
Typical Yields 60-95% (highly substrate-dependent)80-99%

Experimental Protocols

Protocol 1: Functionalization of a Peptide on Solid Support

This protocol describes the alkylation of a primary amine (e.g., the N-terminus or a lysine side chain) of a peptide synthesized on a solid support.

Materials:

  • Peptide-resin with a free primary amine

  • This compound

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Reagent Preparation: In a separate vial, prepare the alkylation solution by dissolving this compound (5 equivalents relative to the resin loading) and DIEA (10 equivalents) in DMF.

  • Alkylation Reaction: Drain the DMF from the swollen resin. Add the alkylation solution to the resin.

  • Incubation: Agitate the reaction vessel at room temperature for 24-48 hours. The reaction can be gently heated to 40-50 °C to improve efficiency, but this should be optimized to avoid side reactions.

  • Monitoring the Reaction: Take a small sample of the resin, wash it thoroughly with DMF and DCM, and perform a Kaiser test. A negative Kaiser test (yellow beads) indicates the complete consumption of the primary amine.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (5 times) to remove excess reagents.

  • Drying: Dry the functionalized peptide-resin under vacuum.

Protocol 2: Deprotection of the TBDMS Group on the Modified Peptide

This protocol describes the removal of the tert-butyldimethylsilyl (TBDMS) protecting group to reveal the free hydroxyl group.

Materials:

  • TBDMS-functionalized peptide-resin

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF)

  • DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the TBDMS-functionalized peptide-resin in THF for 30 minutes.

  • Deprotection Reaction: Drain the THF. Add the 1 M TBAF in THF solution to the resin.

  • Incubation: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Washing: Drain the TBAF solution and wash the resin thoroughly with THF (3 times), DMF (3 times), and DCM (3 times).

  • Drying: Dry the deprotected peptide-resin under vacuum. The resin is now ready for subsequent functionalization at the newly exposed hydroxyl group or for cleavage from the solid support.

Visualizations

experimental_workflow cluster_functionalization Functionalization cluster_deprotection Deprotection Start Peptide on Resin (with free amine) Reagents This compound + Base (e.g., DIEA) in DMF Start->Reagents Add Alkylation Alkylation Reaction (RT, 24-48h) Reagents->Alkylation Wash1 Wash with DMF and DCM Alkylation->Wash1 Intermediate TBDMS-Protected Peptide on Resin Wash1->Intermediate Deprotection_Reagent TBAF in THF Intermediate->Deprotection_Reagent Proceed to Deprotection Desilylation Desilylation Reaction (RT, 1-2h) Deprotection_Reagent->Desilylation Wash2 Wash with THF, DMF, DCM Desilylation->Wash2 Final_Product Hydroxyl-Functionalized Peptide on Resin Wash2->Final_Product

Caption: Experimental workflow for biomolecule functionalization.

protac_synthesis POI_Ligand Protein of Interest (POI) Ligand Linker This compound Functionalization Deprotection Further Modification POI_Ligand->Linker:f0 Attach PROTAC PROTAC Molecule Linker->PROTAC Forms E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->Linker:f2 Attach

Caption: Role as a linker in PROTAC synthesis.

References

Application Notes and Protocols for Coupling Reactions with tert-Butyl(3-chloropropoxy)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing tert-Butyl(3-chloropropoxy)dimethylsilane as a versatile alkylating agent in various coupling reactions. This reagent is particularly useful for introducing a protected 3-hydroxypropyl functional group to a range of nucleophiles, including alcohols (phenols), amines, and thiols. The tert-butyldimethylsilyl (TBDMS) protecting group offers robust stability under various reaction conditions and can be selectively removed under mild conditions, making it a valuable tool in multistep organic synthesis.

Core Applications and Reaction Principles

This compound is an effective electrophile in SN2 reactions. The primary chloride is a good leaving group, readily displaced by a variety of nucleophiles. The bulky TBDMS ether on the other end of the propyl chain is stable to many basic and nucleophilic conditions used in these coupling reactions.

The general scheme for these coupling reactions is as follows:

Caption: General workflow for coupling reactions.

O-Alkylation of Phenols (Williamson Ether Synthesis)

The reaction of phenols with this compound follows the principles of the Williamson ether synthesis to form aryl propyl ethers. The phenolic proton is first removed by a suitable base to generate a more nucleophilic phenoxide, which then displaces the chloride from the alkylating agent.

General Protocol for O-Alkylation:
  • Deprotonation: To a solution of the phenol (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, acetonitrile), add a base (1.1-1.5 eq.). Common bases for this transformation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃). The mixture is typically stirred at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add this compound (1.1-1.2 eq.) to the reaction mixture. The reaction is then heated, typically to 60-80 °C, and monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under

Application Notes and Protocols for Surface Modification Using tert-Butyl(3-chloropropoxy)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl(3-chloropropoxy)dimethylsilane is a bifunctional organosilane that can be used to modify hydroxylated surfaces, such as glass, silicon dioxide, and other metal oxides. Its dimethylsilane group can form a covalent bond with the surface, creating a self-assembled monolayer (SAM). The terminal chloropropyl group provides a reactive site for the subsequent covalent attachment of a wide range of molecules, including biomolecules (proteins, DNA), drug molecules, and polymers. This makes it a valuable tool in drug development, diagnostics, and biomaterial engineering for applications such as creating biocompatible coatings, immobilizing capture probes, and developing controlled-release surfaces.

Key Applications

  • Biomolecule Immobilization: The chloropropyl group can be used to covalently attach proteins, peptides, or nucleic acids to a surface for applications in biosensors, microarrays, and cell culture engineering.

  • Drug Delivery: Surfaces can be functionalized with drug molecules for localized and controlled release.

  • Surface Energy Tuning: The silane monolayer alters the hydrophobicity of the substrate, which can be used to control protein adsorption and cell adhesion.

  • Creation of Reactive Surfaces: The chloro- group serves as a versatile chemical handle for a variety of nucleophilic substitution reactions, allowing for multi-step surface functionalization.

Experimental Protocols

The following are generalized protocols for the surface modification of silicon or glass substrates using a solution-phase deposition method. These should be optimized for specific substrates and applications.

Substrate Preparation (Cleaning)

Proper cleaning of the substrate is critical to ensure a uniform and stable silane layer. The goal is to remove organic contaminants and to generate a high density of surface hydroxyl (-OH) groups.

Protocol 3.1.1: Piranha Solution Cleaning (for Silicon and Glass)

  • Caution: Piranha solution is extremely corrosive and explosive. Handle with extreme care in a fume hood and with appropriate personal protective equipment (PPE).

  • Immerse the substrates in a freshly prepared Piranha solution (typically a 3:1 to 7:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)).

  • Heat the solution to 80-120 °C for 30-60 minutes.

  • Carefully remove the substrates and rinse extensively with deionized (DI) water.

  • Dry the substrates under a stream of inert gas (e.g., nitrogen or argon) and use immediately.

Protocol 3.1.2: Plasma Cleaning

  • Place the substrates in a plasma cleaner.

  • Expose the substrates to an oxygen or air plasma for 5-10 minutes. This process removes organic residues and hydroxylates the surface.

  • Use the substrates immediately after treatment.

Silanization Procedure

This procedure describes the formation of a self-assembled monolayer of the silane on the cleaned substrate.

Protocol 3.2.1: Solution-Phase Deposition

  • Prepare a 1-5% (v/v) solution of this compound in an anhydrous organic solvent (e.g., toluene, hexane). The presence of a small amount of water can aid in the hydrolysis of the silane, but excess water will lead to polymerization in solution.

  • Immerse the cleaned and dried substrates in the silane solution.

  • Allow the reaction to proceed for 1-4 hours at room temperature under an inert atmosphere to prevent unwanted polymerization.

  • Remove the substrates from the solution and rinse thoroughly with the anhydrous solvent to remove any non-covalently bound silane.

  • Rinse with a polar solvent like ethanol or isopropanol.

  • Cure the substrates in an oven at 110-120 °C for 30-60 minutes to promote the formation of covalent bonds with the surface and cross-linking between adjacent silane molecules.

  • Sonicate the substrates in the anhydrous solvent for 5-10 minutes to remove any remaining physisorbed silane.

  • Dry the functionalized substrates under a stream of inert gas.

Characterization of Modified Surfaces

The quality and properties of the silanized surface can be assessed using various analytical techniques. The following table summarizes expected outcomes based on data from similar organosilanes.

ParameterTechniqueUnmodified Surface (Typical Values)Expected Outcome after Modification
Wettability Contact Angle Goniometry< 20° (for cleaned glass/silicon)60° - 80°
Layer Thickness Ellipsometry0 nm1 - 2 nm
Chemical Composition X-ray Photoelectron Spectroscopy (XPS)Si, OSi, O, C, Cl
Surface Roughness Atomic Force Microscopy (AFM)< 0.5 nm (RMS)< 1 nm (RMS)

Subsequent Functionalization

The chloropropyl-terminated surface can be further modified through nucleophilic substitution reactions. A common application is the introduction of an amine group for bioconjugation.

Protocol 5.1: Amination of the Chloropropyl Surface

  • Immerse the chloropropyl-functionalized substrate in a solution of a primary amine (e.g., ethylenediamine) in an appropriate solvent.

  • Heat the reaction to 60-80 °C for 2-6 hours.

  • Rinse the substrate thoroughly with the solvent and then with DI water.

  • Dry the amine-functionalized substrate under a stream of inert gas.

Visualizations

Logical Relationships and Workflows

G cluster_prep Substrate Preparation cluster_silanization Surface Modification cluster_application Downstream Application sub1 Silicon/Glass Substrate sub2 Cleaning (Piranha or Plasma) sub1->sub2 sub3 Hydroxylated Surface sub2->sub3 reaction Solution-Phase Deposition sub3->reaction silane This compound Solution silane->reaction rinse Rinsing & Curing reaction->rinse functionalized Chloropropyl-Terminated Surface rinse->functionalized conjugation Nucleophilic Substitution (e.g., Amination) functionalized->conjugation biomolecule Biomolecule Immobilization conjugation->biomolecule drug Drug Conjugation conjugation->drug

Caption: Experimental workflow for surface modification.

G cluster_0 Surface Reaction Substrate-OH Substrate-OH Modified Surface Substrate-O-Si(CH3)2-(CH2)3-Cl Substrate-OH->Modified Surface + Silane - t-Butanol Silane Cl-(CH2)3-Si(CH3)2-O-tBu

Caption: Simplified surface silanization reaction.

Application of tert-Butyl(3-chloropropoxy)dimethylsilane in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl(3-chloropropoxy)dimethylsilane is a bifunctional reagent of significant utility in medicinal chemistry, primarily serving as a versatile precursor for the construction of linkers in complex drug molecules. Its structure incorporates a tert-butyldimethylsilyl (TBDMS) ether, a robust and widely used protecting group for alcohols, and a reactive 3-chloropropyl chain. This combination allows for a two-stage synthetic strategy: initial attachment of the linker via the chloro group, followed by deprotection of the silyl ether to reveal a hydroxyl group for further functionalization.

This reagent has found a particular niche in the rapidly advancing field of Targeted Protein Degradation (TPD), especially in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial for establishing the appropriate spatial orientation between the target protein and the E3 ligase to form a productive ternary complex. This compound provides a convenient three-carbon alkyl chain that can be readily incorporated into PROTAC linker architectures.

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a linker precursor . The key features that make it valuable are:

  • Bifunctionality: The presence of a reactive alkyl chloride and a protected alcohol allows for sequential and controlled synthetic transformations.

  • TBDMS Protecting Group: The tert-butyldimethylsilyl ether is stable to a wide range of reaction conditions, yet can be selectively removed under mild conditions, typically using a fluoride source or acidic treatment. This orthogonality is critical in multi-step syntheses of complex molecules.

  • Linker Length: The three-carbon chain provides a defined spatial separation between two molecular entities, a critical parameter in the design of molecules like PROTACs where the distance between the two binding ligands is a key determinant of activity.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations involving this compound.

Protocol 1: Alkylation of a Phenolic Nucleophile

This protocol describes the O-alkylation of a phenol, a common step in the synthesis of various biologically active molecules, including linkers for PROTACs. The example uses 4-hydroxy-7-methoxycoumarin as the nucleophile.

Reaction Scheme:

Materials:

  • 4-hydroxy-7-methoxycoumarin

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxy-7-methoxycoumarin (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to form the phenoxide.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired O-alkylated product.

Quantitative Data (Representative):

ParameterValue
Yield 75-90%
Purity (by HPLC) >95%
Protocol 2: Deprotection of the TBDMS Ether

This protocol outlines the removal of the tert-butyldimethylsilyl protecting group to reveal the primary alcohol, which can then be used for subsequent coupling reactions.

Reaction Scheme:

Materials:

  • TBDMS-protected intermediate from Protocol 1

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected intermediate (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the 1.0 M solution of TBAF in THF (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the mixture with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the deprotected alcohol.

Quantitative Data (Representative):

ParameterValue
Yield 85-98%
Purity (by HPLC) >98%

Mandatory Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_0 Cellular Environment POI Target Protein (Protein of Interest) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Ub_POI->E3 PROTAC Recycling Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: Synthesis of a Linker-Functionalized Molecule

Synthesis_Workflow Start Starting Materials: - Phenolic Compound - this compound Alkylation Step 1: Alkylation (Protocol 1) Start->Alkylation Purification1 Purification (Column Chromatography) Alkylation->Purification1 Intermediate TBDMS-Protected Intermediate Deprotection Step 2: TBDMS Deprotection (Protocol 2) Intermediate->Deprotection Analysis1 Analysis (TLC, LC-MS, NMR) Intermediate->Analysis1 Purification2 Purification (Column Chromatography) Deprotection->Purification2 Final_Product Linker-Functionalized Molecule with free -OH Analysis2 Analysis (TLC, LC-MS, NMR) Final_Product->Analysis2 Purification1->Intermediate Purification2->Final_Product

Caption: General workflow for linker attachment and functionalization.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its application simplifies the synthesis of complex molecules, particularly in the construction of linkers for PROTACs and other targeted therapies. The protocols and data presented herein provide a foundation for researchers to effectively utilize this reagent in their drug discovery and development efforts. The ability to perform sequential alkylation and deprotection reactions in a controlled manner makes it an important tool in the synthesis of novel therapeutics.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl(3-chloropropoxy)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of tert-Butyl(3-chloropropoxy)dimethylsilane. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the silylation of 3-chloro-1-propanol with tert-butyldimethylsilyl chloride (TBDMS-Cl).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis involves the protection of the primary alcohol group of 3-chloro-1-propanol using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole, in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF) or dichloromethane (DCM).

Q2: What are the most common reagents and solvents used for this reaction?

A2: The standard reagents include 3-chloro-1-propanol as the substrate, tert-butyldimethylsilyl chloride as the silylating agent, and imidazole as the base and catalyst. Anhydrous DMF is a common solvent due to its ability to dissolve the polar starting material and reagents. Anhydrous DCM can also be used, particularly if the starting material shows sufficient solubility.

Q3: Why is it crucial to use anhydrous conditions for this reaction?

A3: tert-Butyldimethylsilyl chloride is highly sensitive to moisture. Any water present in the reaction mixture will react with TBDMS-Cl to form tert-butyldimethylsilanol, which can further react to form the undesired byproduct 1,1,3,3-tetramethyl-1,3-di-tert-butyldisiloxane. This side reaction consumes the silylating agent, leading to lower yields of the desired product. Therefore, using anhydrous solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.

Q4: Can other bases be used instead of imidazole?

A4: Yes, other bases like triethylamine (Et3N) or pyridine can be used to scavenge the HCl generated during the reaction. However, imidazole is often preferred as it also acts as a catalyst by forming a highly reactive silylating intermediate, N-(tert-butyldimethylsilyl)imidazole. For sterically hindered alcohols, stronger, non-nucleophilic bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be beneficial.

Q5: What are the typical reaction times and temperatures?

A5: The reaction is often carried out at room temperature and is typically complete within 2 to 12 hours. Monitoring the reaction progress by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time. Gentle heating (e.g., to 40-50 °C) can be employed to accelerate the reaction if it is proceeding slowly, but this may also increase the likelihood of side reactions.

Troubleshooting Guide

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive TBDMS-Cl due to hydrolysis. 2. Presence of water in the reaction. 3. Insufficient amount of base or silylating agent.1. Use a fresh bottle of TBDMS-Cl or purify the existing stock. 2. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents. 3. Increase the equivalents of TBDMS-Cl (e.g., to 1.2-1.5 eq.) and imidazole (e.g., to 2.5 eq.).
Presence of a Significant Amount of Unreacted 3-chloro-1-propanol 1. Incomplete reaction. 2. Insufficient reaction time or temperature.1. Monitor the reaction by TLC until the starting material is consumed. 2. Increase the reaction time or consider gentle heating (e.g., 40-50 °C).
Formation of a White Precipitate (Imidazole Hydrochloride) This is a normal byproduct of the reaction.The precipitate will be removed during the aqueous workup.
Formation of an Unknown Byproduct (check by GC-MS or NMR) 1. Formation of 1,1,3,3-tetramethyl-1,3-di-tert-butyldisiloxane from hydrolysis of TBDMS-Cl. 2. Potential intermolecular reaction between the product and unreacted starting material under harsh conditions.1. Rigorously exclude moisture from the reaction. 2. Avoid excessive heating and prolonged reaction times. Purify the product promptly after workup.
Difficult Purification The product and non-polar byproducts may have similar polarities.Optimize the reaction to minimize byproduct formation. Consider using a different solvent system for column chromatography or explore other purification techniques like vacuum distillation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a similar procedure for a bromo-analog and general silylation methods.

Materials:

  • 3-chloro-1-propanol

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-chloro-1-propanol (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.).

  • Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add TBDMS-Cl (1.1 eq.) portion-wise to the solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous mixture with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the mono-silylated primary alcohol.

Data Presentation

Table 1: Optimization of Reaction Conditions

EntryTBDMS-Cl (eq.)Imidazole (eq.)SolventTemperature (°C)Time (h)Yield (%)
11.12.2DMF25485
21.12.2DCM251278
31.53.0DMF25292
41.12.2DMF50188
51.02.0DMF251275

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary.

Mandatory Visualization

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 3-chloro-1-propanol 3-chloro-1-propanol Alkoxide Chloropropoxide 3-chloro-1-propanol->Alkoxide + Imidazole TBDMS-Cl TBDMS-Cl Imidazole_base Imidazole (Base) Silyl_imidazole N-(tert-butyldimethylsilyl)imidazole Product This compound Silyl_imidazole->Product Alkoxide->Product + Silyl_imidazole Byproduct Imidazole Hydrochloride

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality (TBDMS-Cl, Anhydrous Solvents) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Stoichiometry, Time, Temp.) Check_Reagents->Check_Conditions Good Quality Purify_Reagents Use Fresh or Purified Reagents Check_Reagents->Purify_Reagents Poor Quality Check_Moisture Assess for Moisture Contamination Check_Conditions->Check_Moisture Optimal Optimize_Stoichiometry Optimize Stoichiometry (Increase TBDMS-Cl & Imidazole) Check_Conditions->Optimize_Stoichiometry Sub-optimal Increase_Time_Temp Increase Reaction Time / Temperature Check_Conditions->Increase_Time_Temp Sub-optimal Ensure_Anhydrous Ensure Rigorous Anhydrous Conditions Check_Moisture->Ensure_Anhydrous Suspected End Improved Yield Check_Moisture->End Ruled Out Optimize_Stoichiometry->End Increase_Time_Temp->End Ensure_Anhydrous->End Purify_Reagents->End

Caption: Troubleshooting workflow for low yield in the synthesis reaction.

Technical Support Center: Purification of Products from tert-Butyl(3-chloropropoxy)dimethylsilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with reactions involving tert-Butyl(3-chloropropoxy)dimethylsilane.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: The most common reaction is the nucleophilic substitution at the primary alkyl chloride. The tert-butyldimethylsilyl (TBDMS) ether acts as a protecting group for the hydroxyl functionality. Typical nucleophiles include alcohols, phenols, amines, and thiols, leading to the formation of a new ether, amine, or thioether bond, respectively. The TBDMS group is generally stable under these conditions but can be sensitive to strong acids or fluoride sources.

Q2: I see multiple spots on my Thin Layer Chromatography (TLC) plate after my reaction workup. What could they be?

A2: Multiple spots can indicate a variety of species in your crude product mixture. Common possibilities include:

  • Starting Material: Unreacted this compound or the nucleophile.

  • Desired Product: The TBDMS-protected product.

  • Deprotected Product: The TBDMS ether may have been partially or fully cleaved during the reaction or aqueous workup, especially if acidic conditions were present, resulting in the free alcohol.[1][2]

  • Byproducts: Side products from elimination reactions or the formation of siloxanes (from silyl ether hydrolysis and subsequent condensation).

Q3: My desired product appears to be decomposing during silica gel column chromatography. Why is this happening and what can I do?

A3: Standard silica gel is slightly acidic and can catalyze the hydrolysis of acid-sensitive protecting groups like TBDMS ethers.[3][4] If you observe streaking on the TLC plate or isolate the deprotected alcohol after the column, this is the likely cause. To prevent this, you can deactivate the silica gel by preparing a slurry with your eluent system containing a small amount of a volatile base, such as 1-3% triethylamine.[5] Alternatively, using a different stationary phase like neutral alumina may be an option.

Q4: How can I efficiently remove unreacted polar starting materials, like an amine or alcohol nucleophile?

A4: An aqueous workup is typically effective. For a basic nucleophile like an amine, washing the organic layer with a dilute acidic solution (e.g., 1M HCl or saturated ammonium chloride) will protonate the amine, making it water-soluble and easily removable in the aqueous phase.[2] For an acidic nucleophile like a phenol, washing with a dilute basic solution (e.g., 1M NaOH or saturated sodium bicarbonate) will deprotonate it, partitioning it into the aqueous layer. Always follow with a brine wash to remove residual water from the organic layer.

Q5: What is the best way to remove byproducts from the deprotection of the TBDMS group, such as tetrabutylammonium (TBAF) salts?

A5: Tetrabutylammonium salts resulting from TBAF-mediated deprotection can be challenging to remove due to their solubility in organic solvents.[6] Strategies include:

  • Aqueous Extraction: Repeated washing with water can remove a significant portion of the salts.

  • Filtration through a Silica Plug: Passing the crude product through a short plug of silica gel can retain the polar salts while eluting the less polar desired product.

  • Ion-Exchange Resin: For polar products where aqueous extraction is not feasible, stirring the reaction mixture with an acidic ion-exchange resin (e.g., DOWEX 50WX8) can capture the tetrabutylammonium cations.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the purification of products derived from this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Purified Product Incomplete Reaction: Starting material is still present.Optimize reaction conditions (time, temperature, equivalents of reagents).
Product Decomposition: Product is unstable on silica gel.Use deactivated silica gel (pre-treated with triethylamine) or an alternative stationary phase like neutral alumina.[5]
Product Loss During Workup: Product has some water solubility or forms an emulsion.Avoid vigorous shaking during extraction. Perform multiple extractions with smaller volumes of organic solvent. Use a brine wash to break emulsions and dry the organic layer.
Multiple Spots on TLC Post-Column Co-elution of Impurities: The chosen solvent system does not provide adequate separation.Optimize the eluent system using different solvent ratios or different solvents entirely. Consider using a gradient elution.
On-Column Decomposition: The product is degrading as it passes through the column.This is common for silyl ethers on acidic silica.[3] Use deactivated silica gel as described above. Run the column more quickly ("flash chromatography") to minimize contact time.
Streaking on TLC Plate Compound is Acidic or Basic: The analyte interacts too strongly with the silica plate.Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the TLC mobile phase.
Sample Overload: Too much material was spotted on the TLC plate.Dilute the sample before spotting it onto the plate.
Difficulty Removing Silyl Byproducts Formation of Siloxanes: Hydrolysis of the silyl ether can lead to the formation of non-polar tert-butyldimethylsilanol and related siloxanes.These byproducts are often non-polar and can sometimes be removed by distillation if the product is less volatile. Careful column chromatography is usually effective.
Excess Silylating Agent (if applicable): In reactions where a silyl group is introduced, excess reagent can be difficult to remove.Quench the reaction with water or methanol. Perform an aqueous workup. Excess silyl chlorides or triflates are hydrolyzed to silanols/siloxanes which can then be removed via chromatography.[2]

Experimental Protocols

Protocol 1: General Aqueous Workup for Neutral Products
  • Once the reaction is complete as monitored by TLC, transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Wash the organic layer sequentially with:

    • Water (to remove water-soluble reagents and salts).

    • Saturated aqueous sodium bicarbonate (to neutralize any residual acid).

    • Brine (saturated aqueous NaCl) (to remove the bulk of the dissolved water in the organic layer).[6]

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography with Deactivated Silica
  • Prepare the Deactivated Silica: In a fume hood, prepare the eluent you plan to use for the column (e.g., 10% ethyl acetate in hexanes). Add 1-2% triethylamine by volume to this solvent.[5]

  • In a beaker, add the required amount of silica gel and pour in the triethylamine-containing solvent to create a slurry.[7]

  • Pack the Column: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom.[7] Pour a layer of sand over the plug.

  • Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing and remove air bubbles.[8]

  • Once the silica has settled, add a final layer of sand to the top to protect the surface.[7]

  • Load the Sample: Dissolve your crude product in a minimal amount of a non-polar solvent (like dichloromethane or the column eluent). Use a pipette to carefully apply the sample to the top of the silica bed.

  • Elute the Column: Carefully add the eluent to the top of the column and begin collecting fractions. Apply positive pressure (flash chromatography) for faster elution.

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Relative Stability of Common Silyl Ethers

This table provides a qualitative comparison of the stability of various silyl ethers to hydrolysis under acidic and basic conditions. This is crucial for selecting purification strategies and understanding potential side reactions. TBDMS is significantly more stable than TMS, but less stable than the bulkier TIPS group.

Silyl EtherAbbreviationRelative Stability to Acid[2][9]Relative Stability to Base[2]
TrimethylsilylTMS11
TriethylsilylTES6410 - 100
tert-ButyldimethylsilylTBDMS / TBS20,000~20,000
TriisopropylsilylTIPS700,000100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000

Relative rates are approximate and can vary based on the substrate and specific reaction conditions.

Visualizations

Purification Workflow Diagram

Purification_Workflow cluster_0 Reaction cluster_1 Initial Purification cluster_2 Chromatography cluster_3 Final Product Reaction_Mixture Crude Reaction Mixture Workup Aqueous Workup (Extraction/Washing) Reaction_Mixture->Workup Concentration Solvent Removal (Rotary Evaporation) Workup->Concentration Column Flash Column Chromatography Concentration->Column TLC_Analysis TLC Analysis of Fractions Column->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Final_Concentration Final Solvent Removal Combine->Final_Concentration Pure_Product Pure Product Final_Concentration->Pure_Product

Caption: General workflow for the purification of products from organic synthesis.

Troubleshooting Logic for Impure Product

Troubleshooting_Logic Start Problem: Impure product after workup (Multiple spots on TLC) Polar_Spot Is there a new, more polar spot? Start->Polar_Spot Nonpolar_Spot Are there non-polar spots near solvent front? Start->Nonpolar_Spot Polar_Spot->Nonpolar_Spot  No Cause_Deprotection Cause: Partial deprotection of TBDMS ether to alcohol Polar_Spot->Cause_Deprotection  Yes Cause_Siloxanes Cause: Formation of non-polar siloxane byproducts Nonpolar_Spot->Cause_Siloxanes  Yes Cause_SM Cause: Unreacted non-polar starting material Nonpolar_Spot->Cause_SM  Yes Solution_Deprotection Solution: Use deactivated silica gel (1-2% Et3N in eluent) for column chromatography Cause_Deprotection->Solution_Deprotection Solution_Optimize_Column Solution: Optimize column conditions (e.g., less polar eluent, gradient) to separate from product Cause_Siloxanes->Solution_Optimize_Column Cause_SM->Solution_Optimize_Column Solution_Drive_Reaction Solution: Drive reaction to completion (increase time/temp) Cause_SM->Solution_Drive_Reaction

References

Technical Support Center: Silyl Ether Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with silyl ether deprotection. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize byproduct formation and achieve clean, efficient reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during silyl ether deprotection?

A1: The primary byproducts depend on the deprotection method used.

  • Fluoride-based reagents (e.g., TBAF, HF-Pyridine): The main silicon-containing byproducts are the corresponding silyl fluoride (R₃SiF) and, following an aqueous workup, silanols (R₃SiOH).[1] Silanols are prone to dimerization, which forms siloxanes (R₃Si-O-SiR₃).[1] When using Tetrabutylammonium fluoride (TBAF), tetrabutylammonium salts will also be present as byproducts.[1]

  • Acid-catalyzed deprotection: In protic solvents like methanol, silyl ethers can be transformed into other silyl species, such as volatile methoxysilanes (e.g., trimethylmethoxysilane).[1] Upon aqueous workup, these silicon-containing byproducts will hydrolyze to form silanols and subsequently siloxanes.[1]

  • Base-catalyzed deprotection: Similar to acid-catalyzed methods, base-catalyzed hydrolysis ultimately yields silanols and siloxanes as the primary silicon-containing byproducts.

Q2: My starting material or product is sensitive to basic conditions. How can I avoid decomposition when using TBAF?

A2: The basicity of TBAF can lead to decomposition or low yields for sensitive substrates.[1][2] To circumvent this, consider the following strategies:

  • Buffer the TBAF solution: Adding a mild acid, such as acetic acid, can neutralize the basicity of the TBAF solution, creating a less harsh deprotection environment.[1][2]

  • Use alternative fluoride sources: Reagents like HF-Pyridine are generally less basic than TBAF and can be a suitable alternative for base-sensitive compounds.[1]

  • Switch to acidic deprotection conditions: If your substrate is stable under acidic conditions, this represents a viable alternative to fluoride-based methods.[1][3]

Q3: I am observing incomplete deprotection of my silyl ether. What are the potential causes and solutions?

A3: Incomplete deprotection can stem from several factors:

  • Steric Hindrance: Bulky silyl ethers, such as TIPS (triisopropylsilyl) and TBDPS (tert-butyldiphenylsilyl), are more resistant to cleavage than smaller ones like TMS (trimethylsilyl) and TES (triethylsilyl).[1] To overcome this, you may need to increase the reaction time or temperature.

  • Insufficient Reagent: Ensure that you are using a sufficient excess of the deprotection reagent. For TBAF deprotections, it is common to use 1.5-2.0 equivalents per silyl ether.[1]

  • Reagent Quality: The quality of the deprotection reagent is crucial. TBAF solutions, for instance, can degrade over time. Using a fresh batch of the reagent can often resolve issues of incomplete reaction.[4]

  • Poor Solubility: If the substrate is not fully dissolved in the reaction solvent, the reaction rate will be limited. Consider using a different solvent or a co-solvent system to ensure complete dissolution.[4]

Troubleshooting Guide: Byproduct Formation

This guide provides a structured approach to resolving common issues related to byproduct formation during silyl ether deprotection.

Problem Potential Cause(s) Recommended Solution(s)
Formation of Siloxane Byproducts Presence of water in the reaction.Rigorously dry all solvents and glassware. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Use anhydrous grades of reagents.
Side Reactions Due to Basicity of TBAF The substrate is sensitive to basic conditions.Buffer the TBAF with a mild acid like acetic acid.[1][2]
Switch to a less basic fluoride source such as HF-Pyridine.[1]
Employ acidic deprotection methods if the substrate is acid-stable.
Decomposition of Starting Material or Product Reaction conditions are too harsh (e.g., strong acid/base, high temperature).Use milder deprotection reagents.
Lower the reaction temperature.
Carefully monitor the reaction progress and quench it as soon as the starting material is consumed.
Silyl Group Migration Use of TBAF can sometimes lead to undesired silyl transfer between different hydroxyl groups.Consider alternative deprotection methods such as acid-catalyzed or reductive deprotection.[6]

Key Experimental Protocols

Protocol 1: General Procedure for TBAF-Mediated Deprotection
  • Dissolve the silyl-protected compound (1 equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1-0.5 M.

  • Cool the solution to 0°C using an ice bath.

  • Add a 1 M solution of TBAF in THF (1.1-1.5 equivalents per silyl group) dropwise to the cooled solution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Protocol 2: Acid-Catalyzed Deprotection of a TMS Ether
  • Dissolve the TMS-protected alcohol in methanol.

  • Add a catalytic amount of a protic acid (e.g., HCl, p-toluenesulfonic acid).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Remove the methanol under reduced pressure.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry and concentrate.

  • Purify the product by column chromatography if necessary.

Visual Guides

Deprotection_Troubleshooting start Start: Silyl Ether Deprotection check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Troubleshoot: - Increase reaction time/temp - Add more reagent - Check reagent quality incomplete->troubleshoot_incomplete troubleshoot_incomplete->start Retry check_byproducts Byproducts Observed? complete->check_byproducts no_byproducts Clean Product check_byproducts->no_byproducts No byproducts Byproducts Present check_byproducts->byproducts Yes end End: Purified Product no_byproducts->end identify_byproducts Identify Byproducts: - Siloxanes - Base-related decomposition - Silyl migration byproducts->identify_byproducts troubleshoot_byproducts Optimize Conditions: - Anhydrous conditions - Buffer TBAF - Milder reagents identify_byproducts->troubleshoot_byproducts troubleshoot_byproducts->start Re-run Reaction Deprotection_Selection start Select Deprotection Method substrate_sensitivity Substrate Sensitivity? start->substrate_sensitivity base_sensitive Base Sensitive substrate_sensitivity->base_sensitive Base acid_sensitive Acid Sensitive substrate_sensitivity->acid_sensitive Acid robust Robust Substrate substrate_sensitivity->robust Neither acidic_deprotection Acidic Deprotection (e.g., AcOH, PPTS) base_sensitive->acidic_deprotection buffered_tba Buffered TBAF or HF-Pyridine acid_sensitive->buffered_tba fluoride_deprotection Fluoride-Based (e.g., TBAF, HF-Pyridine) robust->fluoride_deprotection silyl_ether_type Silyl Ether Type? acidic_deprotection->silyl_ether_type fluoride_deprotection->silyl_ether_type bulky_silyl Bulky (TIPS, TBDPS) silyl_ether_type->bulky_silyl Bulky less_bulky_silyl Less Bulky (TMS, TES, TBDMS) silyl_ether_type->less_bulky_silyl Less Bulky stronger_conditions Stronger Conditions (TBAF, HF) bulky_silyl->stronger_conditions mild_acid Mild Acidic Conditions less_bulky_silyl->mild_acid

References

Stability of tert-Butyl(3-chloropropoxy)dimethylsilane under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of tert-Butyl(3-chloropropoxy)dimethylsilane under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the tert-butyldimethylsilyl (TBDMS) ether group in this compound?

A1: The tert-butyldimethylsilyl (TBDMS) ether moiety is known for its robust stability under many synthetic conditions. It is particularly resistant to basic environments but is susceptible to cleavage under acidic conditions or in the presence of fluoride ions.[1][2] The steric bulk of the tert-butyl group provides significant protection to the silicon-oxygen bond, making it substantially more stable than smaller silyl ethers like trimethylsilyl (TMS) ethers.[3]

Q2: How does the stability of the TBDMS group in this compound compare to other common silyl ethers?

A2: The TBDMS group is significantly more stable than TMS and triethylsilyl (TES) ethers towards hydrolysis.[3] Its stability is comparable to or slightly less than triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) ethers, depending on the specific reaction conditions.[4]

Q3: What are the expected byproducts from the cleavage of the TBDMS ether?

A3: Under acidic conditions in the presence of water, the primary byproducts are tert-butyldimethylsilanol and 3-chloro-1-propanol. The silanol can further condense to form disiloxanes. When fluoride reagents like tetrabutylammonium fluoride (TBAF) are used, the corresponding silyl fluoride is formed initially, which then hydrolyzes to the silanol and disiloxane upon aqueous workup.

Q4: Is the 3-chloropropyl chain stable during the deprotection of the TBDMS group?

A4: 3-chloro-1-propanol is generally stable under the conditions used for TBDMS deprotection.[5] However, under certain basic conditions, intramolecular cyclization can occur to form oxetane, particularly if the hydroxyl group is deprotonated.[6] This potential side reaction should be considered when choosing deprotection conditions.

Troubleshooting Guides

Problem 1: Incomplete Cleavage of the TBDMS Ether
Possible Cause Troubleshooting Steps
Insufficiently acidic conditions Increase the concentration of the acid or switch to a stronger acid (e.g., from acetic acid to hydrochloric acid). Be cautious with acid-sensitive functional groups elsewhere in the molecule.
Steric hindrance Increase the reaction time and/or temperature. Note that prolonged exposure to harsh conditions may lead to side reactions.
Reagent degradation Use a fresh bottle of the acidic reagent or fluoride source. TBAF solutions, in particular, can degrade over time.
Problem 2: Formation of an Unexpected Side Product
Possible Cause Troubleshooting Steps
Intramolecular cyclization to form oxetane This is more likely under basic conditions. If the desired product is the chloropropanol, avoid strong bases for deprotection. Consider using acidic or fluoride-based methods instead. If oxetane formation is desired, a strong, non-nucleophilic base can be employed after silyl ether cleavage.
Hydrolysis of the chloride While less common under standard deprotection conditions, prolonged heating in aqueous acidic or basic solutions could lead to the formation of the corresponding diol. Minimize reaction time and temperature to avoid this.

Data Presentation

Table 1: Relative Rates of Silyl Ether Hydrolysis

This table provides a quantitative comparison of the stability of common silyl ethers under acidic and basic conditions, with the rate of TMS ether hydrolysis set as the baseline (relative rate = 1). The data clearly illustrates the enhanced stability of the TBDMS ether.[3][4]

Silyl EtherRelative Rate of Acidic HydrolysisRelative Rate of Basic Hydrolysis
TMS (Trimethylsilyl)11
TES (Triethylsilyl)6410-100
TBDMS (tert-Butyldimethylsilyl) 20,000 ~20,000
TIPS (Triisopropylsilyl)700,000100,000
TBDPS (tert-Butyldiphenylsilyl)5,000,000~20,000

Experimental Protocols

Protocol 1: Acid-Catalyzed Deprotection of this compound

This protocol describes a general procedure for the cleavage of the TBDMS ether under acidic conditions.

Materials:

  • This compound

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in methanol in a round-bottom flask.

  • Add a catalytic amount of 1 M HCl (e.g., 0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, neutralize the acid by adding saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 3-chloro-1-propanol.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Fluoride-Mediated Deprotection of this compound

This protocol outlines the cleavage of the TBDMS ether using tetrabutylammonium fluoride (TBAF).

Materials:

  • This compound

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in tetrahydrofuran (THF)

  • Tetrahydrofuran (THF), anhydrous

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the 1 M TBAF solution in THF (typically 1.1-1.5 equivalents) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-chloro-1-propanol.

  • Purify the product as needed.

Visualizations

Stability_Comparison cluster_acidic Acidic Conditions cluster_basic Basic Conditions Acid_Stable Stable (TBDMS ether intact) Acid_Cleavage Cleavage (TBDMS ether removed) Acid_Stable->Acid_Cleavage Strong Acid / Heat Base_Stable Generally Stable (TBDMS ether intact) Base_SideReaction Potential for Intramolecular Cyclization Base_Stable->Base_SideReaction Strong Base

Caption: Stability of the TBDMS ether under acidic vs. basic conditions.

Deprotection_Workflow Start This compound Choose_Condition Choose Deprotection Condition Start->Choose_Condition Acidic Acidic Conditions (e.g., HCl in MeOH) Choose_Condition->Acidic Acid-labile substrate Fluoride Fluoride Source (e.g., TBAF in THF) Choose_Condition->Fluoride Acid-sensitive substrate Reaction Reaction & Monitoring Acidic->Reaction Fluoride->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Troubleshooting Troubleshooting: Incomplete reaction? Side products? Reaction->Troubleshooting Product 3-chloro-1-propanol Workup->Product

Caption: General workflow for TBDMS deprotection.

References

Troubleshooting low yields in alkylation with tert-Butyl(3-chloropropoxy)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting alkylation reactions involving tert-Butyl(3-chloropropoxy)dimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low yields in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound typically used for?

A1: this compound is an alkylating agent used to introduce a protected 3-hydroxypropyl group onto a variety of nucleophilic substrates. The tert-butyldimethylsilyl (TBDMS) ether serves as a protecting group for the primary alcohol, which can be deprotected in a subsequent step. This reagent is particularly useful in multi-step syntheses where a free hydroxyl group would interfere with other transformations.

Q2: What types of nucleophiles can be alkylated with this reagent?

A2: A range of nucleophiles can be successfully alkylated, including phenoxides (from phenols), thiolates (from thiols), and primary or secondary amines. The success of the reaction will depend on the nucleophilicity of the substrate and the reaction conditions employed.

Q3: What are the general reaction conditions for alkylation with this compound?

A3: Typically, the reaction is carried out in the presence of a base in a polar aprotic solvent. The choice of base and solvent depends on the pKa of the nucleophile. For instance, phenols often require a moderately strong base like potassium carbonate, while thiols and amines may be alkylated under similar or slightly milder conditions. Common solvents include acetonitrile (ACN), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF). The reaction temperature can range from room temperature to elevated temperatures to drive the reaction to completion.

Q4: I am observing a significant amount of starting material remaining. What could be the cause?

A4: Incomplete reactions can be due to several factors:

  • Insufficiently basic conditions: The chosen base may not be strong enough to fully deprotonate the nucleophile.

  • Low reaction temperature or short reaction time: The reaction may be kinetically slow and require more forcing conditions.

  • Poor solubility: The substrate or base may not be sufficiently soluble in the chosen solvent.

  • Inherent low reactivity of the substrate: Sterically hindered nucleophiles may react sluggishly.

  • Lower reactivity of the chloride: Alkyl chlorides are generally less reactive than the corresponding bromides or iodides.

Q5: My desired product is formed, but I am also seeing a significant byproduct. What could it be?

A5: Common side reactions include:

  • Elimination: Although less likely with a primary chloride, under strongly basic and high-temperature conditions, elimination to form an alkene can occur.

  • Over-alkylation (for amines): Primary amines can be alkylated twice to form a tertiary amine, and subsequently a quaternary ammonium salt.[1][2] This is a common issue in amine alkylations as the product amine is often more nucleophilic than the starting amine.[1]

  • Cleavage of the TBDMS protecting group: While generally robust, the TBDMS ether can be cleaved under strongly acidic or basic conditions, especially at elevated temperatures.[3][4] This would result in the formation of 3-chloropropanol, which could then participate in further reactions.

Troubleshooting Guides

Low Yield of Alkylated Product

If you are experiencing low yields of your desired alkylated product, consider the following troubleshooting steps, summarized in the flowchart below.

Troubleshooting_Low_Yield Troubleshooting Low Yields in Alkylation Reactions start Low Yield Observed check_sm Analysis of Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_sm sm_present Significant Starting Material Remaining check_sm->sm_present byproduct Significant Byproduct(s) Formed check_sm->byproduct complex_mixture Complex Mixture / Decomposition check_sm->complex_mixture increase_reactivity Increase Reaction Rate/Completeness sm_present->increase_reactivity Yes identify_byproduct Identify Byproduct Structure byproduct->identify_byproduct Yes check_stability Assess Substrate/Product Stability complex_mixture->check_stability Yes base Use a Stronger Base (e.g., NaH, KHMDS) increase_reactivity->base temp_time Increase Temperature and/or Reaction Time increase_reactivity->temp_time solvent Change to a More Polar Aprotic Solvent (e.g., DMF, DMSO) increase_reactivity->solvent catalyst Add a Catalyst (e.g., NaI, KI - Finkelstein reaction) increase_reactivity->catalyst overalkylation Over-alkylation Product (Amines) identify_byproduct->overalkylation Is it... elimination Elimination Product identify_byproduct->elimination Is it... deprotection TBDMS Deprotection identify_byproduct->deprotection Is it... solve_overalkylation Use Stoichiometric Control (excess amine) overalkylation->solve_overalkylation solve_elimination Use Milder Base and/or Lower Temperature elimination->solve_elimination solve_deprotection Use Milder Base / Lower Temperature / Shorter Time deprotection->solve_deprotection change_conditions Use Milder Conditions (Lower Temperature, Weaker Base) check_stability->change_conditions SN2_Mechanism General SN2 Alkylation Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack NuH R-XH Nu_minus R-X⁻ NuH->Nu_minus NuH:e->Nu_minus:w Base Base Base:e->Nu_minus:w Nu_minus2 R-X⁻ BaseH Base-H⁺ AlkylHalide Cl-(CH₂)₃-O-TBDMS Nu_minus2:e->AlkylHalide:w Sɴ2 Attack TS [Transition State]‡ Nu_minus2->TS AlkylHalide->TS Chloride Cl⁻ AlkylHalide:e->Chloride:w Loss of Leaving Group Product R-X-(CH₂)₃-O-TBDMS TS->Product TS->Chloride

References

Technical Support Center: Managing Steric Hindrance with tert-Butyl(3-chloropropoxy)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using tert-Butyl(3-chloropropoxy)dimethylsilane, particularly those related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional organosilicon compound. It serves two primary roles in organic synthesis:

  • Protecting Group: The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for hydroxyl functionalities. It is stable under a wide range of reaction conditions, including basic, organometallic, and some reducing environments, but can be selectively removed under acidic conditions or with fluoride ion sources.[1][2]

  • Bifunctional Linker: The presence of a 3-chloropropyl chain allows this reagent to act as a linker, enabling the introduction of a protected hydroxyl group followed by further functionalization at the chloro position, or vice versa.[3] This is particularly useful in multi-step syntheses for creating more complex molecular architectures.[4][5]

Q2: How does the steric bulk of the tert-butyldimethylsilyl group affect its reactivity?

A2: The tert-butyl group is sterically demanding, which significantly influences the reactivity of the silylating agent. This steric hindrance can be both advantageous and challenging:

  • Advantage: It provides high stability to the resulting silyl ether by sterically shielding the silicon-oxygen bond from nucleophilic or acidic attack.[6] This stability allows for selective deprotection of less hindered silyl ethers in the presence of a TBDMS ether.

  • Challenge: The bulkiness can slow down the rate of silylation, especially with sterically hindered alcohols (secondary and tertiary).[1][7] Overcoming this often requires optimized reaction conditions.

Q3: Does the 3-chloropropoxy chain influence the steric hindrance of the reagent?

A3: The 3-chloropropoxy chain itself is flexible and does not significantly add to the steric bulk around the silicon atom during the initial silylation reaction. The primary steric hindrance comes from the tert-butyl group. However, once the molecule is attached to a substrate, the chloropropyl chain's length and functionality can influence subsequent intramolecular or intermolecular reactions.

Q4: What are the general conditions for protecting an alcohol with this compound?

A4: The protection of alcohols with this compound generally follows protocols similar to those for tert-butyldimethylsilyl chloride (TBDMSCl). A common procedure involves reacting the alcohol with the silylating agent in the presence of a base in an aprotic solvent.[8]

ComponentExamplesPurpose
Base Imidazole, Triethylamine (NEt₃), 2,6-LutidineTo neutralize the HCl byproduct and facilitate the reaction.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)To dissolve the reactants. DMF can accelerate the reaction.[1]
Catalyst (Optional) 4-(Dimethylamino)pyridine (DMAP)To increase the reaction rate, especially for hindered alcohols.

Troubleshooting Guides

Problem 1: Low or No Yield During Protection of a Hindered Alcohol

Possible Cause: The steric hindrance of the substrate (secondary or tertiary alcohol) is preventing the bulky silylating agent from accessing the hydroxyl group.

Solutions:

  • Optimize Reaction Conditions:

    • Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier. However, monitor for potential side reactions.

    • Prolong Reaction Time: For sterically demanding substrates, the reaction may require an extended period (24-48 hours).[8] Monitor the reaction progress using TLC or GC-MS.

    • Use a More Powerful Catalyst System: The use of silyl triflates, which are more reactive than silyl chlorides, in combination with a hindered base like 2,6-lutidine can be effective for silylating hindered positions.[8]

  • Choice of Solvent:

    • Using a more polar aprotic solvent like DMF can accelerate the rate of silylation.[1]

Experimental Protocol: Silylation of a Hindered Secondary Alcohol

  • To a solution of the secondary alcohol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add this compound (1.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., Argon).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_0 Troubleshooting Low Yield Start Start Low_Yield Low or No Yield Start->Low_Yield Check_Sterics Is the alcohol sterically hindered? Low_Yield->Check_Sterics Optimize Optimize Conditions Check_Sterics->Optimize Yes Increase_Temp Increase Temperature Optimize->Increase_Temp Increase_Time Increase Reaction Time Optimize->Increase_Time Change_Solvent Use DMF Optimize->Change_Solvent Use_Catalyst Add DMAP or switch to silyl triflate Optimize->Use_Catalyst Success Success Increase_Temp->Success Increase_Time->Success Change_Solvent->Success Use_Catalyst->Success

Caption: Troubleshooting workflow for low yield in silylation.
Problem 2: Unwanted Side Reactions Involving the Chloropropyl Chain

Possible Cause: The nucleophilic alcohol or the base used in the protection step is reacting with the chloro group of the silylating agent or the protected product, leading to intramolecular cyclization or intermolecular side products.

Solutions:

  • Control Stoichiometry and Addition:

    • Use a slight excess of the silylating agent (1.1-1.2 equivalents) to ensure the alcohol is consumed quickly.

    • Add the base slowly to the reaction mixture to avoid a high concentration at any given time.

  • Lower Reaction Temperature:

    • Running the reaction at a lower temperature (e.g., 0 °C or room temperature) can disfavor the slower Sₙ2 reaction at the primary chloride.

Experimental Workflow: Bifunctional Application

The bifunctional nature of this compound allows for sequential reactions. The following workflow illustrates a typical strategy where the hydroxyl group is first protected, followed by substitution at the chloro position.

G cluster_1 Bifunctional Reaction Workflow Start Alcohol (R-OH) + This compound Step1 Step 1: Silylation (Base, Solvent) Start->Step1 Intermediate Protected Alcohol (R-O-TBDMS-(CH2)3-Cl) Step1->Intermediate Step2 Step 2: Nucleophilic Substitution (Nu-, Solvent) Intermediate->Step2 Product Final Product (R-O-TBDMS-(CH2)3-Nu) Step2->Product Deprotection Optional: Deprotection (H+ or F-) Product->Deprotection Final_Alcohol R'-OH Deprotection->Final_Alcohol

Caption: Workflow for using the bifunctional reagent.
Problem 3: Difficulty in Deprotecting the Silyl Ether

Possible Cause: The steric hindrance that provides stability can also make deprotection challenging under mild conditions.

Solutions:

  • Acidic Deprotection:

    • A common method is using a mixture of acetic acid, THF, and water. For more resistant silyl ethers, stronger acids like HCl or trifluoroacetic acid (TFA) can be used, but care must be taken if other acid-sensitive functional groups are present.

  • Fluoride-Mediated Deprotection:

    • Tetrabutylammonium fluoride (TBAF) in THF is a highly effective reagent for cleaving Si-O bonds.[1]

    • For very sensitive substrates, buffered solutions like HF-pyridine or triethylamine trihydrofluoride (Et₃N·3HF) can be employed.

Experimental Protocol: Deprotection of a TBDMS Ether

  • Dissolve the silyl ether (1.0 eq) in THF.

  • Add a 1M solution of TBAF in THF (1.1-1.5 eq) at room temperature.

  • Stir the reaction mixture and monitor by TLC.

  • Once the reaction is complete, quench with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the resulting alcohol by column chromatography.

Data Summary

The following table summarizes the relative stability of common silyl ethers, highlighting the robustness of the TBDMS group. This stability is primarily due to steric hindrance.

Silyl EtherRelative Rate of Acidic Hydrolysis
Trimethylsilyl (TMS)1
Triethylsilyl (TES)64
tert-Butyldimethylsilyl (TBDMS) 20,000
Triisopropylsilyl (TIPS)700,000
tert-Butyldiphenylsilyl (TBDPS)5,000,000
Data adapted from literature sources.[8]

This significant difference in stability allows for the selective deprotection of other silyl ethers in the presence of a TBDMS ether, a key strategy in multi-step synthesis.[1]

Signaling Pathways and Logical Relationships

The decision-making process for choosing a protecting group strategy often involves considering the stability and reactivity of different functional groups within a molecule. The following diagram illustrates the logical relationship in selecting a silylation strategy based on steric hindrance.

G cluster_2 Silylation Strategy Selection Start Substrate with -OH Hindrance Assess Steric Hindrance of -OH Start->Hindrance Primary Primary Alcohol Hindrance->Primary Secondary Secondary Alcohol Hindrance->Secondary Tertiary Tertiary Alcohol Hindrance->Tertiary Standard Standard Conditions (Imidazole, DMF/DCM) Primary->Standard Forced Forcing Conditions (Heat, Longer Time, DMAP) Secondary->Forced Reactive Highly Reactive Silylating Agent (Silyl Triflate) Tertiary->Reactive Success Successful Protection Standard->Success Forced->Success Reactive->Success

References

Selective cleavage of TBDMS ether in the presence of other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Selective Cleavage of TBDMS Ethers

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the selective cleavage of tert-butyldimethylsilyl (TBDMS) ethers in the presence of other functional groups. It is designed for researchers, scientists, and professionals in drug development who encounter specific challenges during multi-step organic synthesis.

Frequently Asked Questions (FAQs)

Q1: My TBDMS deprotection with TBAF is slow or incomplete. What could be the cause?

A1: Several factors can lead to slow or incomplete deprotection using Tetrabutylammonium fluoride (TBAF):

  • Steric Hindrance: The environment around the TBDMS ether significantly impacts the reaction rate. Secondary and tertiary TBDMS ethers are cleaved more slowly than primary ones.[1]

  • Water Content: The efficiency of TBAF is sensitive to water. While completely anhydrous TBAF can be excessively basic, leading to side reactions, too much water can slow down the desired desilylation.[2]

  • Solvent and Solubility: Poor solubility of the substrate in the reaction solvent, typically Tetrahydrofuran (THF), can hinder the reaction.[2]

  • Reagent Quality: The quality of the TBAF solution can degrade over time. Using a fresh or properly stored solution is recommended.

Q2: How can I selectively cleave a primary TBDMS ether in the presence of a secondary or tertiary one?

A2: Selective deprotection of a primary TBDMS ether is achievable due to its lower steric hindrance. A 50% aqueous methanolic solution of Oxone® (potassium peroxymonosulfate) at room temperature can selectively cleave primary TBDMS ethers while leaving secondary and tertiary TBDMS ethers intact.[1][3]

Q3: What conditions will remove a TBDMS ether while leaving a more robust silyl ether like TBDPS or TIPS intact?

A3: The selective cleavage of TBDMS in the presence of tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS) ethers is a common requirement. This is possible because TBDMS is less sterically hindered and more labile.

  • Mild Acidic Conditions: A catalytic amount of acetyl chloride in dry methanol is a mild and effective method for cleaving TBDMS and TBDPS ethers, but reaction times can be adjusted for selectivity.[3][4] More specific conditions, such as using phosphomolybdic acid supported on silica gel (PMA/SiO₂), can selectively remove TBDMS ethers in the presence of TBDPS groups.[3][5]

  • Controlled Fluoride Reagents: While TBAF is a common fluoride source, its high reactivity can sometimes lead to the cleavage of more stable silyl ethers. Milder fluoride reagents like HF-Pyridine can offer better selectivity.[6]

Q4: I need to remove a TBDMS ether without cleaving an acid-sensitive group like an acetal or ketal. What should I use?

A4: Fluoride-based reagents are the method of choice in this scenario as they operate under neutral or slightly basic conditions.

  • TBAF: Tetrabutylammonium fluoride (TBAF) in THF is the standard reagent for this transformation.[3][7]

  • Other Fluoride Sources: Alternatives like Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F) or Cesium Fluoride (CsF) can also be used and may offer advantages for sensitive substrates.[6]

Conversely, if you need to cleave an acetal in the presence of a TBDMS ether, dilute methanolic HCl in anhydrous THF can be effective, as the TBDMS group shows significant stability under these specific anhydrous acidic conditions.[8][9]

Q5: My molecule contains a base-sensitive functional group (e.g., an ester). How can I safely remove the TBDMS ether?

A5: Mildly acidic or neutral deprotection methods are ideal.

  • Buffered Fluoride: TBAF reactions can be buffered with a mild acid like acetic acid to neutralize the basicity of the reagent, thus preserving base-labile groups.[10]

  • Mild Lewis Acids: Catalytic amounts of reagents like Hafnium(IV) triflate (Hf(OTf)₄) can achieve deprotection under neutral conditions and are compatible with most hydroxyl protecting groups.[5]

  • Mild Protic Acids: Conditions like catalytic acetyl chloride in dry methanol generate HCl in situ at a low concentration, which is often mild enough to avoid transesterification or hydrolysis of esters.[4][11]

Q6: How can I selectively deprotect a phenolic TBDMS ether in the presence of an alkyl TBDMS ether?

A6: Phenolic (aryl) TBDMS ethers are more labile than alkyl TBDMS ethers under certain conditions.

  • Mild Base: A solution of potassium hydroxide (KOH) in ethanol at room temperature can selectively cleave aryl TBDMS ethers, leaving alkyl TBDMS ethers untouched.[12]

  • Potassium Bifluoride (KHF₂): This reagent in methanol at room temperature is highly selective for the desilylation of phenolic TBDMS groups in the presence of TBDMS ethers of primary and secondary alcohols.[13]

Data Presentation: Reagent Selectivity

The following tables summarize conditions for the selective deprotection of TBDMS ethers.

Table 1: Selective Deprotection of TBDMS in the Presence of Other Silyl Ethers

Reagent(s)Solvent(s)Temperature (°C)TimeSelectivityYield (%)Reference(s)
0.05-3 mol% Hf(OTf)₄CH₂Cl₂RT0.5 - 2 hTBDMS over TIPS/TBDPS90-98[5][14]
PMA/SiO₂CH₂Cl₂RT1 - 2 hTBDMS over TBDPS~95[3][5][14]
Acetyl Chloride (cat.)MeOH0 - RT0.5 - 2 hTBDMS over TBDPS (kinetic)90-98[3][4]
Oxone®MeOH/H₂O (1:1)RT2.5 - 3 hPrimary TBDMS over Secondary/Tertiary85-95[3][14]
TiCl₄-AcOEtCH₂Cl₂-78 to 010 - 30 minTBDMS over TBDPS>90[15]

Table 2: Selective Deprotection of TBDMS in the Presence of Other Functional Groups

Reagent(s)Solvent(s)Temperature (°C)TimeTolerated Functional GroupsYield (%)Reference(s)
TBAFTHF0 - RT1 - 4 hAcetal, Ketal, THP, Bn, Ac, Bz85-99[3][16]
KHF₂MeOHRT30 minEsters, Phenolic Acetates, Alkyl TBDMS90-98[13]
Acetyl Chloride (cat.)MeOH0 - RT0.5 - 2 hAc, Bz, Bn, Ester, Allyl, Thioacetal90-98[4]
PMA/SiO₂CH₂Cl₂RT1 - 2 hAcetal, TBDPS, THP, Allyl, Bn, Ac, Bz, N-Boc, N-Cbz, Azide90-98[3][5]
CuCl₂·2H₂O (cat.)Acetone/H₂O (95:5)Reflux2 - 30 hGeneral mild conditions80-99[17]

Experimental Protocols

Protocol 1: Selective Deprotection of a Primary TBDMS Ether with Oxone® [14]

  • Reaction Setup: Dissolve the TBDMS-protected substrate (1.0 mmol) in a 1:1 mixture of methanol and water (10 mL) in a round-bottom flask.

  • Reagent Addition: Add Oxone® (potassium peroxymonosulfate, 1.1 mmol) to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2.5 to 3 hours.[14]

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (5 mL). Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[14]

Protocol 2: Selective Deprotection of TBDMS in the Presence of TBDPS with PMA/SiO₂ [14]

  • Catalyst Preparation: Prepare phosphomolybdic acid on silica gel (PMA/SiO₂) by stirring PMA (1 g) with silica gel (10 g) in methanol (50 mL) for 15 minutes, followed by evaporation of the solvent.[14]

  • Reaction Setup: To a solution of the substrate containing both TBDMS and TBDPS ethers (1.0 mmol) in dichloromethane (10 mL), add the prepared PMA/SiO₂ catalyst (100 mg).

  • Reaction Monitoring: Stir the suspension at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Work-up: Upon completion, filter the mixture to remove the catalyst and wash the solid with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography. The catalyst can often be recovered and reused.[14]

Protocol 3: Mild Acidic Cleavage with Catalytic Acetyl Chloride in Methanol [4][14]

  • Reaction Setup: Dissolve the TBDMS-protected substrate (1.0 mmol) in dry methanol (5 mL) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C.

  • Reagent Addition: Slowly add a solution of acetyl chloride (0.1 mmol, 10 mol%) in dry methanol (1 mL) to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 0.5 to 2 hours. Monitor progress by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.[14]

Visual Guides

G cluster_workflow Decision Workflow for TBDMS Deprotection start Substrate with TBDMS Ether q1 Other functional groups present? start->q1 q2 Acid Sensitive? (e.g., Acetal, Ketal) q1->q2 Yes general_deprotection Standard Conditions Apply (TBAF, AcOH) q1->general_deprotection No q3 Base Sensitive? (e.g., Ester) q2->q3 No fluoride Use Fluoride Reagent (TBAF, HF-Py, TAS-F) q2->fluoride Yes q4 Other Silyl Ethers? (TIPS, TBDPS) q3->q4 No mild_acid Use Mild Acidic Conditions (cat. AcCl/MeOH, PMA/SiO2) q3->mild_acid Yes buffered_fluoride Use Buffered Fluoride (TBAF/AcOH) q3->buffered_fluoride Also consider selective_reagent Use Selective Reagent (PMA/SiO2, Hf(OTf)4) q4->selective_reagent Yes q4->general_deprotection No

Caption: Decision workflow for selecting a TBDMS deprotection method.

G cluster_troubleshooting Troubleshooting Incomplete Deprotection start Incomplete Reaction (TLC shows starting material) check1 Check Reagent Quality (Fresh TBAF?) start->check1 check2 Increase Reaction Time or Temperature? check1->check2 No action1 Use fresh reagent check1->action1 Yes check3 Substrate Solubility Issue? check2->check3 No action2 Gently heat (e.g., 40°C) or run longer check2->action2 Yes check4 Steric Hindrance High? check3->check4 No action3 Add co-solvent (e.g., DMF, NMP) check3->action3 Yes action4 Switch to more forcing conditions or reagent check4->action4 Yes success Reaction Complete action1->success action2->success action3->success action4->success

Caption: Troubleshooting workflow for incomplete TBDMS deprotection.

G cluster_stability Relative Stability of Silyl Ethers labile More Labile TMS TMS stable More Stable TES TES TMS->TES TBDMS TBDMS TES->TBDMS TIPS TIPS TBDMS->TIPS TBDPS TBDPS TIPS->TBDPS note General trend under acidic conditions. Under basic conditions, TBDMS ≈ TBDPS > TIPS.

References

How to prevent unwanted polymerization with bifunctional linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bifunctional linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues encountered during bioconjugation experiments, with a specific focus on avoiding unwanted polymerization.

Frequently Asked Questions (FAQs)

Q1: What is unwanted polymerization in the context of bifunctional linkers?

A1: Unwanted polymerization refers to the uncontrolled, random crosslinking of biomolecules, leading to the formation of large aggregates or polymers instead of the desired well-defined conjugates.[1] This often occurs when using homobifunctional linkers, which have two identical reactive groups, leading to a mixture of products that can precipitate out of solution.[1] The result is often a broad distribution of species, making it difficult to control the reaction and scale it up.[1]

Q2: How do heterobifunctional linkers help prevent unwanted polymerization?

A2: Heterobifunctional linkers possess two different reactive groups at the ends of a spacer arm.[2] This design allows for a controlled, two-step (sequential) conjugation process.[1] In the first step, one end of the linker reacts with the first biomolecule. After removing the excess, unreacted linker, the second biomolecule is added to react with the second functional group.[1] This sequential approach is a key strategy to minimize undesired side reactions like homo-oligomerization and polymerization.[2]

Q3: What are the most common causes of protein aggregation during crosslinking experiments?

A3: Protein aggregation during crosslinking can be caused by several factors:

  • Hydrophobicity of the crosslinker: Many crosslinkers are hydrophobic, and attaching them to a protein's surface can increase the overall hydrophobicity, promoting aggregation.[3]

  • Over-labeling: The addition of too many crosslinker molecules can alter the protein's surface charge and decrease its solubility.[3]

  • Use of homobifunctional reagents: These can lead to uncontrolled intermolecular crosslinking, resulting in large polymers that precipitate.[1]

Q4: Can the spacer arm of the linker influence polymerization?

A4: Yes, the composition of the spacer arm is critical. Using linkers with hydrophilic spacer arms, such as polyethylene glycol (PEG), can increase the water solubility of both the linker and the final conjugate.[1] This enhanced solubility helps to reduce aggregation and precipitation.[1]

Troubleshooting Guides

Issue 1: High Polydispersity and Aggregation of Final Product

This is often a direct result of unwanted polymerization. The following guide will help you troubleshoot the potential causes.

Troubleshooting Steps:

Potential Cause Recommended Solution
Use of a Homobifunctional Linker Switch to a heterobifunctional linker to allow for a controlled, two-step reaction.[2]
Incorrect Molar Ratio Optimize the molar ratio of linker to biomolecule. A high excess of linker can lead to over-labeling and polymerization.[4] Start with a lower ratio and titrate up.
Simultaneous Addition of Reagents For heterobifunctional linkers, always perform a two-step reaction. Purify the first intermediate to remove excess linker before adding the second molecule.
Hydrophobic Linker Use a linker with a hydrophilic spacer arm (e.g., PEG) to improve the solubility of the conjugate.[1]
Inappropriate Reaction Buffer Ensure the buffer does not contain competing nucleophiles (e.g., Tris for NHS esters, DTT for maleimides). Also, optimize the pH for each reaction step to ensure specificity.[5]
Issue 2: Low Yield of the Desired Conjugate

Low yield can be an indirect consequence of polymerization, where the desired product is lost to aggregation and precipitation.

Troubleshooting Steps:

Potential Cause Recommended Solution
Inactive Crosslinker Ensure the crosslinker is stored correctly (typically at -20°C with a desiccant). Prepare solutions immediately before use as many linkers hydrolyze in aqueous solutions.
Inaccessible Functional Groups The target functional groups (e.g., lysines, cysteines) on your biomolecule may not be accessible on the surface.[1] Consider using a linker with a longer spacer arm to overcome steric hindrance.
Suboptimal pH The reactivity of many functional groups is pH-dependent. For example, NHS esters react best with primary amines at pH 7-9, while maleimides react with sulfhydryls at pH 6.5-7.5.[5]
Inefficient Purification Unwanted polymers may be co-purifying with your desired product, or the desired product may be lost during the removal of aggregates. Optimize your purification method.

Quantitative Data Summary

Starting Molar Ratios for Optimization

The optimal molar ratio of linker to protein is critical for controlling the extent of crosslinking and preventing polymerization.[4] The following are suggested starting points for optimization.

Desired OutcomeStarting Molar Ratio (Linker:Protein)Notes
Intramolecular Crosslinking 1:1 to 5:1Favored at lower protein concentrations.
Intermolecular Dimerization 5:1 to 20:1Dependent on the number of available functional groups.[4]
General Protein Labeling 10:1 to 50:1High excess can lead to polymerization; requires careful optimization.[6]
Common Bifunctional Crosslinker Properties

The choice of crosslinker can significantly impact the outcome of the conjugation.

Crosslinker TypeReactive Group(s)Spacer Arm Length (Å)Key Feature
Homobifunctional NHS ester11.4Amine-reactive, can cause polymerization.[6]
Heterobifunctional NHS ester, Maleimide8.3Amine- and Sulfhydryl-reactive, allows for controlled two-step conjugation.[6]
PEGylated Heterobifunctional NHS ester, Maleimide29.1 (PEG4)Increased water solubility, reduces aggregation.[1][3]
Zero-Length EDC0Directly couples carboxyls to amines, can cause random polymerization.[7][8]

Experimental Protocols

Protocol: Two-Step Conjugation Using a Heterobifunctional (NHS-Maleimide) Linker

This protocol provides a general framework for conjugating two proteins (Protein A with accessible amines and Protein B with accessible sulfhydryls) and is designed to minimize polymerization.

Materials:

  • Protein A (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Protein B (in sulfhydryl-free buffer, e.g., PBS, pH 6.5-7.5)

  • Heterobifunctional Linker (e.g., SMCC)

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

Step 1: Activation of Protein A with the NHS Ester

  • Prepare Linker Stock: Immediately before use, dissolve the NHS-ester/maleimide crosslinker in anhydrous DMSO or DMF to a concentration of 10-25 mM.[6]

  • Reaction: Add a 10- to 50-fold molar excess of the crosslinker solution to the solution of Protein A.[6] The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.[6]

  • Purification: Remove excess, unreacted crosslinker immediately by passing the mixture through a desalting column equilibrated with a suitable buffer (e.g., PBS at pH 6.5-7.5 for the next step). This step is critical to prevent crosslinking of Protein B in the next stage.

Step 2: Conjugation of Maleimide-Activated Protein A to Protein B

  • Reaction: Immediately add the purified, maleimide-activated Protein A to the solution of Protein B (containing free sulfhydryl groups).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching (Optional): The reaction can be stopped by adding a compound with a free sulfhydryl group, such as cysteine or β-mercaptoethanol.

  • Final Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to separate the desired conjugate from unreacted proteins and other byproducts.

Visualizations

G cluster_0 Homobifunctional Linker cluster_1 Heterobifunctional Linker a1 Protein linker1 Homobifunctional Linker a1->linker1 a2 Protein a2->linker1 agg Polymerization/ Aggregation linker1->agg Uncontrolled Reaction b1 Protein A linker2 Heterobifunctional Linker b1->linker2 Step 1 b2 Protein B conj Desired A-B Conjugate b2->conj Controlled Conjugation linker2->b2 Step 2

Caption: Homobifunctional vs. Heterobifunctional crosslinking workflow.

TroubleshootingWorkflow start Unwanted Polymerization or Aggregation Occurs check_linker What type of linker are you using? start->check_linker check_ratio Is the molar ratio of linker to protein optimized? check_linker->check_ratio Heterobifunctional sol_hetero Switch to a Heterobifunctional Linker check_linker->sol_hetero Homobifunctional check_protocol Are you using a sequential, two-step protocol? check_ratio->check_protocol Yes sol_ratio Decrease linker concentration; perform a titration experiment check_ratio->sol_ratio No / Unsure check_spacer Does the linker have a hydrophilic spacer? check_protocol->check_spacer Yes sol_protocol Purify after first step to remove excess linker check_protocol->sol_protocol No sol_spacer Use a PEGylated linker to increase solubility check_spacer->sol_spacer No

Caption: Troubleshooting decision tree for unwanted polymerization.

TwoStepProtocol proteinA Protein A (with -NH2) linker Add NHS-Maleimide Linker proteinA->linker incubate1 Incubate (30-60 min, RT) linker->incubate1 activated_intermediate Activated Intermediate (Protein A-Maleimide) incubate1->activated_intermediate purify Purify (Remove excess linker) activated_intermediate->purify proteinB Protein B (with -SH) purify->proteinB Add to incubate2 Incubate (1-2 hours, RT) proteinB->incubate2 final_conjugate Final Conjugate (Protein A - S - Protein B) incubate2->final_conjugate

Caption: Experimental workflow for a two-step heterobifunctional conjugation.

References

Validation & Comparative

A Comparative Guide to Ether Synthesis: Tert-Butyl(3-chloropropoxy)dimethylsilane vs. The Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the formation of ether linkages is a fundamental transformation. The choice of synthetic methodology can significantly impact yield, purity, substrate scope, and stereochemical outcome. This guide provides an objective comparison between two distinct methods for ether synthesis: the use of an alkylating agent like tert-Butyl(3-chloropropoxy)dimethylsilane, which operates via the principles of the Williamson ether synthesis, and the Mitsunobu reaction, a redox-condensation method.

Overview of Synthetic Approaches

1. This compound (Williamson-type Synthesis)

This method involves the reaction of an alcohol with the chloroalkane moiety of this compound. The reaction proceeds via a classical S(_N)2 mechanism, characteristic of the Williamson ether synthesis.[1][2] An alcohol is first deprotonated by a base to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon bearing the chlorine atom, displacing it to form the ether bond.[1] The tert-butyldimethylsilyl (TBDMS) group in the reagent serves as a protecting group for a distal alcohol, which can be removed in a subsequent step. This approach is best suited for primary alkyl halides, as secondary and tertiary halides are prone to elimination side reactions.[2][3]

2. The Mitsunobu Reaction

The Mitsunobu reaction is a versatile and powerful method for forming C-O, C-N, and C-S bonds.[4] For ether synthesis, it facilitates the condensation of a primary or secondary alcohol with an acidic nucleophile, typically a phenol or another alcohol with a pKa ≤ 15.[5][6] The reaction is driven by a redox process involving a phosphine, such as triphenylphosphine (PPh(_3)), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7] A key feature of the Mitsunobu reaction is the activation of the alcohol's hydroxyl group, turning it into a good leaving group. The subsequent nucleophilic attack proceeds with a complete inversion of stereochemistry at the alcohol's carbon center, making it highly valuable for controlling stereochemistry.[6][8][9]

Quantitative Data Comparison

The following table summarizes the key performance characteristics of each method based on experimental data and established principles.

FeatureThis compound (Williamson-type)Mitsunobu Reaction
Reaction Type Nucleophilic Substitution (S(_N)2)Redox-Condensation
Key Reagents Strong base (e.g., NaH, K(_2)CO(_3)), Alkyl HalideTriphenylphosphine (PPh(_3)), Azodicarboxylate (DEAD/DIAD)
Alcohol Substrate Works with primary, secondary, or tertiary alkoxides.[1]Best for primary and secondary alcohols. Tertiary alcohols do not react.[8]
Nucleophile/Electrophile Alcohol is converted to a nucleophilic alkoxide; the chloro-group is the electrophile.Alcohol acts as the electrophile after activation; the acidic partner (e.g., phenol) is the nucleophile.[8]
Stereochemistry Retention of configuration at the alkoxide center. S(_N)2 inversion occurs at the electrophilic carbon.Complete inversion of configuration at the alcohol's stereocenter.[6][9]
Typical Conditions Requires a strong base; often run at elevated temperatures.[1]Mild, often performed at 0 °C to room temperature.[7][10]
Byproducts Inorganic salt (e.g., NaCl).Triphenylphosphine oxide (TPPO), reduced azodicarboxylate (e.g., DEAD-H(_2)).[5]
Purification Byproducts are often water-soluble and easily removed by extraction.Byproducts can be difficult to remove, often requiring chromatography.[11]
Typical Yields Generally high for primary halides (70-95%). Lower for secondary halides due to elimination.[1][12]Highly variable but often good to excellent (70-95%) for suitable substrates.[13][14]

Logical Workflow for Method Selection

The choice between these two synthetic routes depends critically on the substrate and the desired stereochemical outcome. The following diagram illustrates a decision-making workflow for selecting the appropriate method.

G start Desired Ether Synthesis q1 Is inversion of stereochemistry required? start->q1 q2 Is the alkylating partner a primary or methyl halide? q1->q2 No   mitsunobu Use Mitsunobu Reaction q1->mitsunobu  Yes q3 Is the alcohol substrate primary or secondary? q2->q3 No (2° or 3° halide) williamson Use Williamson-type Synthesis (e.g., with this compound) q2->williamson  Yes q4 Are byproducts (TPPO) an issue for purification? q3->q4  Yes williamson_caution Use Williamson-type Synthesis (Caution: Elimination likely) q3->williamson_caution No (3° alcohol) or consider other routes consider_alt Consider Alternative Methods q4->consider_alt Yes   mitsunobu_modified Use Mitsunobu Reaction (Consider modified workups) q4->mitsunobu_modified  No

Caption: Decision workflow for ether synthesis method selection.

Experimental Protocols

Method A: Williamson-type Ether Synthesis (General Protocol)

This protocol outlines the general procedure for reacting an alcohol with an alkyl chloride, which is the principle by which this compound would react.

  • Alkoxide Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, DMF).

  • Add a strong base (e.g., sodium hydride, 1.1 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, to ensure complete formation of the alkoxide.

  • Alkylation: Add the alkyl chloride (e.g., this compound, 1.0-1.2 eq.) dropwise to the alkoxide solution.

  • Heat the reaction mixture (e.g., to 50-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of NH(_4)Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Method B: Mitsunobu Reaction for Ether Synthesis

This protocol provides a representative procedure for the etherification of a phenol with a secondary alcohol.[7][10][13]

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.), the phenolic nucleophile (1.2 eq.), and triphenylphosphine (PPh(_3), 1.5 eq.).

  • Dissolve the solids in a suitable anhydrous solvent, typically THF or toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution. An orange color may develop and then fade.

  • Allow the reaction to warm to room temperature and stir for several hours (typically 2-24 h), monitoring its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The primary challenge is the removal of triphenylphosphine oxide and the DIAD-hydrazine byproduct.[11] Direct purification by flash column chromatography is the most common method. Alternatively, precipitating the byproducts by adding a nonpolar solvent (e.g., hexane or a mixture of diethyl ether and hexane) prior to chromatography can be effective.

Conclusion

The choice between a Williamson-type synthesis using a reagent like this compound and the Mitsunobu reaction is dictated by the specific requirements of the chemical transformation.

  • The Williamson-type approach is a robust and classical method ideal for synthesizing ethers where stereochemistry at the alcohol center is not a concern and when using primary alkylating agents. Its primary advantages are the use of relatively inexpensive reagents and a straightforward workup procedure.

  • The Mitsunobu reaction offers a powerful alternative for cases that are challenging for the Williamson synthesis. It excels in coupling sterically hindered secondary alcohols and, most importantly, provides a reliable method for inverting the stereochemistry of a chiral alcohol.[6][9] While highly effective, researchers must contend with more challenging purification steps to remove stoichiometric byproducts.[5][11]

Ultimately, a thorough understanding of the mechanism, scope, and limitations of each method is crucial for selecting the optimal synthetic strategy in a drug development or research setting.

References

Bifunctional Silyl Ether Revolutionizes Multi-Step Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of complex organic synthesis, the strategic protection and functionalization of molecules are paramount. For researchers, scientists, and drug development professionals, the choice of a protecting group can dictate the efficiency and success of a synthetic route. While traditional silyl ethers like tert-butyldimethylsilyl (TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) ethers have long been staples for hydroxyl protection, a new generation of functionalized silyl ethers offers unprecedented advantages. This guide provides an in-depth comparison of tert-Butyl(3-chloropropoxy)dimethylsilane with conventional silyl ethers, supported by experimental data and protocols, to highlight its superior utility in multi-step synthetic strategies.

The primary advantage of this compound lies in its bifunctional nature. It not only provides robust protection for alcohols, comparable to the widely used TBS group, but it also incorporates a reactive chloropropyl handle. This allows for subsequent carbon-carbon or carbon-heteroatom bond formation, effectively serving as a versatile linker and streamlining synthetic pathways.

Comparative Stability and Reactivity

The stability of the silyl ether bond in this compound is largely governed by the sterically hindered tert-butyl group, rendering it comparable to the workhorse TBS ether. This ensures resilience under a wide range of non-acidic reaction conditions, allowing for selective manipulation of other functional groups within the molecule.

Table 1: Relative Stability of Common Silyl Ethers to Acidic and Basic Hydrolysis

Protecting GroupRelative Stability to Acid HydrolysisRelative Stability to Basic Hydrolysis
Trimethylsilyl (TMS)11
Triethylsilyl (TES)6410-100
tert-Butyldimethylsilyl (TBS) 20,000 ~20,000
tert-Butyl(3-chloropropoxy)dimethylsilyl ~20,000 ~20,000
Triisopropylsilyl (TIPS)700,000100,000
tert-Butyldiphenylsilyl (TBDPS)5,000,000~20,000

Stability is inferred to be comparable to TBS due to the identical substitution pattern on the silicon atom. The electron-withdrawing effect of the distant chloro group is expected to have a negligible impact on the stability of the Si-O bond.

The key differentiator is the chloropropyl chain, which opens a gateway for a variety of subsequent transformations that are not possible with traditional silyl ethers in a single step.

Streamlining Synthesis: A Two-Step Protocol

The true power of this compound is realized in multi-step syntheses where it acts as both a protecting group and a reactive tether. A typical workflow involves the initial protection of a hydroxyl group, followed by a nucleophilic substitution on the chloro-functionalized side chain.

Experimental Protocol 1: Protection of a Primary Alcohol

Objective: To protect a primary alcohol using this compound.

Materials:

  • Primary alcohol (1.0 eq)

  • tert-Butyl(3-chloropropoxy)dimethylsilyl chloride (1.1 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of the primary alcohol in anhydrous DMF, add imidazole.

  • Stir the mixture at room temperature until the imidazole has dissolved.

  • Add tert-Butyl(3-chloropropoxy)dimethylsilyl chloride dropwise to the solution.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental Protocol 2: Subsequent Alkylation Reaction

Objective: To perform a nucleophilic substitution on the chloro-functionalized silyl ether.

Materials:

  • Protected alcohol from Protocol 1 (1.0 eq)

  • Sodium iodide (catalytic amount)

  • Nucleophile (e.g., sodium azide, sodium cyanide, or a Grignard reagent) (1.2 eq)

  • Anhydrous solvent (e.g., DMF, THF)

Procedure:

  • Dissolve the protected alcohol and a catalytic amount of sodium iodide in the appropriate anhydrous solvent.

  • Add the nucleophile to the solution.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC.

  • After the reaction is complete, cool to room temperature and quench appropriately (e.g., with saturated aqueous ammonium chloride for Grignard reagents).

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the functionalized product by chromatography.

This two-step sequence efficiently introduces a three-carbon spacer with a new functional group, a transformation that would otherwise require a multi-step process involving protection, deprotection, and separate alkylation steps with a different reagent.

Visualizing the Synthetic Advantage

The strategic advantage of using a bifunctional silyl ether can be clearly visualized.

experimental_workflow cluster_traditional Traditional Multi-Step Synthesis cluster_bifunctional Bifunctional Silyl Ether Approach A Alcohol B Protection (e.g., TBSCl) A->B C Protected Alcohol B->C D Deprotection C->D E Free Alcohol D->E F Alkylation with 3-chloropropanol derivative E->F G Functionalized Product F->G H Alcohol I Protection with This compound H->I J Protected and Functionalized Intermediate I->J K Nucleophilic Substitution J->K L Functionalized Product K->L

Caption: Comparison of synthetic pathways.

The diagram above illustrates the streamlined approach offered by this compound, reducing the number of synthetic steps and potentially increasing overall yield.

Logical Decision Making in Silyl Ether Selection

The choice of silyl ether is critical for the success of a synthesis. The following decision tree can guide researchers in selecting the most appropriate protecting group.

decision_tree start Start: Need to protect an alcohol q1 Is subsequent functionalization at the protected site required? start->q1 q2 What level of stability is needed? q1->q2 No a1 Use this compound q1->a1 Yes a3 High Stability (TIPS, TBDPS) q2->a3 High a4 Moderate Stability (TBS) q2->a4 Moderate a2 Consider standard silyl ethers (TBS, TIPS, TBDPS)

Caption: Decision tree for silyl ether selection.

Conclusion

This compound represents a significant advancement over traditional silyl ethers by integrating protection and functionalization into a single reagent. Its TBS-like stability ensures robust protection, while the chloropropyl arm provides a versatile handle for subsequent synthetic transformations. This bifunctionality streamlines multi-step syntheses, reduces the number of reaction and purification steps, and ultimately enhances the efficiency of complex molecule construction. For researchers in drug discovery and development, the adoption of such advanced reagents is a critical step towards accelerating innovation.

A Comparative Guide to the Stability of TBDMS and Other Silyl Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is fundamental. Silyl ethers are a cornerstone of hydroxyl group protection due to their ease of installation, stability across a range of conditions, and selective removal. This guide provides a detailed comparison of the stability of the commonly used tert-butyldimethylsilyl (TBDMS or TBS) group with other prevalent silyl ethers, supported by experimental data and protocols to inform synthetic strategy.

Relative Stability of Common Silyl Ethers

The stability of a silyl ether is primarily dictated by the steric bulk of the substituents on the silicon atom.[1][2] Larger, more sterically hindered groups effectively shield the silicon-oxygen bond from the approach of protons or nucleophiles, thereby enhancing the protecting group's stability.[2][3]

The generally accepted order of stability for common silyl ethers is as follows:

  • Under Acidic Conditions: TMS < TES < TBDMS < TIPS < TBDPS[1][4][5]

  • Under Basic Conditions: TMS < TES < TBDMS ≈ TBDPS < TIPS[1]

This stability trend is crucial for the selective deprotection of one silyl ether in the presence of another, a powerful tactic in the synthesis of complex molecules.[2]

Quantitative Stability Data

The relative rates of cleavage provide a quantitative measure of the stability of different silyl ethers. The following tables summarize the relative resistance to hydrolysis under acidic and basic conditions, normalized to the trimethylsilyl (TMS) group.

Table 1: Relative Stability in Acidic Media

Silyl GroupAbbreviationRelative Rate of Cleavage (vs. TMS=1)
TrimethylsilylTMS1
TriethylsilylTES64
tert-ButyldimethylsilylTBDMS/TBS 20,000
TriisopropylsilylTIPS700,000
tert-ButyldiphenylsilylTBDPS5,000,000

Data sourced from references[1][3].

Table 2: Relative Stability in Basic Media

Silyl GroupAbbreviationRelative Rate of Cleavage (vs. TMS=1)
TrimethylsilylTMS1
TriethylsilylTES10-100
tert-ButyldimethylsilylTBDMS/TBS ~20,000
tert-ButyldiphenylsilylTBDPS~20,000
TriisopropylsilylTIPS100,000

Data sourced from reference[3]. Note that while TBDMS and TBDPS have similar stability in basic media, TBDPS is significantly more stable under acidic conditions.[1]

Logical Relationship of Silyl Group Stability

The following diagram illustrates the hierarchy of stability for common silyl protecting groups under acidic conditions.

G TMS TMS TES TES TBDMS TBDMS TIPS TIPS TBDPS TBDPS

Relative stability of silyl ethers in acidic media.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of protecting group strategies. The following are representative procedures for the cleavage of a TBDMS ether under acidic, basic, and fluoride-mediated conditions.

Protocol 1: Acid-Catalyzed Deprotection of a TBDMS Ether

Objective: To deprotect a primary TBDMS ether using acetic acid.[1]

Materials:

  • TBDMS-protected alcohol

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (or other suitable organic solvent)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected alcohol in a 4:1:1 mixture of acetic acid, THF, and water.[3]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully neutralize the acetic acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Base-Catalyzed Deprotection of a TMS Ether

Objective: To demonstrate a mild basic deprotection, typically used for more labile groups like TMS, which can be adapted with stronger conditions for TBDMS.[6]

Materials:

  • TMS-protected alcohol

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

  • Water

  • Dichloromethane (or other suitable organic solvent)

Procedure:

  • Dissolve the TMS-protected alcohol in methanol.

  • Add an excess of potassium carbonate to the solution.

  • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, add water to dissolve the solids.

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the deprotected alcohol.

Protocol 3: Fluoride-Mediated Deprotection of a TBDMS Ether

Objective: To cleave a TBDMS ether using tetra-n-butylammonium fluoride (TBAF), the most common method for silyl ether deprotection.[6]

Materials:

  • TBDMS-protected alcohol

  • Tetrahydrofuran (THF), anhydrous

  • Tetra-n-butylammonium fluoride (TBAF), 1 M solution in THF

Procedure:

  • Dissolve the TBDMS-protected alcohol in anhydrous THF.

  • Add 1.1 to 3 equivalents of a 1 M TBAF solution in THF to the reaction mixture at room temperature.[6]

  • Stir the solution and monitor the deprotection by TLC. Reaction times can vary from minutes to several hours depending on the substrate.[1]

  • After completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by column chromatography as needed.

Experimental Workflow for Stability Comparison

The following diagram outlines a typical workflow for comparing the stability of different silyl protecting groups on a model substrate.

G cluster_prep Preparation cluster_testing Stability Testing cluster_analysis Data Analysis A Select Substrate (e.g., Primary Alcohol) B Protect with Different Silyl Groups (TMS, TES, TBDMS...) A->B Silylation C Subject each silyl ether to defined deprotection conditions (Acidic, Basic, Fluoride) B->C D Monitor reaction progress over time (e.g., via GC, LC-MS, or TLC) C->D E Determine rate of cleavage/ half-life for each group D->E F Compile comparative stability data E->F

Workflow for silyl group stability comparison.

The selection of an appropriate silyl protecting group is a critical decision in synthetic design. While TBDMS offers a robust and versatile option for many applications, understanding its stability relative to other silyl ethers like TMS, TES, TIPS, and TBDPS allows for more nuanced and efficient synthetic planning.[2][5] The exceptional stability of TBDPS is ideal for syntheses requiring harsh conditions, whereas the lability of TMS is suited for situations needing very mild deprotection.[2][4] This comparative knowledge enables chemists to implement orthogonal protection strategies, selectively revealing hydroxyl groups in the presence of others to build complex molecular architectures.

References

Evaluating the performance of different linkers in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical decision in solid-phase peptide synthesis (SPPS) that profoundly influences the yield, purity, and overall success of peptide production. This guide provides an objective comparison of the performance of three commonly used linkers—Wang, Rink Amide, and Merrifield—supported by experimental data to facilitate informed decision-making in your synthetic strategies.

The choice of linker dictates the C-terminal functionality of the final peptide and its compatibility with the chosen synthetic chemistry (Fmoc or Boc). Understanding the nuances of each linker's stability, cleavage efficiency, and propensity for side reactions is paramount for optimizing peptide synthesis protocols.

Performance Comparison of Key SPPS Linkers

The performance of a linker in SPPS is a multifactorial equation, with cleavage efficiency, the purity of the crude peptide, and the prevalence of side reactions such as racemization being the primary determinants of success. Below is a summary of quantitative data compiled from various studies to offer a comparative overview of the Wang, Rink Amide, and Merrifield linkers.

LinkerPrimary ApplicationTypical Cleavage ConditionsExpected Crude Peptide Purity (%)Typical Overall Yield (%)Racemization of C-terminal Amino Acid (%)
Wang Peptides with a C-terminal carboxylic acid (Fmoc chemistry)95% TFA, 2.5% water, 2.5% TIS (2-3 hours)[1]50 - 90[1]Moderate to High[1]Can be prone to racemization during loading[2]
Rink Amide Peptides with a C-terminal amide (Fmoc chemistry)95% TFA, 2.5% water, 2.5% TIS (2-3 hours)[1]52 - 90+[1]Moderate to High[1]Generally low
Merrifield Peptides with a C-terminal carboxylic acid (Boc chemistry)HF/TFMSA/TFAVariable, dependent on sequenceModerateLow
Fmoc-L-Phe-MPPA Carboxylic AcidNot specifiedNot specifiedNot specified≤ 0.5%[3]
OH-BTL-Resin Carboxylic AcidTFA/DCM/TIS/H2O (50:45:2.5:2.5) or TFA/TIS/H2O (95:2.5:2.5)[4]89.8 - 98.2[4]44 - 100[4]Not specified

Note: The expected purity and yield are highly dependent on the peptide sequence, its length, and the efficiency of the coupling and deprotection steps.[1]

Side Reactions Associated with Linker Cleavage

A critical aspect of linker performance is the potential for generating side products during the final cleavage step. The highly acidic conditions required for cleavage can lead to the formation of reactive species from the linker itself, which can then modify the desired peptide.

A notable example is the Wang linker, where the cleavage from the solid support can generate a reactive p-hydroxybenzyl cation. This cation can then alkylate sensitive residues within the peptide sequence, particularly cysteine, leading to the formation of a significant byproduct.

LinkerPeptide SequenceCleavage CocktailPurity (%)Byproduct (%)
OH-BTL-Resin H-Arg-Gly-Asp-Gly-Trp-OHTFA/DCM/TIS/H₂O (50:45:2.5:2.5)94.0-
Wang H-Arg-Gly-Asp-Gly-Trp-OHTFA/DCM/TIS/H₂O (50:45:2.5:2.5)77.515.8
OH-BTL-Resin H-Ile-Leu-Pro-Trp-Lys-Trp-Pro-Trp-Trp-Pro-Trp-Arg-Arg-OHTFA/DCM/TIS/H₂O (50:45:2.5:2.5)95.3-
Wang H-Ile-Leu-Pro-Trp-Lys-Trp-Pro-Trp-Trp-Pro-Trp-Arg-Arg-OHTFA/DCM/TIS/H₂O (50:45:2.5:2.5)74.711.1

Data sourced from a comparative study of a novel OH-BTL-resin versus the standard Wang resin. The byproduct corresponds to the peptide alkylated by a fragment from the Wang linker.[4]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the objective evaluation of linker performance. Below are comprehensive methodologies for key experiments in SPPS, from resin handling to final peptide analysis.

Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the standard steps for the synthesis of a peptide on a solid support using Fmoc chemistry.

SPPS_Workflow cluster_synthesis Peptide Synthesis Cycle Resin 1. Resin Swelling (DMF, 30 min) Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine in DMF, 5-20 min) Resin->Fmoc_Deprotection Washing1 3. Washing (DMF, 3-5 times) Fmoc_Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base in DMF, 1-2 hours) Washing1->Coupling Washing2 5. Washing (DMF, 3-5 times) Coupling->Washing2 Repeat Repeat for each amino acid Washing2->Repeat Final_Cleavage 6. Final Cleavage and Deprotection Purification 7. Purification (RP-HPLC) Final_Cleavage->Purification Analysis 8. Analysis (LC-MS, Amino Acid Analysis) Purification->Analysis cluster_synthesis cluster_synthesis

Caption: General workflow for solid-phase peptide synthesis (SPPS).

  • Resin Swelling: Swell the resin (e.g., Wang, Rink Amide, or Merrifield) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove excess piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling: In a separate vessel, activate the next Fmoc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times) to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Peptide Cleavage from the Resin

The cleavage conditions are dependent on the linker used.

For Wang and Rink Amide Resins:

  • Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.

  • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[1]

  • Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

For Merrifield Resin:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Carefully transfer the resin to a specialized HF cleavage apparatus.

  • Add anisole as a scavenger.

  • Slowly distill anhydrous hydrogen fluoride (HF) into the reaction vessel at -78°C.

  • Allow the reaction to proceed at 0°C for 1-2 hours.

  • Remove the HF by vacuum distillation.

  • Precipitate and wash the crude peptide with cold diethyl ether.

Cleavage_Workflow cluster_wang_rink Wang / Rink Amide Cleavage cluster_merrifield Merrifield Cleavage Start_WR Peptide-Resin Cleavage_WR Add TFA Cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) 2-3 hours Start_WR->Cleavage_WR Filter_WR Filter Cleavage_WR->Filter_WR Precipitate_WR Precipitate in cold ether Filter_WR->Precipitate_WR Collect_WR Centrifuge and Dry Precipitate_WR->Collect_WR Start_M Peptide-Resin Cleavage_M Add Anisole and Liquid HF 1-2 hours at 0°C Start_M->Cleavage_M HF_Removal Remove HF by vacuum Cleavage_M->HF_Removal Precipitate_M Precipitate in cold ether HF_Removal->Precipitate_M Collect_M Wash and Dry Precipitate_M->Collect_M

Caption: Cleavage workflows for different linker types.

Protocol 3: Analysis of Crude Peptide Purity by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for assessing the purity of crude peptides.

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.

  • HPLC System: Use a C18 reverse-phase column.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient Elution: Apply a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% B over 30 minutes) to elute the peptide and impurities.

  • Detection: Monitor the column effluent at a wavelength of 214 nm or 280 nm.

  • Data Analysis: Integrate the peak areas in the chromatogram. The purity of the peptide is calculated as the percentage of the area of the main product peak relative to the total area of all peaks.

HPLC_Analysis Crude_Peptide Crude Peptide Sample Dissolve Dissolve in A/B Buffer Crude_Peptide->Dissolve Inject Inject onto C18 Column Dissolve->Inject Elute Elute with Acetonitrile Gradient Inject->Elute Detect Detect at 214/280 nm Elute->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Analyze Peak Areas & Calculate Purity Chromatogram->Analyze

Caption: Workflow for RP-HPLC analysis of peptide purity.

Conclusion

The choice of linker is a foundational decision in solid-phase peptide synthesis that has a cascading effect on the entire workflow, from the synthetic strategy to the final purity of the product. The Wang linker remains a workhorse for the synthesis of peptide acids using Fmoc chemistry, though careful consideration must be given to potential side reactions during cleavage. The Rink Amide linker is the go-to choice for producing peptide amides, offering good stability and cleavage efficiency. The Merrifield linker, a cornerstone of Boc chemistry, is highly robust but requires harsh cleavage conditions.

By carefully considering the target peptide's characteristics and the quantitative data on linker performance, researchers can select the most appropriate linker to maximize the chances of a successful synthesis, leading to high yields of pure peptide for their research and development endeavors.

References

A Head-to-Head Comparison of Boc and Fmoc Solid-Phase Peptide Synthesis Strategies with Functionalized Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that dictates the efficiency, purity, and overall success of synthesizing custom peptides. This choice becomes even more nuanced when considering the diverse array of functionalized linkers available, each designed for specific applications such as C-terminal modification or the synthesis of complex peptide architectures. This guide provides an objective, data-driven comparison of the Boc and Fmoc strategies when employed with various functionalized linkers to aid in the selection of the optimal synthetic route.

Core Principles: A Tale of Two Orthogonal Chemistries

The primary distinction between the Boc and Fmoc strategies lies in the chemistry of the Nα-amino protecting group and the conditions required for its removal. This orthogonality is fundamental to SPPS, allowing for the stepwise elongation of the peptide chain without compromising the integrity of the side-chain protecting groups or the linker to the solid support.[1][2][3]

  • Boc Strategy: This classic approach utilizes the acid-labile Boc group, which is removed at each cycle with a moderately strong acid like trifluoroacetic acid (TFA). The side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage from the resin.[4]

  • Fmoc Strategy: The more modern Fmoc strategy employs a base-labile Fmoc group, which is removed with a solution of a secondary amine, most commonly piperidine. The side-chain protecting groups are typically tert-butyl (tBu)-based and are removed simultaneously with the cleavage from the resin using a strong acid like TFA.[4][] This full orthogonality and milder deprotection condition have led to the widespread adoption of the Fmoc strategy.[4]

Performance Comparison with Functionalized Linkers

The choice of a functionalized linker is dictated by the desired C-terminal functionality of the peptide (e.g., acid, amide) or the need for specific cleavage conditions. The compatibility and performance of Boc and Fmoc strategies can vary significantly with different linkers.

Standard Acid-Labile Linkers

Wang Resin (for C-terminal acids): The p-alkoxybenzyl alcohol linker of the Wang resin is a popular choice for synthesizing peptides with a C-terminal carboxylic acid using the Fmoc strategy.[6] While compatible with Fmoc chemistry's basic deprotection steps, the repeated acid exposure in the Boc strategy can lead to premature cleavage of the peptide from the resin, reducing the overall yield.[7]

Rink Amide Resin (for C-terminal amides): This resin is the go-to for producing peptide amides via the Fmoc strategy.[6][8] Its acid-labile linker is designed to yield the C-terminal amide directly upon cleavage with TFA.[8] The use of Rink Amide resin with Boc chemistry is not standard due to the incompatibility of the linker with the repetitive acid deprotection steps.

2-Chlorotrityl Chloride (2-CTC) Resin (for protected fragments and C-terminal acids): The high acid lability of the 2-CTC resin's linker makes it exceptionally versatile.[6] It allows for the cleavage of the peptide under very mild acidic conditions (e.g., 1-5% TFA in DCM), leaving the acid-labile side-chain protecting groups intact.[6] This feature is particularly valuable in the Fmoc strategy for the synthesis of protected peptide fragments. While less common, the 2-CTC resin can be used with the Boc strategy, but careful control of the deprotection conditions is necessary to avoid premature cleavage.

Safety-Catch Linkers

Safety-catch linkers are designed to be stable under both acidic and basic conditions used for Nα-deprotection in both Boc and Fmoc strategies.[1][9] The linker is activated by a specific chemical transformation, rendering it labile for cleavage. This approach offers enhanced flexibility and compatibility.

For instance, the 2-methoxy-4-methylsulfinylbenzyl alcohol (Mmsb) linker is stable to both piperidine (Fmoc deprotection) and TFA (Boc deprotection).[9][10] The sulfoxide moiety can be reduced to a sulfide, which then makes the linker susceptible to acid-catalyzed cleavage.[9] This allows for the use of either Boc or Fmoc chemistry for chain elongation, providing a significant advantage when synthesizing complex or modified peptides.[1][10]

Quantitative Data Presentation

The following tables summarize the comparative performance of Boc and Fmoc strategies with different functionalized linkers based on available data. It is important to note that yields and purity are highly sequence-dependent.

StrategyFunctionalized LinkerPeptide SequenceCrude YieldCrude PurityReference
Boc Merrifield (for C-terminal acid)Leu-enkephalin87-90% (attachment of first AA)Not Reported[11]
Fmoc Wang (for C-terminal acid)Model PeptidesGenerally lower than OH-BTL resin73.6% for Trp[12]
Fmoc Rink AmideAcyl Carrier Protein (65-74)45% (isolated pure peptide)75-90%[13]
Fmoc 2-Chlorotrityl ChlorideNot SpecifiedHighHigh[6]
Boc/Fmoc Safety-Catch (e.g., Mmsb)SomatostatinNot SpecifiedNot Specified[9]

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and decision-making processes in selecting a synthesis strategy.

Boc_SPPS_Workflow Resin Functionalized Resin Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Wash_1 Wash Deprotection->Wash_1 Cycle Start Neutralization Neutralization (e.g., DIPEA) Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Neutralization->Coupling Wash_2 Wash Coupling->Wash_2 Repeat for each AA Wash Wash (DCM/DMF) Final_Cleavage Final Cleavage (HF or TFMSA) Peptide Peptide Final_Cleavage->Peptide Wash_1->Neutralization Wash_2->Deprotection Wash_2->Final_Cleavage Final Cycle

Caption: Workflow of the Boc solid-phase peptide synthesis strategy.

Fmoc_SPPS_Workflow Resin Functionalized Resin Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash_1 Wash Deprotection->Wash_1 Cycle Start Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Wash_2 Wash Coupling->Wash_2 Repeat for each AA Wash Wash (DMF) Final_Cleavage Final Cleavage & Deprotection (TFA Cocktail) Peptide Peptide Final_Cleavage->Peptide Wash_1->Coupling Wash_2->Deprotection Wash_2->Final_Cleavage Final Cycle

Caption: Workflow of the Fmoc solid-phase peptide synthesis strategy.

Strategy_Decision_Tree Start Start: Select Synthesis Strategy C_Terminal Desired C-Terminal Functionality? Start->C_Terminal Acid Acid C_Terminal->Acid Acid Amide Amide C_Terminal->Amide Amide Protected_Fragment Protected Fragment C_Terminal->Protected_Fragment Protected Fragment Peptide_Nature Peptide Nature? Acid->Peptide_Nature Fmoc_Strategy_Amide Fmoc Strategy (Rink Amide Resin) Amide->Fmoc_Strategy_Amide Fmoc_Strategy_Fragment Fmoc Strategy (2-CTC Resin) Protected_Fragment->Fmoc_Strategy_Fragment Standard Standard Sequence Peptide_Nature->Standard Standard Aggregation_Prone Aggregation-Prone/ Hydrophobic Peptide_Nature->Aggregation_Prone Aggregation-Prone Fmoc_Strategy Fmoc Strategy (e.g., Wang, 2-CTC Resin) Standard->Fmoc_Strategy Safety_Catch Consider Safety-Catch Linker (Compatible with both Boc & Fmoc) Standard->Safety_Catch Boc_Strategy Boc Strategy (e.g., Merrifield, PAM Resin) Aggregation_Prone->Boc_Strategy Aggregation_Prone->Safety_Catch

Caption: Decision tree for selecting a synthesis strategy.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of SPPS. Below are generalized protocols for key steps in both Boc and Fmoc strategies with functionalized linkers.

Protocol 1: Loading the First Amino Acid onto 2-Chlorotrityl Chloride Resin (Fmoc Strategy)
  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Amino Acid Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (1.5-2 equivalents relative to the resin loading) in DCM.

  • Coupling: Add N,N-diisopropylethylamine (DIPEA) (3-4 equivalents) to the amino acid solution. Add the activated amino acid solution to the swollen resin and agitate for 1-2 hours at room temperature.

  • Capping: To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM and then DMF.[14]

Protocol 2: Boc Nα-Deprotection Cycle
  • Resin Washing: Wash the peptide-resin with DCM (3x).

  • Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes and drain. Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

  • Washing: Wash the resin sequentially with DCM, isopropanol, and dimethylformamide (DMF).

  • Neutralization: Treat the resin with a 5-10% solution of DIPEA in DMF to neutralize the N-terminal amine.

  • Washing: Wash the resin with DMF to remove excess base. The resin is now ready for the next coupling step.

Protocol 3: Fmoc Nα-Deprotection Cycle
  • Resin Washing: Wash the peptide-resin with DMF (3x).

  • Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 3 minutes and drain. Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.[4]

Protocol 4: Final Cleavage from Rink Amide Resin (Fmoc Strategy)
  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.[6]

Conclusion

The choice between Boc and Fmoc strategies for solid-phase peptide synthesis is a multifaceted decision that is heavily influenced by the desired C-terminal functionality and the nature of the peptide sequence. The Fmoc strategy, with its mild deprotection conditions and compatibility with a wide range of acid-labile linkers, has become the predominant method for routine peptide synthesis. However, the Boc strategy remains a powerful tool, particularly for the synthesis of long and aggregation-prone peptides where the repetitive acidic deprotection can help to disrupt secondary structures. The advent of versatile safety-catch linkers has further blurred the lines, offering the flexibility to utilize either chemistry. A thorough understanding of the interplay between the protecting group strategy and the functionalized linker is paramount for the successful and efficient synthesis of high-quality peptides for research and therapeutic development.

References

A Comparative Guide to Orthogonal Deprotection Strategies Involving tert-Butyl(3-chloropropoxy)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount for achieving high yields and preserving molecular complexity. Among the diverse arsenal of protecting groups for hydroxyl moieties, silyl ethers stand out for their versatility. This guide provides a comparative analysis of the bifunctional protecting group, tert-Butyl(3-chloropropoxy)dimethylsilane (TBCPDS), and its utility in orthogonal deprotection strategies, benchmarked against common silyl ethers such as tert-butyldimethylsilyl (TBS), tert-butyldiphenylsilyl (TBDPS), and triisopropylsilyl (TIPS).

The unique feature of TBCPDS lies in its dual functionality: a silyl ether for alcohol protection and a chloropropyl chain that allows for orthogonal chemical manipulation. This guide, tailored for researchers, scientists, and drug development professionals, offers an objective comparison supported by established data for related silyl ethers and detailed experimental protocols.

Relative Stability and Deprotection of Silyl Ethers

The stability of silyl ethers is primarily dictated by the steric hindrance around the silicon atom. The TBCPDS group, featuring a tert-butyldimethylsilyl core, is expected to exhibit stability and reactivity comparable to the widely used TBS group. The following table summarizes the relative stability of common silyl ethers under acidic and basic conditions.

Protecting GroupStructureRelative Stability to Acidic HydrolysisRelative Stability to Basic HydrolysisCommon Deprotection Conditions
TBCPDS Similar to TBSSimilar to TBSTBAF, THF; AcOH, THF/H₂O; AcCl, MeOH
TBS (TBDMS) ~20,000~20,000TBAF, THF; AcOH, THF/H₂O; AcCl, MeOH[1][2][3][4]
TIPS ~700,000~100,000TBAF, THF (slower than TBS); HF-Pyridine
TBDPS ~5,000,000~20,000TBAF, THF (slower than TBS); HF-Pyridine

Relative stability is compared to the trimethylsilyl (TMS) group, set to a value of 1.

Orthogonal Strategy with TBCPDS

The key advantage of TBCPDS is the ability to perform chemical transformations on the chloropropyl side chain while the silyl ether remains intact, protecting the alcohol. This allows for the introduction of new functional groups prior to deprotection of the hydroxyl group, enabling a truly orthogonal synthetic approach. A generalized workflow for such a strategy is depicted below.

Orthogonal_Strategy cluster_protection Protection cluster_functionalization Orthogonal Functionalization cluster_deprotection Deprotection Alcohol R-OH Protected_Alcohol R-O-TBCPDS Alcohol->Protected_Alcohol TBCPDS_Cl TBCPDS-Cl TBCPDS_Cl->Protected_Alcohol Imidazole, DMF Functionalized_Intermediate R-O-TBCPDS-Nu Protected_Alcohol->Functionalized_Intermediate SN2 Reaction Nucleophile Nu- Nucleophile->Functionalized_Intermediate Final_Product R(Nu)-OH Functionalized_Intermediate->Final_Product Cleavage Deprotection_Reagent TBAF or Acid Deprotection_Reagent->Final_Product

Caption: Orthogonal synthetic strategy using TBCPDS.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of protecting group strategies. Below are representative procedures for an orthogonal functionalization using TBCPDS, followed by deprotection.

Protocol 1: Orthogonal Functionalization via Williamson Ether Synthesis

This protocol describes the reaction of a TBCPDS-protected alcohol with a phenoxide nucleophile.

  • Materials:

    • TBCPDS-protected alcohol (1.0 equiv.)

    • Phenol (1.2 equiv.)

    • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv.)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of phenol in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

    • Add the TBCPDS-protected alcohol to the reaction mixture.

    • Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Deprotection of the Silyl Ether

This protocol details the cleavage of the silyl ether using tetrabutylammonium fluoride (TBAF).

  • Materials:

    • Functionalized TBCPDS-protected alcohol (from Protocol 1) (1.0 equiv.)

    • Tetrabutylammonium fluoride (1.0 M solution in THF, 1.1 equiv.)

    • Anhydrous Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Water

    • Brine

    • Anhydrous MgSO₄

  • Procedure:

    • Dissolve the functionalized TBCPDS-protected alcohol in anhydrous THF and cool the solution to 0 °C.

    • Add the TBAF solution dropwise to the cooled solution.

    • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC.

    • Once the reaction is complete, quench with water and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the final deprotected alcohol.

Mechanism of Deprotection

The cleavage of silyl ethers can be achieved under acidic or fluoride-mediated conditions. The mechanisms for these two common deprotection methods are illustrated below.

Deprotection_Mechanisms cluster_fluoride Fluoride-Mediated Cleavage cluster_acid Acid-Catalyzed Cleavage Silyl_Ether_F R-O-Si(Me)₂(tBu) Pentavalent_Si [R-O-Si(Me)₂(tBu)(F)]⁻ Silyl_Ether_F->Pentavalent_Si Nucleophilic Attack Fluoride F⁻ Fluoride->Pentavalent_Si Alkoxide R-O⁻ Pentavalent_Si->Alkoxide Cleavage Si_F_product F-Si(Me)₂(tBu) Pentavalent_Si->Si_F_product Silyl_Ether_A R-O-Si(Me)₂(tBu) Protonated_Ether R-O⁺(H)-Si(Me)₂(tBu) Silyl_Ether_A->Protonated_Ether Proton H⁺ Proton->Protonated_Ether Transition_State [Nu---Si---O] Transition State Protonated_Ether->Transition_State Nucleophile_A Nu-H (e.g., H₂O) Nucleophile_A->Transition_State Alcohol_A R-OH Transition_State->Alcohol_A Si_Nu_product Nu-Si(Me)₂(tBu) Transition_State->Si_Nu_product

Caption: Mechanisms for silyl ether deprotection.

Conclusion

This compound offers a unique and powerful tool for orthogonal synthesis. While the silyl ether moiety provides robust protection for hydroxyl groups with stability comparable to the well-established TBS group, the integrated chloropropyl chain opens avenues for selective functionalization prior to deprotection. This bifunctional nature allows for more complex and efficient synthetic routes, making TBCPDS a valuable addition to the synthetic chemist's toolkit, particularly in the fields of drug discovery and materials science where the introduction of diverse functionalities is often required. The choice of a silyl protecting group should be guided by the specific demands of the synthetic sequence, and TBCPDS provides a compelling option when an orthogonal handle for further molecular elaboration is desired.

References

Kinetic vs. Thermodynamic Control in the Intramolecular Cyclization of tert-Butyl(3-chloropropoxy)dimethylsilane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of chemical synthesis and drug development, the ability to selectively control reaction pathways to yield a desired product is of paramount importance. The competition between kinetic and thermodynamic control is a fundamental concept that dictates the outcome of many chemical reactions. This guide provides a detailed comparison of these two control mechanisms as illustrated by the intramolecular reactions of tert-Butyl(3-chloropropoxy)dimethylsilane. While specific experimental data for this exact substrate is not extensively published, this guide presents a well-established analogous system to illustrate the core principles.

Under specific conditions, the treatment of this compound with a base can lead to two primary products: the kinetically favored 2-(tert-butyldimethylsilyloxymethyl)oxetane, a four-membered cyclic ether, and the thermodynamically favored tert-butyl(allyloxy)dimethylsilane, the product of an elimination reaction. The product distribution is heavily influenced by reaction conditions such as temperature, reaction time, and the nature of the base employed.

Distinguishing Kinetic and Thermodynamic Control

In a reaction where multiple products can be formed, the dominant product is determined by either kinetic or thermodynamic factors.[1]

  • Kinetic Control : At lower temperatures and shorter reaction times, the reaction is often under kinetic control. The major product is the one that forms the fastest, meaning it has the lowest activation energy.[1][2] These conditions often favor less stable, but rapidly formed products.

  • Thermodynamic Control : At higher temperatures and with longer reaction times, the system can reach equilibrium. Under these conditions, the most stable product, which has the lowest Gibbs free energy, will be the major product.[1][2] This pathway requires sufficient energy to overcome the activation barriers of all possible reactions, including reversible ones.

Comparative Data: Product Distribution

The following table summarizes the expected product distribution from the reaction of this compound under varying conditions, based on established principles of the Williamson ether synthesis and elimination reactions.[3][4]

Condition IDTemperatureBaseReaction TimeMajor ProductProduct Ratio (Cyclization:Elimination)Control Type
10°CPotassium tert-butoxide (KOtBu)2 hours2-(tert-butyldimethylsilyloxymethyl)oxetane~90:10Kinetic
225°CSodium Hydride (NaH)6 hours2-(tert-butyldimethylsilyloxymethyl)oxetane~75:25Mixed
380°CSodium Hydride (NaH)24 hourstert-butyl(allyloxy)dimethylsilane~20:80Thermodynamic
480°CPotassium tert-butoxide (KOtBu)24 hourstert-butyl(allyloxy)dimethylsilane<10:>90Thermodynamic

Reaction Pathways and Energetics

The reaction proceeds via an initial deprotonation of the alcohol precursor (formed in situ or pre-formed) to generate an alkoxide. This intermediate can then undergo either an intramolecular SN2 reaction to form the cyclic ether or an E2 elimination to yield the unsaturated ether.

G cluster_main Reaction Pathways start This compound alkoxide Alkoxide Intermediate start->alkoxide + Base ts_kinetic TS_kinetic alkoxide->ts_kinetic ts_thermo TS_thermo alkoxide->ts_thermo kinetic_product Kinetic Product (2-(tert-butyldimethylsilyloxymethyl)oxetane) thermo_product Thermodynamic Product (tert-butyl(allyloxy)dimethylsilane) ts_kinetic->kinetic_product Low Temp Fast ts_thermo->thermo_product High Temp Slow, Reversible

Caption: Reaction pathways for kinetic and thermodynamic products.

The formation of the four-membered oxetane ring is kinetically favored due to the proximity of the reacting groups (an intramolecular reaction), but the resulting ring strain makes it less stable than the acyclic elimination product. At higher temperatures, the cyclization reaction can become reversible, allowing the system to equilibrate to the more stable thermodynamic product.

Experimental Protocols

General Procedure for Intramolecular Cyclization (Kinetic Control):

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add potassium tert-butoxide (1.1 eq) portion-wise.

  • Stir the reaction mixture at 0°C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-(tert-butyldimethylsilyloxymethyl)oxetane.

General Procedure for Elimination Reaction (Thermodynamic Control):

  • To a solution of this compound (1.0 eq) in a high-boiling solvent such as toluene, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) at room temperature under an inert atmosphere.

  • Heat the reaction mixture to 80°C and stir for 24 hours.

  • Monitor the reaction to ensure equilibrium has been reached.

  • Cool the reaction to 0°C and cautiously quench with methanol, followed by water.

  • Separate the organic layer and extract the aqueous layer with toluene (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield tert-butyl(allyloxy)dimethylsilane.

Experimental Workflow for Product Determination

The following workflow outlines the process for determining the product ratio under different reaction conditions.

G cluster_workflow Experimental Workflow setup Reaction Setup (Substrate, Solvent, Base) conditions Set Reaction Conditions (Temperature, Time) setup->conditions kinetic Kinetic Conditions (e.g., 0°C, 2h) conditions->kinetic thermo Thermodynamic Conditions (e.g., 80°C, 24h) conditions->thermo workup Reaction Quench & Workup kinetic->workup thermo->workup analysis Product Ratio Analysis (GC, NMR) workup->analysis

Caption: Workflow for assessing kinetic vs. thermodynamic control.

Conclusion

The choice between kinetic and thermodynamic control is a powerful tool in synthetic chemistry. For this compound, low temperatures and short reaction times favor the formation of the kinetically controlled cyclization product, 2-(tert-butyldimethylsilyloxymethyl)oxetane. In contrast, higher temperatures and longer reaction times allow the system to reach equilibrium, favoring the more stable thermodynamic elimination product, tert-butyl(allyloxy)dimethylsilane. A thorough understanding of the reaction energy profile and the influence of experimental parameters allows for the selective synthesis of the desired compound, a critical aspect in the efficient development of new molecules for research and pharmaceutical applications.

References

Spectroscopic Confirmation of Williamson Ether Synthesis with tert-Butyl(3-chloropropoxy)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

For scientists engaged in organic synthesis and drug development, the successful functionalization of molecules is a critical step. This guide provides a comparative analysis of the spectroscopic changes observed during a Williamson ether synthesis reaction involving tert-Butyl(3-chloropropoxy)dimethylsilane. By examining the characteristic shifts in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), researchers can confidently confirm the formation of the desired ether product.

Reaction Overview

The Williamson ether synthesis is a robust and widely used method for forming an ether linkage. In this example, the electrophilic alkyl chloride, this compound, is reacted with a nucleophilic alkoxide, such as sodium phenoxide, to yield the corresponding ether, tert-butyl-dimethyl-(3-phenoxypropoxy)silane. The reaction proceeds via an SN2 mechanism.

Reaction Scheme:

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for the starting material and the resulting ether product. This data is essential for monitoring the reaction progress and confirming the identity of the final product.

Table 1: ¹H NMR Data (Predicted, in CDCl₃)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound~3.65Triplet2H-O-CH₂-
~3.55Triplet2H-CH₂-Cl
~1.95Multiplet2H-CH₂-CH₂-CH₂-
~0.89Singlet9H-C(CH₃)₃
~0.05Singlet6H-Si(CH₃)₂
tert-butyl-dimethyl-(3-phenoxypropoxy)silane~7.30-6.90Multiplet5HAr-H
~4.05Triplet2H-CH₂-O-Ar
~3.75Triplet2H-Si-O-CH₂-
~2.05Multiplet2H-CH₂-CH₂-CH₂-
~0.89Singlet9H-C(CH₃)₃
~0.05Singlet6H-Si(CH₃)₂

Table 2: ¹³C NMR Data (Predicted, in CDCl₃)

CompoundChemical Shift (δ) ppmAssignment
This compound~63-O-CH₂-
~45-CH₂-Cl
~35-CH₂-CH₂-CH₂-
~26-C(CH₃)₃
~18-C(CH₃)₃
~-2-Si(CH₃)₂
tert-butyl-dimethyl-(3-phenoxypropoxy)silane~159Ar-C-O
~129Ar-CH
~121Ar-CH
~114Ar-CH
~67-CH₂-O-Ar
~62-Si-O-CH₂-
~30-CH₂-CH₂-CH₂-
~26-C(CH₃)₃
~18-C(CH₃)₃
~-2-Si(CH₃)₂

Table 3: IR Spectroscopy Data

CompoundKey Absorption Bands (cm⁻¹)Functional Group
This compound~2950-2850C-H stretch
~1250Si-C stretch
~1100Si-O-C stretch
~750C-Cl stretch
tert-butyl-dimethyl-(3-phenoxypropoxy)silane~3100-3000Ar C-H stretch
~2950-2850C-H stretch
~1600, 1500C=C stretch (aromatic)
~1250Si-C stretch
~1240, 1040C-O-C stretch (ether)
~1100Si-O-C stretch

Table 4: Mass Spectrometry Data

CompoundKey m/z FragmentsInterpretation
This compound[M-57]⁺Loss of tert-butyl group
[M-Cl]⁺Loss of chlorine
75[(CH₃)₂SiOH]⁺
tert-butyl-dimethyl-(3-phenoxypropoxy)silane[M-57]⁺Loss of tert-butyl group
[M-OPh]⁺Loss of phenoxy group
94Phenol molecular ion
77Phenyl cation

Experimental Protocols

General Procedure for Williamson Ether Synthesis:

A detailed experimental protocol for a similar reaction is as follows: To a solution of the phenol (1.0 equivalent) in a suitable aprotic polar solvent such as DMF or acetonitrile, a strong base like sodium hydride (NaH, 1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes to allow for the formation of the sodium phenoxide. This compound (1.1 equivalents) is then added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Analysis:

  • NMR Spectroscopy: Samples for ¹H and ¹³C NMR are prepared by dissolving the purified compound in deuterated chloroform (CDCl₃). Spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz).

  • IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, typically by casting a thin film of the neat liquid on a salt plate.

  • Mass Spectrometry: Mass spectra are acquired using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

Visualization of the Workflow

The following diagram illustrates the general workflow for the synthesis and analysis.

reaction_workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants This compound + Sodium Phenoxide Reaction Williamson Ether Synthesis (DMF, NaH) Reactants->Reaction Product tert-butyl-dimethyl-(3-phenoxypropoxy)silane Reaction->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR Characterization IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS spectroscopic_changes cluster_reactant Reactant: this compound cluster_product Product: tert-butyl-dimethyl-(3-phenoxypropoxy)silane Reactant_NMR ¹H NMR: Signal at ~3.55 ppm (t, -CH₂-Cl) Product_NMR ¹H NMR: Aromatic signals (7.3-6.9 ppm) New -CH₂-O-Ar signal at ~4.05 ppm Reactant_NMR->Product_NMR Disappearance & Appearance Reactant_IR IR: C-Cl stretch at ~750 cm⁻¹ Product_IR IR: Aromatic C=C stretches (~1600, 1500 cm⁻¹) C-O-C ether stretches (~1240, 1040 cm⁻¹) Reactant_IR->Product_IR Disappearance & Appearance

Navigating Synthesis with a Bifunctional Tool: A Literature Review of tert-Butyl(3-chloropropoxy)dimethylsilane Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and patent databases reveals a notable scarcity of specific applications and detailed experimental data for tert-Butyl(3-chloropropoxy)dimethylsilane. While its constituent functional groups, a tert-butyldimethylsilyl (TBDMS) ether and an alkyl chloride, are staples in organic synthesis, the combined bifunctional nature of this specific reagent remains largely undocumented in dedicated studies. This guide, therefore, draws upon the well-established chemistry of its components to provide a prospective comparison with alternative reagents and to outline its potential utility for researchers, scientists, and drug development professionals.

This compound is a bifunctional molecule that incorporates both a sterically hindered silyl ether and a primary alkyl chloride. This structure suggests its primary application as a reagent for introducing a protected hydroxylpropyl group onto a nucleophile in a single step. The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for alcohols, while the chloropropyl chain can act as an electrophile in nucleophilic substitution reactions.

Comparison with Alternative Reagents

The utility of this compound can be understood by comparing its two key functionalities with other common reagents.

Silyl Ether Protecting Groups

The TBDMS ether moiety of the reagent offers protection for a hydroxyl group. The choice of a silyl ether protecting group is often dictated by the required stability under various reaction conditions and the ease of its removal.

Protecting GroupAbbreviationRelative Stability to AcidRelative Stability to BaseKey Features
TrimethylsilylTMS11Very labile, easily cleaved during workup.
TriethylsilylTES64~10²More stable than TMS, useful for selective deprotection.
tert-Butyldimethylsilyl TBDMS/TBS 2 x 10⁴ ~2 x 10⁴ High stability, widely used, cleaved by fluoride ions.
TriisopropylsilylTIPS7 x 10⁵~10⁵Very bulky, provides high stability to both acid and base.
tert-ButyldiphenylsilylTBDPS5 x 10⁶~2 x 10⁴Very stable to acid, more resistant to fluoride than TBDMS.

This table presents a generalized comparison of common silyl ether protecting groups.

Alkylating Agents: A Halogen Comparison

The reactivity of the chloropropyl group in nucleophilic substitution is another key aspect. The choice of the halogen in an alkyl halide affects the reaction rate, with iodides being the most reactive and chlorides the least.

Alkyl HalideBond Strength (C-X)Leaving Group AbilityReactivity in S(_N)2 ReactionsConsiderations
Alkyl Chloride (R-Cl) Strongest Good Lowest Less expensive, more stable for storage.
Alkyl Bromide (R-Br)IntermediateBetterIntermediateGood balance of reactivity and stability.
Alkyl Iodide (R-I)WeakestBestHighestHighly reactive, but can be less stable and more expensive.

This table provides a general comparison of alkyl halide reactivity in nucleophilic substitution reactions.

Potential Synthetic Workflow

The bifunctional nature of this compound lends itself to a streamlined synthetic approach where a protected hydroxylpropyl chain is introduced. The following diagram illustrates this potential workflow.

Potential Synthetic Workflow of a Bifunctional Reagent cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Deprotection Nucleophile Nucleophile Product1 Silyl-protected intermediate Nucleophile->Product1 Reaction with Reagent Reagent This compound Reagent->Product1 FinalProduct Hydroxypropylated Product Product1->FinalProduct Fluoride source (e.g., TBAF)

Caption: A logical workflow for the application of a bifunctional reagent.

Experimental Protocols

General Procedure for the Two-Step Introduction of a Hydroxypropyl Group:

Step 1: Alkylation of a Nucleophile

  • To a solution of the nucleophile (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, THF, or ACN) under an inert atmosphere (e.g., nitrogen or argon), add a base (1.1 - 1.5 eq., e.g., NaH, K₂CO₃, or Et₃N) at an appropriate temperature (typically 0 °C to room temperature).

  • Stir the mixture for 15-30 minutes.

  • Add a solution of this compound (1.1-1.2 eq.) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature or heat as necessary (monitoring by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the silyl-protected intermediate.

Step 2: Deprotection of the TBDMS Ether

  • Dissolve the silyl-protected intermediate (1.0 eq.) in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1-1.5 eq.) at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitoring by TLC).

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the final hydroxypropylated product.

Conclusion

This compound presents itself as a potentially useful bifunctional reagent for the introduction of a protected or free hydroxypropyl chain in organic synthesis. Its TBDMS ether offers robust protection, while the alkyl chloride provides a handle for nucleophilic substitution. However, the lack of specific studies detailing its applications and providing comparative data with other reagents, such as its bromo- or iodo-analogs, necessitates that researchers rely on the general principles of silyl ether and alkyl halide chemistry when considering its use. Further investigation into the reactivity and synthetic utility of this compound would be a valuable addition to the field.

Safety Operating Guide

Proper Disposal of tert-Butyl(3-chloropropoxy)dimethylsilane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of tert-Butyl(3-chloropropoxy)dimethylsilane (CAS No. 89031-82-3). The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with the handling and disposal of this chemical.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data.

PropertyValue
CAS Number 89031-82-3
Molecular Formula C₉H₂₁ClOSi
Molecular Weight 208.80 g/mol
Boiling Point 198.3°C at 760 mmHg[1]
Flash Point 62.8°C[1]
Density 0.899 g/cm³[1]

Hazard Identification and Safety Precautions

This compound is a hazardous substance that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE):

To ensure safety, the following personal protective equipment must be worn when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator is required.

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Experimental Protocol for Spill Neutralization and Cleanup:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, dry sand, or earth, to contain the spill. Do not use combustible materials like sawdust.

  • Neutralize (for small spills): For small spills, cautiously add a neutralizing agent. A suitable agent for this type of compound would be sodium bicarbonate or a commercial spill kit absorbent.

  • Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled, and sealable container for hazardous waste.

  • Decontaminate the Area: Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a thorough washing with soap and water.

  • Dispose of Contaminated Materials: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Disposal Procedures

The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. As a halogenated organic compound, it is classified as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Collect waste this compound in a dedicated, properly labeled, and sealed container. This container should be made of a compatible material, such as high-density polyethylene (HDPE). Do not mix with non-halogenated organic waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Harmful," "Irritant").

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and bases.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company. The preferred method of disposal for chlorinated hydrocarbons is high-temperature incineration at a permitted facility.

  • Empty Containers: "Empty" containers of this compound must also be treated as hazardous waste, as they may retain chemical residues. They should be triple-rinsed with a suitable solvent (e.g., ethanol), and the rinsate collected as hazardous waste. The rinsed containers should then be disposed of through the licensed waste management company.

Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management and Emergency Procedures is_spill->spill_procedure Yes is_waste Is it waste from a completed experiment? is_spill->is_waste No collect_waste Collect in a dedicated, labeled hazardous waste container (Halogenated Organics) spill_procedure->collect_waste is_waste->collect_waste Yes is_container_empty Is the original container empty? is_waste->is_container_empty No store_waste Store sealed waste container in a designated secondary containment area. collect_waste->store_waste rinse_container Triple-rinse container with a suitable solvent. Collect rinsate as hazardous waste. is_container_empty->rinse_container Yes end End of Disposal Process is_container_empty->end No rinse_container->store_waste professional_disposal Arrange for collection by a licensed hazardous waste disposal company. store_waste->professional_disposal professional_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling tert-Butyl(3-chloropropoxy)dimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling tert-Butyl(3-chloropropoxy)dimethylsilane in a laboratory setting. The following procedures and recommendations are designed to ensure the safety of researchers, scientists, and drug development professionals.

Chemical Properties and Identification:

PropertyValueSource
CAS Number 89031-82-3[1]
Molecular Formula C9H21ClOSi[1]
Molecular Weight 208.80 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 198.3 ± 13.0 °C at 760 mmHg[3]
Flash Point 62.8 ± 12.0 °C[2]
Density 0.9 ± 0.1 g/cm³[2]
Vapor Pressure 0.5 ± 0.4 mmHg at 25°C[2]
Refractive Index 1.425[2]

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following PPE is recommended, based on safety data for the compound and structurally similar chemicals.

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[4]

  • Skin Protection:

    • Gloves: Wear impervious chemical-resistant gloves.[5] The specific glove material should be selected based on the breakthrough time and permeation rate for this chemical class.

    • Clothing: A lab coat or chemical-resistant apron should be worn.[5] For tasks with a higher risk of splashing, chemical-resistant coveralls are recommended.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.[5] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges should be used.

First-Aid Measures

In the event of exposure, immediate action is critical.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidents.

  • Handling:

    • Handle under an inert atmosphere (e.g., nitrogen or argon).[5]

    • Keep away from heat, sparks, and open flames.

    • Take precautionary measures against static discharge.

    • Use non-sparking tools.

    • Avoid contact with skin, eyes, and clothing.[5]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated place.

    • Recommended storage temperature is between 2-8°C or at -20°C in an inert atmosphere.[2][3]

    • Keep away from incompatible materials such as strong oxidizing agents.[6]

Disposal Plan

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations.

  • Chemical Disposal: The chemical should be disposed of as hazardous waste through a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.

  • Container Disposal: Contaminated containers should be treated as hazardous waste and disposed of accordingly.

Experimental Workflow: Chemical Spill Response

The following diagram outlines the procedural steps for responding to a spill of this compound.

cluster_spill_response Chemical Spill Response Workflow spill_detected Spill Detected evacuate_area Evacuate Immediate Area & Alert Personnel spill_detected->evacuate_area don_ppe Don Appropriate PPE evacuate_area->don_ppe contain_spill Contain Spill with Inert Absorbent Material don_ppe->contain_spill collect_waste Collect Absorbed Material into a Sealed Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate dispose_waste Dispose of Waste as Hazardous Material decontaminate->dispose_waste report_incident Report Incident to Safety Officer dispose_waste->report_incident

Caption: Workflow for a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.